Cynaropicrin

Catalog No.
S524789
CAS No.
35730-78-0
M.F
C19H22O6
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cynaropicrin

CAS Number

35730-78-0

Product Name

Cynaropicrin

IUPAC Name

[(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C19H22O6/c1-8-5-14(24-18(22)9(2)7-20)16-11(4)19(23)25-17(16)15-10(3)13(21)6-12(8)15/h12-17,20-21H,1-7H2/t12-,13-,14-,15-,16+,17+/m0/s1

InChI Key

KHSCYOFDKADJDJ-NQLMQOPMSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Cynaropicrin

Canonical SMILES

C=C1CC(C2C(C3C1CC(C3=C)O)OC(=O)C2=C)OC(=O)C(=C)CO

Isomeric SMILES

C=C1C[C@@H]([C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H](C3=C)O)OC(=O)C2=C)OC(=O)C(=C)CO

The exact mass of the compound Cynaropicrin is 346.1416 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of sesquiterpene lactone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cynaropicrin Biosynthesis Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Pathway Stage / Component Key Enzymes / Genes Cellular Location & Expression Notes / Unknowns
General Sesquiterpene Lactone Pathway
Initial Step (MVA Pathway) Enzymes of the Mevalonate pathway Cytoplasm Produces universal terpenoid precursor FPP [1]
First Committed Step Germacrene A Synthase (GAS), specifically CcGAS [2] [3] Glandular trichomes; High in mature leaves [3] Converts FPP to (+)-germacrene A [2]
Oxidation Steps Germacrene A Oxidase (CcGAO) and Costunolide Synthase (CcCOS) (Cytochrome P450s) [3] Glandular trichomes [3] Convert germacrene A to costunolide [3]
Final Steps to Cynaropicrin Multiple, yet uncharacterized enzymes [1] [3] -- Conversion from costunolide/guai- anolide to this compound is not fully mapped [1]
Key Regulatory Factors
Tissue Specificity -- Highest in leaf trichomes; Low in roots/stems; Decreases in flower receptacles during development [3] Accumulation is highly tissue-specific [3]
Spatial Organization CcGAS, CcGAO, CcCOS found in cytoplasm [3] -- Suggests pathway coordination without chloroplast/mitochondria sequestration [3]

The following diagram illustrates the core established pathway and its localization within the plant.

G cluster_precursor Precursor Formation cluster_committed Committed Steps to this compound cluster_localization Key Localization MVA Mevalonate (MVA) Pathway FPP Farnesyl Diphosphate (FPP) MVA->FPP GAS CcGAS (Germacrene A Synthase) FPP->GAS GermacreneA (+)-Germacrene A GAS->GermacreneA Trichomes Glandular Trichomes (Specialized Structures in Leaves) GAS->Trichomes P450s CcGAO & CcCOS (Cytochrome P450s) GermacreneA->P450s Costunolide Costunolide P450s->Costunolide P450s->Trichomes FinalSteps Multiple Uncharacterized Enzymatic Steps Costunolide->FinalSteps This compound This compound FinalSteps->this compound FinalSteps->Trichomes

> The established core pathway for this compound biosynthesis occurs within the glandular trichomes of leaves, beginning with the universal precursor FPP and proceeding through key enzymatic steps, though the final conversion stages remain uncharacterized.

Experimental Analysis of the Pathway

For researchers aiming to study this pathway, here are the key methodologies derived from recent studies.

Gene Expression and Transcriptome Analysis
  • Hybrid Transcriptome Sequencing: A powerful approach for non-model plants combines Long-Read (e.g., Nanopore) and Short-Read (e.g., Illumina) RNA sequencing. This method significantly improves transcriptome assembly completeness, gene annotation, and isoform detection compared to short-read sequencing alone [4].
  • Gene Expression Profiling: Quantify the expression of key genes like CcGAS, CcGAO, and CcCOS across different tissues (e.g., leaves of different ages, inflorescences) using techniques like qRT-PCR. Expression levels typically correlate with this compound accumulation, highest in mature leaves [2] [3].
Phytochemical Analysis
  • Quantification of this compound:
    • Technique: Liquid Chromatography coupled with Mass Spectrometry (LC-MS) [3].
    • Protocol: Use freeze-dried plant material for extraction.
      • Detection: In positive electrospray ionization (ESI+) mode, this compound elutes at approximately 21.67 minutes and shows characteristic ions at m/z 347 [M+H]⁺, m/z 245 [M fragment+H]⁺, m/z 385 [M+K]⁺, and m/z 369 [M+Na]⁺ [3].
    • Application: Use this to measure this compound content in different tissues and correlate it with gene expression data from the same samples [3].
Localization Studies
  • Subcellular Localization of Enzymes: To determine where in the cell the biosynthesis occurs, the coding sequences for enzymes like CcGAS, CcGAO, and CcCOS can be fused to a fluorescent protein (e.g., GFP) and transiently expressed in plant systems (like Nicotiana benthamiana). Confocal fluorescence microscopy can then confirm their cytoplasmic localization [3].
  • Tissue-Level Localization: The accumulation of this compound in glandular trichomes can be confirmed through methods like trichome dipping or apoplast extraction followed by LC-MS analysis of the collected samples [3].

Research Gaps and Future Directions

While the initial steps are clear, the complete biosynthetic pathway for this compound is not yet fully elucidated. The most significant knowledge gap lies in the later-stage enzymes that convert costunolide into the final guaianolide structure of this compound [1] [3]. Identifying these enzymes and regulators through advanced transcriptomics and functional genomics remains a key area for future research.

References

Comprehensive Technical Guide to Cynaropicrin from Cynara cardunculus: Sources, Extraction, and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Natural Source

Cynaropicrin is a prominent sesquiterpene lactone of the guaianolide type, characterized by a 5-7-5 fused tricyclic skeleton, six stereocenters, and a reactive γ-butyrolactone ring that is crucial for its diverse biological activities [1]. First isolated in 1960 from the artichoke (Cynara scolymus L.), it is now recognized as a major chemotaxonomic marker for plants within the Cynara genus [1]. This compound is responsible for approximately 80% of the characteristic bitter taste of artichoke, attributed to its activation of bitter sensory receptors (hTAS2R46) in the human gustatory system [2] [1].

The primary natural source of this compound is the species Cynara cardunculus L., an ancient herbaceous perennial crop native to the Mediterranean basin. This species encompasses three main botanical varieties which are all potential sources of the compound:

  • var. scolymus: The globe artichoke, cultivated for its edible flower heads.
  • var. altilis: The cultivated cardoon.
  • var. sylvestris: The wild cardoon [3] [4] [5].

Within these plants, this compound is predominantly found in the leaf material, where sesquiterpene lactones are most concentrated, though it is also present in other aerial parts [3] [2]. The biosynthesis of this compound in C. cardunculus has been traced to the enzyme (+)-germacrene A synthase, the first dedicated enzyme in the pathway responsible for producing this bitter sesquiterpene lactone [2].

Quantitative Analysis and Distribution

The concentration of this compound within Cynara cardunculus is influenced by numerous factors, including the specific plant part, harvest time, agricultural practices, and the genetic cultivar used. Understanding this distribution is critical for optimizing extraction protocols and selecting appropriate raw material for research and development.

Table 1: this compound Content in Different Plant Parts and Extracts

Plant Material / Extract This compound Content Context & Notes Source
Artichoke Leaves 0.44 – 1.6% (of dry weight) General reported range for leaves. [3]
Artichoke Stems 0.36 mg/g (dry weight) In stem powder used for functional bread enrichment. [2]
Artichoke By-products Varies significantly External bracts and leaves, often considered waste, are rich sources. [5]
Crude Aqueous Leaf Extract Major constituent (NMR analysis) Identified as a principal component via spectroscopic analysis. [3]
Optimized Pressurized Liquid Extraction (PLE) High yield in 10 minutes Yield surpasses traditional Soxhlet by ~28%; no defatting required. [6]

The data indicates that leaves represent the most concentrated source of this compound, making them the primary target for industrial extraction. Furthermore, agricultural and processing by-products like stems and external bracts, which constitute 60-85% of the plant's biomass, present a valuable and sustainable source for large-scale this compound recovery [5].

Extraction and Analysis Protocols

Efficient extraction is fundamental to the study and application of this compound. The following section details established methodologies, from traditional approaches to advanced techniques.

Sample Preparation and Conventional Extraction
  • Plant Material Drying and Processing: Fresh leaves are typically dried in an oven at 35°C until a constant weight is achieved. The dried material can then be ground to a fine powder or cut into small chunks to increase the surface area for extraction [4].
  • Aqueous Maceration: A common method for preparing crude extracts involves maceration at room temperature (20 ± 1°C) in the dark using a 1:10 (w/v) ratio of dry plant material to bidistilled water for 72 hours. This can be followed by an ultrasonic treatment for 15 minutes to enhance extraction efficiency. The resulting master solution (100% concentration) is then filtered for use in bioactivity assays or further purification [4].
  • Solid-Liquid Extraction in Hot Water: This method is used to prepare crude artichoke leaf extracts for initial biological testing. Leaves are subjected to solid-liquid extraction in hot water, after which the aqueous extracts are freeze-dried. The resulting solid residues can be analyzed directly or undergo further fractionation, for instance, through liquid-liquid partitioning to isolate and identify this compound and other constituents [3].
Advanced Extraction and Purification
  • Pressurized Liquid Extraction (PLE): This modern technique offers significant advantages over traditional methods. PLE can be performed using solvents like acetone at elevated temperatures (e.g., 125°C) and pressures, allowing for high-yield extraction of this compound in a drastically shortened time (e.g., 10 minutes). Crucially, PLE eliminates the need for a preliminary defatting step, which is required in the European Pharmacopoeia's recommended Soxhlet procedure, thereby simplifying the process and preventing the loss of silymarin (a relevant compound for other botanicals) or this compound [6].
  • Counter-Current Chromatography: For high-purity isolation, counter-current chromatography has been successfully employed to obtain gram-scale quantities of this compound from artichoke, facilitating more extensive pharmacological studies [1].
Quantification and Characterization
  • NMR Spectroscopy: Proton (1H), Carbon-13 (13C), and two-dimensional (2D) NMR spectroscopy are powerful tools for the identification and structural elucidation of this compound in complex mixtures like crude extracts [3].
  • Titration Method: A classical quantitative method involves titrating the lactone ring of this compound with sodium hydroxide, allowing for its specific quantification even in mixtures [1].

The following workflow diagram illustrates the key steps in a generalized protocol for obtaining and analyzing this compound from C. cardunculus:

G cluster_extraction Extraction Methods cluster_analysis Analytical Techniques Start Dried Plant Material (Leaves, Stems) A Grinding/Powdering Start->A B Extraction Process A->B C Crude Extract B->C B1 Aqueous Maceration (1:10 w/v, 72h, dark) B->B1 B2 Hot Water Extraction (Solid-Liquid) B->B2 B3 Pressurized Liquid Extraction (PLE) B->B3 D Purification C->D E Pure this compound D->E F Analysis & Characterization E->F F1 NMR Spectroscopy (1H, 13C, 2D) F->F1 F2 Titration (Lactone ring) F->F2 F3 Bioactivity Assays F->F3

Biological Activities and Pharmacological Properties

This compound exhibits a remarkably wide spectrum of biological activities, making it a compelling candidate for therapeutic development. Its pharmacological profile is largely attributed to the presence of an α,β-unsaturated carbonyl system in the γ-butyrolactone ring, which can readily form covalent bonds with thiol groups in biological targets.

Table 2: Key Biological Activities and Experimental Evidence for this compound

Pharmacological Activity Experimental Model/Context Key Findings & Proposed Mechanism Source
Anti-Hepatitis C Virus (HCV) In vitro against all HCV genotypes. EC₅₀ in low micromolar range. Pan-genotypic cell-entry inhibitor; blocks cell-free and cell-cell transmission. [1]
Anti-Hyperlipidemic Olive oil-loaded mice model. Suppressed serum triglyceride elevation, potentially via suppression of gastric emptying. [1]
Anti-Tumor & Cytotoxic Human macrophage (U937), eosinophil (Eol-1), and Jurkat T leukocyte cell lines. Induces apoptosis and cell cycle arrest at G1/S phase. Mechanism involves ROS and proteolytic cleavage of PKCδ. [1]
Anti-Inflammatory Various in vitro models. Suppresses NF-κB activation pathway. Inhibits CD98- and CD29-induced homotypic aggregation (IC₅₀ ~3 μM). [3] [1]
Anti-Photoaging UVB-irradiated normal human keratinocytes. Activates AhR–Nrf2–Nqo1 pathway, reducing ROS and inflammatory cytokines. [3]
Antioxidant & Antigenotoxic In vitro antioxidant assays; H₂O₂-induced DNA damage model. Scavenges physiologically relevant ROS/RNS; protects DNA against oxidative damage. [3]
Antifeedant & Allelopathic Ecological and agricultural studies. Contributes to plant defense and allelopathic interactions (e.g., inhibits root growth in other plants). [4] [1]

The anti-HCV activity is particularly noteworthy. This compound acts during the early steps of the viral lifecycle, efficiently inhibiting infection by all major HCV genotypes (1a, 1b, 2b, 3a, 4a, 5a, 6a, and 7a) and blocking both virus particle dissemination and direct cell-to-cell spread, which is a challenging target for antiviral therapies [1].

Furthermore, its anti-inflammatory properties are mediated through multiple pathways, most notably the suppression of the central NF-κB signaling cascade, which plays a pivotal role in chronic inflammatory diseases [3] [1].

Molecular Mechanisms and Signaling Pathways

The broad pharmacological profile of this compound is underpinned by its interactions with specific molecular targets and signaling pathways. The anti-HCV and anti-inflammatory activities are particularly well-characterized.

The following diagram illustrates the multi-step mechanism by which this compound exerts its potent anti-HCV activity, from initial cell entry to downstream effects on viral replication:

G cluster_hcv HCV Infection Process & Inhibition cluster_inflam Anti-inflammatory Mechanism Cyn This compound Inhib Inhibition of all HCV Genotypes Cyn->Inhib Supp Suppression Cyn->Supp A HCV Virion B Viral Entry (Cell-free) A->B C Viral Spread (Cell-to-Cell) B->C D HCV Replication in Hepatocyte C->D Leads to Inhib->B Blocks Inhib->C Blocks X Inflammatory Stimulus (e.g., LPS) Y NF-κB Pathway Activation X->Y Z Pro-inflammatory Cytokine Release Y->Z Supp->Y Inhibits

This diagram highlights this compound's unique position as a pan-genotypic HCV entry inhibitor. By targeting the very first step of infection and also preventing cell-to-cell spread, it acts as a formidable barrier to viral establishment and propagation [1]. Concurrently, its interference with the NF-κB pathway underscores its potential as a broad-spectrum anti-inflammatory agent, which may be beneficial in treating virus-induced chronic inflammation and other inflammatory pathologies [3] [1].

Conclusion and Research Implications

This compound, primarily sourced from Cynara cardunculus, is a highly versatile sesquiterpene lactone with a promising pharmacological profile. Its broad-spectrum activities—including outstanding anti-HCV, anti-inflammatory, anti-hyperlipidemic, and cytotoxic properties—coupled with its favorable molecular structure that adheres to the rule of five, make it an excellent candidate for further drug development [1].

Future research should focus on several key areas:

  • Optimization of Sustainable Extraction: Leveraging agricultural by-products (stems, outer bracts) as a robust and eco-friendly source for large-scale production [2] [5].
  • Lead Optimization and Delivery: Addressing bioavailability challenges through novel formulation strategies and conducting minor hit-to-lead chemical modifications to enhance potency and pharmacokinetic properties [7] [1].
  • Preclinical and Clinical Validation: Advancing robust in vivo studies to confirm efficacy and safety, paving the way for clinical trials, particularly for its promising anti-HCV application [1].

References

Mechanism of Bitter Taste Receptor Activation

Author: Smolecule Technical Support Team. Date: February 2026

The activation of bitter taste receptors by cynaropicrin follows a well-defined GPCR signaling cascade. The process begins when this compound binds to the hTAS2R46 receptor on the cell membrane [1].

The diagram below illustrates this signal transduction pathway.

G Cyn This compound T2R hTAS2R46 (Bitter Taste Receptor) Cyn->T2R Binds to Gustducin G-protein (Gα-gustducin) T2R->Gustducin Activates PLC PLCβ2 Gustducin->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG CaChannel ER Ca²⁺ Channel IP3->CaChannel CaRelease Ca²⁺ Release from ER CaChannel->CaRelease TRPM5 TRPM5 Channel CaRelease->TRPM5 Activates Depolarization Membrane Depolarization TRPM5->Depolarization Neurotrans Neurotransmitter Release Depolarization->Neurotrans Brain Bitterness Perception (Brain) Neurotrans->Brain

In ectopic tissues (outside the taste buds), this pathway can lead to different physiological outcomes, such as muscle relaxation, as observed in human skeletal muscle cells where hTAS2R46 activation counteracted acetylcholine-induced contraction [1].

Quantitative Structure-Activity Relationship (QSAR)

The intensity of the bitter taste of this compound is directly related to its specific molecular structure.

  • Key Structural Features for Bitterness: The intense bitterness primarily depends on two key features [2]:
    • The presence of exo-methylene groups (specifically the α-methylene group in the γ-butyrolactone ring).
    • An intact lactone ring.
  • Structural Modifications and Bitterness Reduction: Chemical modifications that increase the molecule's overall polarity or disrupt the core pharmacophore significantly reduce the perceived bitterness. The table below summarizes the effects of specific structural changes [2].
Structural Modification Effect on Bitterness
Loss of exo-methylene groups Markedly reduced
Opening of the lactone ring Markedly reduced
Increase in overall molecular polarity Decreased

Experimental Protocols for Receptor Studies

To investigate this compound's interaction with bitter taste receptors, you can employ the following established methodologies.

Cell Culture and Differentiation
  • Cell Models: Studies commonly use human skeletal muscle cells. These can be primary myoblasts differentiated into myotubes [1] or skeletal muscle cells (SkMCs) differentiated from urine-derived stem cells (USCs) [1].
  • Culture Medium: Primary myoblasts are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin [1].
  • Differentiation: To induce differentiation into myotubes, transfer myoblasts to a differentiation medium, such as DMEM with 5% horse serum, for 24-48 hours [1].
Gene and Protein Expression Analysis
  • qPCR for Gene Expression: Evaluate hTAS2R46 mRNA expression levels. Use specific primers targeting the hTAS2R46 gene and normalize results to a housekeeping gene (e.g., GAPDH) [1].
  • Immunohistochemistry (IHC) / Immunofluorescence (IF) for Protein Expression:
    • Primary Antibody: Use a validated polyclonal rabbit anti-human hTAS2R46 antibody [1].
    • Concentration: A dilution of 1:1,500 has been used successfully for IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections [1].
    • Detection: For IHC, use a detection system (e.g., EnVision) with 3,3'-Diaminobenzidine (DAB) as the chromogen, followed by counterstaining with hematoxylin [1].
Functional Assays for Receptor Activation
  • Calcium Imaging:
    • Principle: Measure changes in intracellular calcium concentration ([Ca²⁺]i), a key downstream signal of TAS2R activation.
    • Dye Loading: Load cells with a fluorescent, calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).
    • Stimulation: Stimulate cells with a specific bitter ligand (e.g., absinthin or 3ß-hydroxydihydrocostunolide for hTAS2R46) after a cholinergic stimulus (e.g., acetylcholine).
    • Measurement: Use a fluorescence microscope or a plate reader to quantify changes in fluorescence, which indicate oscillations in [Ca²⁺]i [1].
  • Collagen Gel Contraction Assay:
    • Principle: A functional assay to measure relaxation of skeletal muscle cells.
    • Procedure: Seed cells within a collagen matrix. Pre-contract the cells with acetylcholine.
    • Treatment: Apply the bitter agonist (e.g., absinthin).
    • Analysis: Measure the reduction in gel size over time to quantify the relaxation response induced by hTAS2R46 activation [1].

The workflow for a typical study integrating these protocols is summarized below.

G Start Cell Culture & Differentiation (Primary Myoblasts/USCs) A Expression Analysis Start->A Exp1 qPCR (mRNA) A->Exp1 Exp2 IHC/IF (Protein) A->Exp2 B Functional Assays Func1 Calcium Imaging B->Func1 Func2 Contraction Assay B->Func2 C Data Integration & Conclusion Exp1->B Exp2->B Func1->C Func2->C

Broader Pharmacological Implications

The activation of TAS2Rs by this compound has significant implications beyond taste perception, due to the widespread expression of these receptors in extra-oral tissues [1].

  • Anti-cancer Activity: this compound has shown potent anti-tumor effects in various cancers, including multiple myeloma and glioblastoma, by inducing unique cell death pathways like parthanatos and disrupting key signaling molecules such as c-Myc and STAT3 [3] [4].
  • Metabolic Effects: As a major bitter compound in artichoke, this compound may contribute to health benefits like anti-hyperlipidemic activity. Activation of bitter receptors in the gastrointestinal tract can influence glucose homeostasis and appetite control [5] [6].
  • Anti-inflammatory Properties: this compound can suppress the NF-κB pathway, a key driver of inflammation, which supports its potential use in managing inflammatory conditions [5].

References

Historical Discovery and Initial Isolation

Author: Smolecule Technical Support Team. Date: February 2026

The knowledge of artichoke's health benefits dates back to the 4th century B.C., but research into its chemical composition began in earnest in the first half of the 20th century [1]. The key milestones in its discovery are summarized below.

Date Event Key Researchers/Entity
Early 1950s Isolation of cynarin from artichoke leaves. -
1959/1960 First isolation of cynaropicrin from leaves of Cynara scolymus L. (artichoke) [2] [1]. Researchers at the Czechoslovak Academy of Sciences [1].
Subsequent Research Identification as a chemotaxonomic marker of artichoke; accounts for ~80% of its bitter taste [2] [1]. -

The initial isolation of this compound was challenging. The first researchers encountered difficulties obtaining it in a crystalline form, a problem later attributed to its tendency to readily polymerize [1].

Chemical Profile and Properties

This compound has a complex structure and specific physical properties that underpin its biological activity and potential as a drug candidate.

Property Description
Chemical Name This compound
CAS Registry Number 35730-78-0 [3]
Molecular Formula C19H22O6 [2] [3]
Molecular Weight 346.37 g/mol [3]
Chemical Structure Sesquiterpene lactone of the guaianolide type with a 5-7-5 fused tricyclic skeleton, six stereocenters, and a γ-butyrolactone ring [2].
Key Pharmacophore The γ-butyrolactone ring is crucial for its biological activities [2].
Solubility Soluble in water, which is favorable for developing therapeutic injections [2] [1].
Rule of Five No violations, indicating it has good drug-like properties [2] [1].

The γ-butyrolactone ring contains an α,β-unsaturated carbonyl group, which allows this compound to act as a Michael acceptor. This enables it to react with thiol groups in proteins and biological molecules like glutathione, a key mechanism behind many of its effects [2] [1] [4].

Key Biological Activities and Mechanisms

This compound exhibits a wide range of pharmacological properties. Its most promising activities and the underlying molecular mechanisms are detailed below.

Biological Activity Proposed Mechanism of Action Experimental Evidence (Selected)
Anti-Hepatitis C Virus (HCV) Acts as a pan-genotypic cell-entry inhibitor, blocking both cell-free virus diffusion and direct cell-cell transmission [2]. In vitro studies showed activity against HCV genotypes 1a, 1b, 2b, 3a, 4a, 5a, 6a, and 7a, with EC50 values in the low micromolar range (average 0.8 µM) [2] [1].

| Anti-Tumor & Cytotoxic | Induces apoptosis through multiple pathways: ROS generation, JNK/p38 MAPK activation, cell cycle arrest (G2/M phase), caspase activation, and modulation of Bcl-2 family proteins [5]. It also inhibits pro-survival pathways like c-Myc, STAT3, AKT, and ERK1/2 [6] [4]. | • Induced apoptosis in oxaliplatin-resistant colorectal cancer (CRC) HCT116 cells [5]. • Cytotoxicity against multiple myeloma (MM) cell lines (e.g., IC50 of 1.8 µM for AMO1 cells) [6]. • Inhibited tumor growth in T-ALL xenograft zebrafish models [6]. | | Anti-Inflammatory | Suppresses the key pro-inflammatory NF-κB pathway and inhibits production of inflammatory mediators like TNF-α and nitric oxide [2]. | Inhibited TNF-α release from lipopolysaccharide-stimulated murine macrophage RAW264.7 cells (IC50 = 8.24 µM) [2] [3]. | | Anti-Hyperlipidemic | Suppresses serum triglyceride elevation, potentially through the inhibition of gastric emptying [2] [1]. | Showed potent activity in olive oil-loaded mice; the exo-methylene moiety in the lactone ring is essential for this effect [2]. | | Antibacterial & Anti-Parasitic | Irreversibly inhibits the bacterial enzyme MurA via Michael addition, stopping peptidoglycan biosynthesis [1]. Lowers intracellular glutathione in parasites, leading to apoptosis [2] [1]. | Demonstrated in vivo activity against Trypanosoma brucei [2] [3]. |

Here is a visual summary of the multi-targeted anticancer mechanisms of this compound, particularly its role in inducing apoptosis:

G cluster_path1 ROS-Dependent Pathway cluster_path2 Cell Cycle & Signaling Disruption This compound This compound Cyn This compound (Intracellular) This compound->Cyn ROS Reactive Oxygen Species (ROS) Cyn->ROS Increases G2_M_Arrest G2/M Phase Cell Cycle Arrest Cyn->G2_M_Arrest Induces cMyc_STAT3 c-Myc / STAT3 Pro-survival Signals Cyn->cMyc_STAT3 Downregulates Bcl2_Balance Balance of Bcl-2 Family Proteins Cyn->Bcl2_Balance Alters JNK_p38 JNK / p38 MAPK Phosphorylation ROS->JNK_p38 Activates Mitochondria Mitochondrial Dysfunction JNK_p38->Mitochondria Affects Caspases Caspase Activation Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Bcl2_Balance->Apoptosis

Figure 1: Simplified overview of key anticancer mechanisms of this compound, highlighting the induction of apoptosis through ROS generation and disruption of pro-survival signals.

Detailed Experimental Protocol: Anti-Cancer Activity in CRC

The following methodology is based on a 2025 study investigating this compound's effect on oxaliplatin-resistant colorectal cancer (CRC) cells [5]. This protocol provides a clear example of how to evaluate its efficacy in vitro.

1. Cell Culture and Treatment

  • Cell Lines: Use HCT116 human colorectal cancer cells and their oxaliplatin-resistant isogenic strain (HCT116-OxR). Include a normal human cell line like HEKa (human epidermal keratinocytes) as a control for general toxicity.
  • Culture Conditions: Maintain HCT116 and HCT116-OxR cells in RPMI-1640 medium, and HEKa cells in DMEM. Supplement all media with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Incubate at 37°C in a 5% CO2 atmosphere.
  • Treatment Compound: this compound (≥98% purity). Prepare a stock solution in DMSO and further dilute it in culture medium for treatments. The final DMSO concentration should be constant and non-cytotoxic across all groups (including vehicle control).
  • Dosage and Duration: Treat cells with a dose range of this compound (e.g., 0, 0.1, 0.2, and 0.4 µg/mL) for 24 and 48 hours. For inhibitor studies, pre-treat cells for 3 hours with specific inhibitors before adding this compound.

2. Assessment of Cell Viability (MTT Assay)

  • Seed cells in a 96-well plate (HCT116: 5×10³ cells/well; HCT116-OxR: 4×10³ cells/well; HEKa: 8×10³ cells/well) and allow to attach for 24 hours.
  • After treatment with this compound, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours.
  • Dissolve the resulting formazan crystals in DMSO and measure the optical density (OD) at 570 nm using a microplate reader.
  • Calculate relative cell viability as a percentage of the vehicle control group. The half-maximal inhibitory concentration (IC50) can be determined using non-linear regression analysis in software like GraphPad Prism.

3. Analysis of Apoptosis by Flow Cytometry

  • After treatment, harvest the cells and resuspend them in a binding buffer.
  • Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15-20 minutes in the dark.
  • Analyze the stained cells using a flow cytometer. The populations can be quantified as follows:
    • Viable cells: Annexin V⁻/PI⁻
    • Early apoptotic cells: Annexin V⁺/PI⁻
    • Late apoptotic/necrotic cells: Annexin V⁺/PI⁺

4. Detection of Intracellular Reactive Oxygen Species (ROS)

  • Following treatment, incubate cells with a cell-permeable ROS-sensitive fluorescent probe (e.g., CellROX Green Reagent) for 30 minutes at 37°C.
  • Wash the cells to remove excess dye and analyze the fluorescence intensity immediately using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence signal indicates elevated levels of intracellular ROS.
  • To confirm the role of ROS, pre-treat cells with an antioxidant like N-acetylcysteine (NAC, e.g., 4 mM) for 3 hours before adding this compound.

5. Western Blot Analysis

  • Lyse treated cells using a RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine the protein concentration of the lysates using a BCA assay.
  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane with 5% non-fat milk and incubate overnight at 4°C with specific primary antibodies (e.g., against p-JNK, JNK, p-p38, p38, Bax, Bcl-2, cleaved caspase-3, etc.).
  • The next day, incubate the membrane with an appropriate HRP-conjugated secondary antibody.
  • Visualize the protein bands using a chemiluminescence detection system and an imaging instrument. Analyze the band intensities using image analysis software like ImageJ.

Modern Extraction and Recovery Processes

Traditional extraction methods are being replaced by more efficient and sustainable techniques. The table below compares two advanced methods using alternative solvents.

Method Solvent System Key Steps Reported Yield Key Advantages

| Deep Eutectic Solvents (DES) [7] | Choline chloride-based DES with water (up to 70% water). | 1. Pulsed ultrasonic-assisted extraction. 2. Multiple extraction cycles reusing biomass/solvent. 3. Recovery of this compound by adding water (anti-solvent). | Up to 8.96 wt% (reusing biomass). | Green, sustainable, reduced organic solvent use; high extraction efficiency; allows solvent and compound recovery. | | Surface-Active Ionic Liquids (SAILs) [8] | Aqueous solutions of cationic SAILs (e.g., 1-alkyl-3-methylimidazolium chloride). | 1. Optimized extraction with SAIL/water mixture. 2. Solvent and biomass recycling. 3. Compound recovery via anti-solvent precipitation. | Up to 6.47 wt% (with recycling). | High performance; 65-73.6% recovery of this compound; potential for scalable, sustainable processes. |

The experimental workflow for these green extraction techniques can be summarized as follows:

G Start Dried Cynara cardunculus Leaves Step1 Particle Size Reduction (Grinding) Start->Step1 Step2 Extraction Step1->Step2 Step3 Solid-Liquid Separation Step2->Step3 Step4 Solvent & Biomass Recycling (Multiple Cycles) Step3->Step4 Reuse Stream Step5 Product Recovery (Anti-solvent Precipitation) Step3->Step5 Step4->Step2 Recycled Solvent/Biomass Step6 This compound-Rich Extract Step5->Step6 Solvent Green Solvent: DES or SAILs Aqueous Solution Solvent->Step2 AntiSolvent Anti-solvent (Water) AntiSolvent->Step5

References

Cynaropicrin: Known Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the key molecular and cellular mechanisms of action of cynaropicrin identified in recent research.

G cluster_1 Direct Molecular Interactions cluster_2 Cellular Effects & Outcomes Cyn This compound M1 Michael Addition with thiol groups Cyn->M1 α-methylene-γ-lactone M2 Inhibition of NF-κB pathway Cyn->M2 M3 Activation of Bitter Taste Receptors Cyn->M3 M4 Inhibition of Hepatitis C Virus (HCV) Entry Cyn->M4 C1 Induction of Oxidative Stress (ROS) M1->C1 C2 Activation of Cell Death Pathways M1->C2 C3 Anti-inflammatory Effects M2->C3 C1->C2 C4 Anti-hyperlipidemic Effects C5 Antiviral Effects

Key pathways and effects of this compound.

Summary of Key Pharmacological Data

The table below consolidates the quantitative data found in the search results related to this compound's bioactivity.

Activity/Property Experimental Model Reported Value / Effect Citation
Anti-HCV Activity (Pan-genotypic) In vitro (cell culture) EC₅₀ in low micromolar range; inhibits cell-free & cell-cell transmission [1]
Cytotoxicity (Anti-tumor) Human glioblastoma U-87 MG cells IC₅₀ values at 24, 48, 72 hours; induces ROS, apoptosis, autophagy [2]
Cytotoxicity (Anti-tumor) Human gastric adenocarcinoma (AGS) cells IC₅₀ = 0.68 μg/mL; inhibits proliferation & induces apoptosis [1]
Anti-hyperlipidemic Olive oil-loaded mice Suppresses serum triglyceride elevation; suppresses gastric emptying [1]
Major Source Globe artichoke (C. scolymus) Contributes ~80% to characteristic bitter taste [1] [3]

Experimental Protocols from Key Studies

Here are the methodologies for some core experiments cited in the search results, which could serve as a reference for your own research.

  • Cell Culture and Cytotoxicity (IC₅₀) Assay: The protocol for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on glioblastoma cells involved several steps [2]:

    • Cell Seeding: Human glioblastoma cell lines (e.g., U-87 MG) were plated at a density of 5 × 10³ cells/well in 96-well plates.
    • Treatment: Cells were treated with a range of this compound concentrations (e.g., 0.01 to 100 µM) for 24, 48, and 72 hours. DMSO (0.1%) was used as a vehicle control.
    • Viability Measurement: Cell viability was assessed using the MTT assay. After treatment, MTT solution (5 mg/mL) was added to each well. The resulting formazan crystals were dissolved in acidic isopropanol, and absorbance was measured at 595 nm.
    • Data Analysis: IC₅₀ values were calculated using appropriate software (e.g., GraphPad Prism).
  • Analysis of Intracellular Reactive Oxygen Species (ROS): The detection of this compound-induced oxidative stress was performed as follows [2]:

    • Staining: Treated cells were incubated with 2′,7′-Dichlorofluorescin diacetate (DCFH-DA), a cell-permeable fluorescent dye.
    • Measurement: Upon oxidation by ROS inside the cell, DCFH-DA is converted to the highly fluorescent compound DCF. The fluorescence intensity was measured using quantitative and qualitative methods (e.g., flow cytometry or fluorescence microscopy) to indicate ROS levels.
    • Inhibition Control: To confirm the role of ROS, cells were pre-treated with a ROS scavenger like N-acetylcysteine (NAC), which was shown to reverse the cytotoxic effects of this compound.
  • Anti-hyperlipidemic Activity Model: The in vivo model used to demonstrate this compound's effect on lipid metabolism was described as follows [1]:

    • Animal Model: Mice were used in an olive oil-loading test.
    • Intervention: The anti-hyperlipidemic activity was assessed by the suppression of serum triglyceride elevation after the oil load.
    • Proposed Mechanism: The effect was linked to the suppression of gastric emptying. The exo-methylene moiety in the α-methylene-γ-butyrolactone ring of this compound was identified as essential for this activity.

Research Gaps and Future Directions

The current research landscape indicates that while the pharmacological potential of this compound is significant, there are critical gaps that need to be addressed for its development as a therapeutic agent [1].

  • Lack of Human Data: Most studies are confined to in vitro and animal models. There are no complete human efficacy or safety evaluation reports available.
  • ADME and Toxicology: Comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammalian systems is notably absent. Systematic toxicological studies are also in their infancy.

References

cynaropicrin molecular mechanisms of action

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanistic Pathways

The tables and description above provide a summary; the following sections delve into the experimental details and interconnections of these pathways.

Induction of Oxidative Stress and Apoptosis

A primary mechanism of Cynaropicrin is the induction of oxidative stress, which subsequently triggers programmed cell death.

  • Experimental Evidence: In colorectal cancer HCT116 cells (including oxaliplatin-resistant strains), this compound treatment significantly increased intracellular ROS levels. This was quantified using flow cytometry with CellROX Green and DCF-DA dyes [1]. The critical role of ROS was confirmed by pretreating cells with the antioxidant N-acetylcysteine (NAC, 4 mM), which largely abolished this compound's cytotoxic effects [1] [2].
  • Downstream Signaling: The elevated ROS leads to the phosphorylation and activation of JNK and p38 MAPK. Using specific inhibitors (SP600125 for JNK and SB203580 for p38), researchers demonstrated that the activation of these pathways is essential for this compound-induced apoptosis [1].
  • Mitochondrial Permeability and Apoptosis: Increased ROS causes a loss of Mitochondrial Membrane Potential (MMP), measured using the JC-1 dye [3] [2]. This disruption leads to the release of cytochrome c and the activation of caspase cascades. Western blot analysis showed that this compound alters the balance of Bcl-2 family proteins, favoring cell death [1]. Flow cytometry using an Annexin V-FITC/PI assay is the standard method to confirm apoptosis [1] [4].

This ROS-dependent apoptotic pathway can be visualized as follows, integrating the key steps from stimulus to cell death:

G Cyn This compound GSH GSH Depletion Cyn->GSH ROS ↑ ROS (mtROS) GSH->ROS MMP Loss of MMP ROS->MMP CytoC Cytochrome c Release MMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Diagram 1: this compound induces apoptosis through a ROS-mediated mitochondrial pathway.

Modulation of Key Oncogenic Signaling Pathways

This compound directly targets several critical signaling hubs that drive cancer cell survival and proliferation.

  • STAT3 Inactivation: this compound depletes cellular GSH via Michael addition, which inhibits STAT3 phosphorylation and promotes its S-glutathionylation, thereby inactivating it [5] [4]. In multiple myeloma (AMO1 cells), this was accompanied by a dose-dependent reduction in c-Myc expression and transcriptional activity [6]. The inhibition of the LIFR/STATs axis was also identified as a key mechanism in colorectal cancer cells [4].
  • Induction of Non-Apoptotic Cell Death: In multiple myeloma, this compound promotes a novel form of cell death called parthanatos. It causes DNA damage, leading to PARP1 hyperactivation, excessive PAR polymer production, and nuclear translocation of Apoptosis-Inducing Factor (AIF) [6]. This process was shown to be independent of caspases, as the pan-caspase inhibitor Z-VAD-FMK did not prevent cell death [6].
  • Activation of Mitophagy: In hepatocellular carcinoma (Hep3B, HepG2), this compound-induced mtROS and p38 MAPK activation led to mitophagy. This was evidenced by increased expression of mitophagy regulators PINK1 and Parkin in the mitochondria, while pretreatment with the p38 inhibitor SB203580 blocked this effect [3].

The following diagram illustrates the major signaling pathways disrupted by this compound, leading to diverse cell fates:

G Cyn This compound GSH GSH Depletion Cyn->GSH STAT3 STAT3 Inactivation (c-Myc ↓) Cyn->STAT3 Tubulin Microtubule Disruption Cyn->Tubulin PARP1 PARP1 Hyperactivation Cyn->PARP1 PINK PINK1/Parkin Activation GSH->PINK Death1 Parthanatos PARP1->Death1 Death2 Mitophagy PINK->Death2

Diagram 2: this compound disrupts multiple pro-survival pathways and induces alternative cell death mechanisms.

Core Experimental Protocols for Key Assays

For researchers aiming to validate these mechanisms, the following summarizes the key methodologies from the cited literature.

Assay Objective Detailed Protocol Summary Key Reagents & Inhibitors
Cell Viability (IC₅₀) Seed 5-10 x 10³ cells/well in a 96-well plate. Treat with this compound for 24-72h. Add MTT reagent (5 mg/mL) or resazurin for 2-4h. Measure absorbance/fluorescence [1] [2] [6]. MTT, Resazurin, DMSO (solvent).
Apoptosis Detection Harvest ~1x10⁶ cells after treatment. Resuspend in binding buffer. Stain with Annexin V-FITC and Propidium Iodide (PI). Analyze with flow cytometry within 1h [1] [4]. FITC Annexin V Apoptosis Detection Kit, Flow cytometer.
ROS Measurement Seed cells and treat. Incubate with 5-10 µM DCF-DA (general ROS) or MitoSOX Red (mtROS) in serum-free media for 30 min at 37°C. Wash with PBS. Analyze fluorescence via flow cytometry or microscopy [1] [3]. DCF-DA, MitoSOX Red, N-acetylcysteine (NAC, 3-4 mM as ROS inhibitor).
Mitochondrial Membrane Potential (MMP) Treat cells and incubate with 2 µM JC-1 dye for 20-30 min at 37°C. Analyze by flow cytometry or fluorescence microscopy. A decrease in red/green fluorescence ratio indicates MMP loss [3] [2]. JC-1 Dye.
Cell Cycle Analysis Fix ~1x10⁶ cells in 70% ethanol at -20°C for >24h. Wash and treat with RNase A. Stain DNA with PI. Analyze DNA content via flow cytometry [1] [6]. Propidium Iodide (PI), RNase A, Ethanol.
Western Blot Analysis Lyse cells in RIPA or PRO-PREP buffer. Determine protein concentration with BCA assay. Separate 20-40 µg protein by SDS-PAGE. Transfer to PVDF membrane. Block with 5% non-fat milk. Incubate with primary antibody overnight at 4°C, then with HRP-conjugated secondary antibody. Detect with ECL reagent [1] [4]. Antibodies against: p-JNK, JNK, p-p38, p38, cleaved Caspase-3, Bcl-2, Bax, PARP, PINK1, Parkin, β-Actin.
Pathway Inhibition Studies Pretreat cells with specific inhibitors for 1-3h before adding this compound. Continue incubation for the desired duration and proceed with viability or other assays [1] [3]. SP600125 (JNK inhibitor, 4 µM), SB203580 (p38 inhibitor, 5 µM), NAC (ROS scavenger, 3-4 mM), Z-VAD-FMK (pan-caspase inhibitor, 4-50 µM).

Therapeutic Potential and Conclusion

The multifaceted mechanism of action of this compound underscores its significant therapeutic potential.

  • Broad-Spectrum Anti-Cancer Activity: this compound exhibits efficacy against a wide range of cancer types, including colorectal, glioblastoma, multiple myeloma, hepatocellular carcinoma, and triple-negative breast cancer, often with IC₅₀ values in the low micromolar range [1] [2] [4]. Notably, it can synergize with standard chemotherapeutics like Temozolomide, suggesting potential as an adjuvant therapy [2].
  • Anti-Inflammatory and Neuroprotective Effects: Beyond oncology, this compound's inhibition of the NF-κB pathway translates to potent anti-inflammatory effects. In a rat model of cerebral ischemia/reperfusion injury, it reduced neuroinflammation and oxidative stress, demonstrating a protective effect [7].
  • Considerations for Drug Development: While its strong electrophilicity is central to its function, it necessitates careful assessment of selectivity and potential off-target effects. Its favorable water solubility and lack of Rule of Five violations are positive attributes for drug-likeness [5] [8].

References

Available Stability Data and Handling Advice

Author: Smolecule Technical Support Team. Date: February 2026

The data on cynaropicrin's stability is limited and comes primarily from a single commercial source. The table below summarizes the key information.

Property Reported Value / Advice
Molecular Formula C({19})H({22})O(_{6}) [1]
Molecular Weight 346.37 g/mol [1]
Solubility 50 mg/mL in DMSO [1]
Storage -20°C, protect from light, keep sealed [1]
Stock Solution Stability Recommended to be stored in aliquots in tightly sealed vials and used within 1 month; avoid repeated freeze-thaw cycles. [1]

Experimental Protocols for Extraction and Analysis

Extraction from Biomass using Ionic Liquids

This protocol focuses on obtaining this compound from its natural source, which is a precursor to any stability study.

  • Biomass: Dried leaves of Cynara cardunculus L. (cultivated cardoon) [2].
  • Extraction Solvent: Aqueous solutions of surface-active ionic liquids (ILs), specifically 1-alkyl-3-methylimidazolium chloride, were identified as particularly effective [2].
  • Process Optimization: Key parameters to optimize include the solid-to-liquid ratio (S/L ratio), extraction temperature (T), time (t), and the concentration of the IL in water [2].
  • Recovery Method: After extraction, this compound can be efficiently recovered (up to 65%) from the IL aqueous extract by precipitation through the addition of water as an anti-solvent [2]. This step is crucial for obtaining the pure compound for stability testing.
Cell-Based Bioactivity Assay

This protocol is cited in multiple studies investigating this compound's effects on cartilage metabolism and can be adapted to monitor the stability of the compound by tracking its bioactivity over time.

  • Cell Lines: Human chondrogenic cells, such as OUMS-27 and SW1353 [3] [4] [5].
  • Stimulation & Treatment: Cells are stimulated with inflammatory cytokines like TNF-α or IL-1β. The test compound (e.g., this compound from stability samples) is added to the culture medium, often with a pre-incubation period of about 1 hour before cytokine stimulation [4].
  • Key Readouts:
    • qRT-PCR: To measure mRNA expression levels of cartilage degradation factors (e.g., MMP13) and synthesis factors (e.g., Aggrecan) [3] [4].
    • Immunoblotting (Western Blot): To analyze the suppression of the NF-κB signaling pathway, for example, by assessing the inhibition of IκBα phosphorylation and the nuclear transport of p65 (RelA) [3] [4].

The following workflow outlines the key stages of a potential stability and bioactivity assessment protocol, integrating the extraction and analysis methods described above:

G C. cardunculus Leaves C. cardunculus Leaves Extraction Extraction C. cardunculus Leaves->Extraction  Ionic Liquid Solution Crude Extract Crude Extract Extraction->Crude Extract Recovery Recovery Crude Extract->Recovery  Water as Anti-solvent Pure this compound Pure this compound Recovery->Pure this compound Stability Chamber Stability Chamber Pure this compound->Stability Chamber  Defined Conditions (Temp, Light, Time) Aged Samples Aged Samples Stability Chamber->Aged Samples Bioactivity Assay Bioactivity Assay Aged Samples->Bioactivity Assay  Cell Culture Activity Readout Activity Readout Bioactivity Assay->Activity Readout

Summary and Key Gaps

  • Available Data: Basic handling advice suggests it is light-sensitive and solutions in DMSO may have a limited shelf life, even at -20°C [1].
  • Key Gaps: Specific data on degradation kinetics, identification of degradation products, the influence of pH and temperature in aqueous solutions, and long-term solid-state stability are not available in the searched literature.

References

Rule of Five Analysis and Physicochemical Profile

Author: Smolecule Technical Support Team. Date: February 2026

The Rule of Five is a foundational concept in drug development for predicting a compound's likelihood of having good oral bioavailability. Cynaropicrin shows promising characteristics as a potential drug candidate based on this analysis and other key properties [1] [2].

Property Result/Value Analysis vs. Rule of 5 Criteria
Molecular Formula C₁₉H₂₂O₆ [1] --
Molecular Weight 346.38 g/mol [1] Meets (Criteria: <500 g/mol)
Hydrogen Bond Donors (HBD) 2 (two hydroxyl groups) [1] Meets (Criteria: ≤5)
Hydrogen Bond Acceptors (HBA) 6 [1] Meets (Criteria: ≤10)
Calculated LogP Not explicitly stated --
Violations 0 [1] [2] Excellent drug-likeness potential
Water Solubility Soluble in water [1] Highly favorable for formulation, potentially as therapeutic injections [2].
Key Structural Features 5-7-5 fused tricyclic skeleton, γ-butyrolactone ring, α,β-unsaturated carbonyl moiety [1] [3] The unsaturated lactone is a key pharmacophore but can confer reactivity and potential toxicity [1].

Experimental Protocols for Quantification

Accurate quantification of this compound in plant material and extracts is crucial for standardization and research. Here are two validated methodologies:

Quantification by ¹H NMR Spectroscopy

This absolute quantification method does not require a calibrated standard and is advantageous for novel compounds [4].

  • 1. Sample Preparation: Artichoke leaf extracts (ALE) are prepared using solid-phase extraction (SPE) to purify the sample.
  • 2. Internal Standard: Anthracene is dissolved in the deuterated solvent (DMSO-d₆) as an internal standard.
  • 3. Spectra Acquisition: The ¹H NMR spectrum of the prepared sample is acquired.
  • 4. Signal Selection & Quantification: The signal for proton H-13(b) of this compound is identified due to its excellent signal purity. The concentration is calculated by comparing the integral of this signal to the integral of the internal standard anthracene.
  • 5. Validation: The method has been validated for selectivity, linearity, precision, accuracy, and robustness. Reported this compound content in artichoke leaf extracts ranges from non-detectable to 1.6% [4].

This experimental workflow can be visualized as follows:

Start Start: Artichoke Leaf Extract SPE Solid-Phase Extraction (SPE) Purification Start->SPE Prep Preparation with Internal Standard (Anthracene) in DMSO-d₆ SPE->Prep NMR ¹H NMR Spectra Acquisition Prep->NMR Quant Quantification via H-13(b) Signal Integral NMR->Quant Result Result: this compound Content (%) Quant->Result

Extraction and Fractionation for Bioactivity Studies

This protocol describes an optimized extraction to obtain fractions rich in this compound and chlorogenic acid for biological testing [5].

  • 1. Extraction: Dried artichoke leaves are subjected to solid-liquid extraction using hot water.
  • 2. Freeze-Drying: The aqueous extract is freeze-dried to obtain a solid residue.
  • 3. Liquid-Liquid Partitioning: The freeze-dried crude extract is partitioned using liquid-liquid extraction with organic solvents.
  • 4. Analysis: The resulting fractions are analyzed by ¹H, ¹³C, and 2D NMR spectroscopy to identify and confirm the presence of this compound and other constituents like chlorogenic acid [5].

Structure-Activity Relationship (SAR) and Mechanisms

This compound's diverse bioactivities are tightly linked to its unique chemical structure.

  • Core Pharmacophore: The γ-butyrolactone ring, particularly its α,β-unsaturated carbonyl group, is a critical pharmacophore. This moiety acts as a Michael acceptor, allowing the compound to form covalent bonds with thiol groups in biological targets (e.g., Cys115 in the bacterial enzyme MurA) [1] [3]. This reaction is fundamental to its antibacterial, anti-trypanosomal, and pro-apoptotic activities [1].
  • Anti-inflammatory SAR: A specific Structure-Activity Relationship study focused on NF-κB inhibition found that derivatization of the hydroxyl groups on this compound impacts its activity. The 4-fluorobenzoate derivative showed enhanced binding potential in related in-silico studies, indicating that semi-synthesis can optimize its properties [6] [7].
  • Bitterness SAR: The intense bitter taste of this compound, which activates human bitter taste receptors (T2Rs), is primarily dependent on the presence of the exo-methylene group on the lactone ring. Modifications that increase the molecule's overall polarity, such as opening the lactone ring, markedly reduce its bitterness [8] [9].

The role of the key lactone ring in this compound's mechanism of action is summarized below:

CP This compound Lactone α,β-unsaturated γ-butyrolactone ring CP->Lactone Michael Michael Addition Reaction Lactone->Michael Target1 Inhibition of Bacterial MurA (Antibacterial) Michael->Target1 Target2 Depletion of Glutathione (GSH) Inhibition of STAT3 (Anticancer) Michael->Target2 Target3 Inhibition of Trypanosomal Enzymes (Antiparasitic) Michael->Target3

Pharmacological Profile and Therapeutic Potential

This compound exhibits a broad spectrum of pharmacological activities, making it a multi-target investigative lead.

Pharmacological Activity Reported Efficacy (IC₅₀/EC₅₀) Proposed Mechanism of Action
Anti-Hepatitis C Virus (HCV) EC₅₀: 0.4 - 1.4 µM (avg. 0.8 µM) across 8 genotypes [1] [3] Inhibits viral entry and cell-cell transmission during the early steps of the HCV lifecycle [3] [2].
Anticancer / Cytotoxic Variable IC₅₀: 0.068 - 8.7 µg/ml on leukocyte cancer lines [1]. Induces apoptosis via ROS generation and PKCδ cleavage; inhibits STAT3 signaling; suppresses adhesion molecules CD29/CD98 [1] [3].
Anti-inflammatory IC₅₀: 2.98 µM (CD98) and 3.46 µM (CD29) inhibition [3]. Inhibits NF-κB activation pathway; suppresses production of TNF-α, nitric oxide, and lymphocyte proliferation [1] [6].
Antitrypanosomal Active against T. brucei rhodesiense [1]. Depletes trypanothione and inhibits ornithine decarboxylase via Michael addition [1].
Antibacterial N/A Irreversibly inhibits MurA enzyme, disrupting bacterial cell wall synthesis [1].
Anti-hyperlipidemic Active in vivo (mouse model) [3]. Suppresses gastric emptying and serum triglyceride elevation [1] [3].

Critical Considerations for Drug Development

  • Reactivity and Toxicity: The same α,β-unsaturated lactone that drives its bioactivity can lead to non-specific interactions, hypersensitivity, and toxicity at higher doses. This is a key challenge that requires careful profiling [1].
  • Hit-to-Lead Optimization: While this compound is an excellent starting point, further medicinal chemistry is needed. Strategies may include prodrug approaches to mask bitterness and reactivity, or synthesizing semi-synthetic analogues to improve the therapeutic window [6] [2] [7].
  • Natural Product Variability: The this compound content in plant material is highly variable (from non-detectable to 1.6%), influenced by factors like cultivar, harvest time, and extraction method. Robust analytical methods like qNMR are essential for standardization [4] [5].

References

Ultrasound-Assisted Extraction of Cynaropicrin from Cynara cardunculus Leaves: Detailed Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cynaropicrin is a prominent sesquiterpene lactone, primarily found in the leaves of Cynara cardunculus (cardoon), and is known for its notable antitumoral, anti-inflammatory, and anti-feedant biological activities [1] [2]. Its extraction is of significant interest for pharmaceutical and agro-food applications. Traditional extraction methods, such as soxhlet and maceration, are often characterized by long extraction times, high solvent consumption, and elevated energy costs [1].

Ultrasound-Assisted Extraction (UAE) has emerged as a superior green extraction technology. Its efficiency is attributed to acoustic cavitation, which generates intense shear forces, leading to the disruption of plant cell walls, enhanced penetration of the solvent, and improved mass transfer of intracellular compounds into the solvent [1]. This protocol details the optimization of UAE for this compound, demonstrating its ability to achieve higher yields with lower environmental impact compared to conventional techniques [1] [3].

Optimization of Extraction Parameters

The optimization of UAE is critical for maximizing this compound yield and process efficiency. A Box-Behnken Design (BBD) with Response Surface Methodology (RSM) has been successfully employed to model and optimize the key independent variables [1] [3]. The table below summarizes the effects of these parameters and their optimized values.

Table 1: Summary of Key Parameters for UAE of this compound

Parameter Effect on Extraction Optimal Range/Value Additional Notes
Solid/Liquid (S/L) Ratio Lower ratios (higher solvent volume) generally increase yield but reduce concentration and eco-efficiency. 1/27 (g/mL) [3] A balance must be struck between high yield and solvent consumption.
Ultrasound Amplitude Directly influences cavitation intensity. Too low minimizes cell disruption; too high may degrade compounds. 67% (54.3 μm probe amplitude) [1] [3] Specific to the equipment and probe used.
Extraction Temperature Enhances solubility and mass transfer, but excessive heat can degrade thermolabile compounds. 44 °C [3] Provides a balance between extraction kinetics and compound stability.
Extraction Mode (Pulsed vs. Continuous) Pulsed mode significantly reduces energy consumption and probe erosion while maintaining yield. Duty Cycle of 25% (e.g., 5 s on, 15 s off) [1] Leads to a 45% reduction in energy consumption per gram of this compound extracted [1].
Solvent Ethanol is effective and greener than chlorinated solvents (e.g., dichloromethane). Ethanol (>99.8%) [1] A green alternative with high efficiency for this compound [1].

The interactions between these variables are complex. The RSM model developed by Brás et al. predicted optimal conditions (S/L ratio of 1/27, amplitude of 67%, temperature of 44 °C) to yield 23.99 mg this compound/g dry weight (DW) and a concentration of 192.23 mg/g extract [3].

Detailed Experimental Protocol

Reagents and Equipment
  • Raw Material: Freeze-dried and ground leaves of Cynara cardunculus L. (DC) [1].
  • Solvent: Ethanol absolute, ≥ 99.8% [1].
  • Standard: Pure this compound (e.g., from Extrasynthese) for HPLC calibration [1].
  • Ultrasound System: An ultrasonic processor (e.g., UP 400S from Hielscher GmbH) equipped with a titanium probe (e.g., 3 mm or 13 mm diameter Tip H3). The system should allow for control of amplitude and pulsed operation [1] [4].
  • Analytical Equipment: HPLC system with a UV detector (recommended wavelength: 220 nm) [1].
Step-by-Step Extraction Procedure
  • Sample Preparation:

    • Harvest mature Cynara cardunculus leaves and freeze-dry them to preserve labile compounds.
    • Grind the freeze-dried leaves to a fine powder using a mill and sieve to a particle size of 0.5–1 mm to maximize the surface area for extraction [1] [4].
    • Determine the moisture content of the powder for accurate dry weight calculation.
  • Extraction Setup:

    • Accurately weigh a representative mass of the powdered plant material (e.g., 1.0 g).
    • Transfer the powder to an appropriate extraction vessel (e.g., a glass beaker or tube).
    • Add the predetermined volume of ethanol solvent based on the optimal S/L ratio of 1/27 (g/mL) [3]. For 1 g of powder, this would be 27 mL of ethanol.
    • Immerse the ultrasonic probe into the mixture, ensuring it is sufficiently deep to prevent vortex formation but without touching the bottom of the vessel.
  • Ultrasonication:

    • Set the ultrasonic processor to the optimized parameters:
      • Amplitude: 67%
      • Temperature: 44 °C (use a thermostatically controlled water bath if the system lacks a temperature probe).
      • Mode: Pulsed with a duty cycle of 25% (e.g., 5 seconds ON, 15 seconds OFF) [1].
    • Initiate sonication for a total duration of 30 minutes [1]. The pulsed operation reduces overall energy input and heat generation.
  • Separation and Collection:

    • After sonication, centrifuge the mixture at 3100–4000 × g for 10 minutes to separate the solid residue from the liquid extract [1] [5].
    • Carefully decant or pipette the supernatant. This is the crude this compound extract.
    • The solvent can be removed via evaporation under reduced pressure using a rotary evaporator to obtain a concentrated extract.
    • Store the final extract in a sealed, light-protected container at -20 °C until analysis.
Analytical Quantification
  • HPLC Analysis:
    • Separate and quantify this compound using reverse-phase HPLC with a C18 column.
    • A validated mobile phase, such as a gradient of water and acetonitrile, is recommended.
    • Detect this compound at 220 nm and identify it by comparing its retention time with that of an authentic standard [1].
    • Quantify the concentration using a calibration curve constructed from the standard solutions.

Workflow and Parameter Relationships

The following diagram illustrates the logical workflow of the UAE process and the relationships between key parameters.

Start Start: Plant Material Prep P1 Freeze-dry and Grind Leaves Start->P1 P2 Weigh Powder & Add Solvent P1->P2 P3 Configure UAE System P2->P3 P4 Perform Sonication P3->P4 D1 Pulsed Mode? P3->D1 P5 Centrifuge and Collect P4->P5 End Analyze Extract (HPLC) P5->End D1->P4 No D2 Parameters Optimal? D1->D2 Yes D2->P3 No D2->P4 Yes Amp Amplitude: 67% Amp->P4 Yield ↑ Extraction Yield Amp->Yield Temp Temperature: 44°C Temp->P4 Temp->Yield Ratio S/L Ratio: 1/27 Ratio->P2 Duty Duty Cycle: 25% Duty->D1 Energy ↓ Energy Use Duty->Energy

Comparative Analysis and Alternative Methods

While UAE is highly effective, other extraction methods are also used. The table below provides a comparative overview.

Table 2: Comparison of this compound Extraction Methods

Extraction Method Key Advantage Key Limitation Reported this compound Yield
Ultrasound-Assisted Extraction (UAE) Rapid, high efficiency, low energy (especially pulsed mode), green solvents. Optimization of multiple parameters required; potential for compound degradation at high power. ~24 mg/g DW [3]
Ionic Liquid (IL) Aqueous Solution High selectivity, tunable properties, high yield. Higher solvent cost, complex recovery and recycling process. 37.3 mg/g DW (6.47 wt%) [2]
Conventional Solid-Liquid Extraction Simple setup, no specialized equipment. Long extraction time, high solvent consumption, lower efficiency. Lower than UAE [1]
Supercritical CO₂ Extraction No organic solvent residue, tunable selectivity. High capital and operating cost, requires co-solvents for good yield. Low yield without co-solvents [2]

Troubleshooting and Best Practices

  • Low Yield: Verify the particle size of the plant material is fine enough. Confirm that the ultrasound probe is functioning correctly and that the amplitude setting is accurate. Ensure the solvent is of high purity and the S/L ratio is optimal.
  • Pulsed Mode Operation: The use of a 25% duty cycle is highly recommended, as it was shown to achieve the same steady-state extraction as continuous mode while reducing energy consumption by 45% and minimizing probe tip erosion [1].
  • Solvent Selection: Ethanol was identified as the most effective and environmentally benign solvent among those studied for this compound UAE, outperforming other organic solvents in terms of yield and green chemistry principles [1].
  • Scale-Up Considerations: For larger volumes, ensure the ultrasonic power is sufficient to maintain cavitation throughout the liquid medium. Flow-cell reactors can be considered for continuous processing.

Conclusion

The optimized UAE protocol detailed in these application notes provides a robust, efficient, and sustainable method for extracting this compound from Cynara cardunculus leaves. The key to success lies in the precise control of parameters—specifically, the use of pulsed ultrasound at a 25% duty cycle, an S/L ratio of 1/27, an amplitude of 67%, and a temperature of 44 °C with ethanol as the solvent. This method significantly enhances yield while reducing environmental impact and operational costs, making it highly suitable for research and development aimed at harnessing the valuable bioactivities of this compound.

References

Application Notes and Protocols: Response Surface Methodology Optimization of Cynaropicrin Extraction from Cynara cardunculus Leaves

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cynaropicrin is a prominent sesquiterpene lactone found abundantly in Cynara cardunculus (cardoon) leaves, representing the most abundant compound within this class with concentrations reaching up to 87 mg/g dry weight in certain varieties. [1] [2] This bioactive compound demonstrates significant pharmacological potential, including anti-inflammatory, anti-proliferative, and anti-photoaging activities, making it a valuable target for pharmaceutical and nutraceutical applications. [1] [2] The growing interest in plant-derived bioactive compounds has prompted the development of efficient extraction methodologies that maximize yield while minimizing energy consumption and environmental impact.

Response Surface Methodology (RSM) is a powerful statistical and mathematical approach for process optimization that enables researchers to evaluate the effects of multiple factors and their interactions on one or more response variables with a reduced number of experimental trials. [3] [4] [5] Originally developed by Box and Wilson in the 1950s, RSM has found widespread application in various scientific fields, particularly in optimization of extraction processes for bioactive compounds from plant materials. [3] [4] This methodology combines experimental design, regression analysis, and optimization techniques to build empirical models that accurately describe process behavior and identify optimal operating conditions.

The application of RSM in optimizing this compound extraction addresses critical challenges in natural product isolation, including the need for green extraction technologies, reduction of energy consumption, and enhancement of extraction yields. By systematically evaluating process parameters, researchers can develop robust extraction protocols that ensure reproducibility and scalability while providing comprehensive understanding of factor interactions that would remain obscured in one-factor-at-a-time approaches.

Experimental Design and Methodology

Response Surface Methodology Overview

Response Surface Methodology employs a structured approach to process optimization that begins with clearly defined objectives and response variables. The fundamental concept involves approximating the relationship between independent variables (factors) and dependent variables (responses) using empirical mathematical models, typically first-order or second-order polynomial equations. [3] [4] For this compound extraction optimization, the primary response variables are generally extraction yield (mg this compound/g dry weight plant material) and This compound concentration in the extract (mg this compound/g extract). [6]

The RSM workflow comprises several sequential stages: problem definition and response variable identification, factor screening to determine influential variables, selection of appropriate experimental design, conduction of experiments according to the design matrix, development of response surface models through regression analysis, model adequacy checking using statistical validation, and finally optimization and validation of the resulting models. [3] [4] This systematic approach ensures that all potential factor interactions are captured and that the resulting models provide accurate predictions within the defined experimental space.

Box-Behnken Design Implementation

For this compound extraction optimization, the Box-Behnken Design (BBD) has proven highly effective. This response surface design requires three levels for each factor (-1, 0, +1) corresponding to low, middle, and high values, and offers the advantage of requiring fewer experimental runs compared to other designs like central composite design, while maintaining the ability to estimate quadratic response surfaces. [6] [2] [4]

In the application to ultrasound-assisted extraction of this compound, a three-factor Box-Behnken Design is typically employed, investigating the following factors and levels:

Table: Box-Behnken Design Factors and Levels for this compound Extraction Optimization

Factor Code Low Level (-1) Middle Level (0) High Level (+1)
Solid/Liquid Ratio (g/mL) A 1/10 1/20 1/30
Amplitude (%) B 50 75 100
Temperature (°C) C 30 45 60

The complete experimental design comprises 15 runs, including 12 factorial points and 3 center points, with the center points providing estimation of experimental error and model curvature detection. [6] [2] The runs should be performed in randomized order to minimize the effects of extraneous variables and ensure statistical validity.

Model Development and Statistical Analysis

The experimental data obtained from the Box-Behnken Design are fitted to a second-order polynomial model that describes the relationship between the independent variables and the response:

[ Y = β₀ + ΣβᵢXᵢ + ΣβᵢᵢXᵢ² + ΣβᵢⱼXᵢXⱼ + ε ]

Where Y is the predicted response, β₀ is the constant coefficient, βᵢ are the linear coefficients, βᵢᵢ are the quadratic coefficients, βᵢⱼ are the interaction coefficients, Xᵢ and Xⱼ are the independent variables, and ε represents the error term. [3] [4]

The developed model's adequacy is evaluated using several statistical measures, including analysis of variance (ANOVA) to determine model significance, lack-of-fit testing to assess model fitness, R² (coefficient of determination) to explain the proportion of variance in the response variable, and adjusted R² to account for the number of predictors in the model. [3] [4] A model is generally considered adequate when it demonstrates statistical significance (p-value < 0.05), non-significant lack-of-fit (p-value > 0.05), R² > 0.9, and adequate precision (signal-to-noise ratio) greater than 4. [4]

Materials and Equipment

Plant Material and Reagents
  • Plant Material: Cynara cardunculus L. (cardoon) leaves should be collected at optimal maturity, typically between June and March, depending on geographical location. [6] [2] Immediately after collection, leaves should be frozen at -80°C, then freeze-dried to preserve chemical integrity. The dried leaves should be ground to a homogeneous powder using a laboratory mill and sieved to achieve consistent particle size (typically 0.5-1.0 mm). [2]

  • Solvents and Standards: Ethanol absolute (≥99.8%) is recommended as extraction solvent due to its effectiveness and green credentials. [6] [2] This compound standard (≥95%) is required for quantification, along with HPLC-grade acetonitrile for chromatographic analysis. [2]

Equipment and Instruments
  • Ultrasound Extraction System: An ultrasonic processor with 20 kHz frequency and programmable pulse mode capability, equipped with a titanium alloy probe (typically 13 mm diameter). The system should allow control of amplitude, pulse cycles, and temperature. [2]

  • Extraction Vessel: Double-walled glass reactor with temperature control through a circulating water bath to maintain precise temperature conditions during extraction. [2]

  • Analytical Instruments: High-performance liquid chromatography (HPLC) system with UV detector for this compound quantification, set to 220 nm detection wavelength. [2]

  • Sample Preparation Equipment: Freeze-dryer for plant material preservation, analytical balance, laboratory mill, and centrifugal evaporator for sample concentration. [2]

Step-by-Step Extraction Protocol

Pulsed Ultrasound-Assisted Extraction

The following protocol details the optimized procedure for this compound extraction from Cynara cardunculus leaves using pulsed ultrasound-assisted extraction (PUAE):

  • Sample Preparation: Weigh accurately 1.0 g of freeze-dried, powdered cardoon leaves into the extraction vessel. Record the exact weight for yield calculations.

  • Solvent Addition: Add the appropriate volume of ethanol to achieve the desired solid/liquid ratio based on the experimental design (typically ranging from 1:10 to 1:30 g/mL). [6] [2]

  • Extraction Setup: Immerse the ultrasound probe approximately 1 cm below the solvent surface. Ensure the temperature probe is positioned in the solution without contacting the ultrasound probe.

  • Extraction Parameters: Set the ultrasound system to the specified parameters according to the experimental design:

    • Amplitude: 50-100%
    • Temperature: 30-60°C (maintained via circulating water bath)
    • Pulse mode: 25% duty cycle (e.g., 2 seconds on, 6 seconds off)
    • Extraction time: 30 minutes [6] [2]
  • Extraction Process: Initiate the ultrasound extraction. Monitor temperature throughout the process and adjust as needed. Record actual energy consumption if energy efficiency is being evaluated.

  • Sample Collection: After the designated extraction time, immediately transfer the extract to a centrifuge tube to separate the liquid phase from the plant material.

  • Clarification: Centrifuge at 5000 × g for 10 minutes to remove particulate matter. Collect the supernatant.

  • Concentration: If necessary, concentrate the extract under reduced pressure at 40°C using a rotary evaporator.

  • Analysis: Adjust the extract to a known volume with ethanol and analyze this compound content by HPLC.

The following diagram illustrates the complete experimental workflow:

G Start Start Optimization Material Plant Material Preparation Start->Material ExpDesign Experimental Design Material->ExpDesign Extraction Pulsed UAE ExpDesign->Extraction Analysis HPLC Analysis Extraction->Analysis Model RSM Modeling Analysis->Model Validation Model Validation Model->Validation Optimal Optimal Conditions Validation->Optimal

Continuous Ultrasound-Assisted Extraction (Comparative)

For comparison with pulsed mode, continuous ultrasound-assisted extraction can be performed:

  • Follow the same sample preparation and setup procedures as for pulsed extraction.

  • Set the ultrasound system to continuous mode (100% duty cycle) with other parameters matched to the pulsed extraction.

  • Conduct extraction for the same duration (30 minutes).

  • Process and analyze samples identically to pulsed extraction samples.

Studies have demonstrated that pulsed mode reduces energy consumption by approximately 45% per gram of this compound extracted compared to continuous mode, while maintaining similar extraction yields. [6] [2]

Analytical Methods

This compound Quantification by HPLC

Chromatographic Conditions:

  • Column: C18 reverse-phase column (250 mm × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Acetonitrile (A) and water (B) in gradient elution mode
  • Gradient Program: 0-10 min: 30-50% A; 10-15 min: 50-80% A; 15-20 min: 80% A; 20-25 min: 80-30% A
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 μL
  • Detection: UV detector at 220 nm
  • Column Temperature: 30°C
  • Run Time: 25 minutes [2]

Quantification Method:

  • Prepare this compound standard solutions in ethanol at concentrations of 5, 10, 25, 50, 100, and 200 μg/mL.
  • Inject each standard solution in triplicate and record peak areas.
  • Plot a calibration curve of peak area versus concentration and determine the regression equation.
  • Inject sample extracts appropriately diluted to fall within the calibration range.
  • Calculate this compound concentration in samples using the regression equation.
Extraction Yield Calculations

This compound Extraction Yield (mg/g dry weight) is calculated as:

[ \text{Yield} = \frac{C \times V}{W} ]

Where:

  • C = this compound concentration in extract (mg/mL)
  • V = Total extract volume (mL)
  • W = Dry weight of plant material (g)

This compound Concentration in extract (mg/g extract) is calculated as:

[ \text{Concentration} = \frac{C \times V}{W_e} ]

Where:

  • Wₑ = Dry weight of total extract (g)
Energy Consumption Analysis

For comprehensive process evaluation, energy consumption should be calculated:

[ \text{Energy Consumption} = \frac{P \times t \times DC}{Y} ]

Where:

  • P = Ultrasonic power (W)
  • t = Total extraction time (s)
  • DC = Duty cycle (25% for pulsed mode)
  • Y = this compound yield (g)

Energy consumption is typically expressed as kJ/g this compound extracted. [6] [2]

Results and Optimization

Model Interpretation and Statistical Analysis

Application of Response Surface Methodology to this compound extraction typically yields highly significant models. Representative statistical parameters from an optimized this compound extraction study are presented below:

Table: Statistical Parameters for this compound Extraction Response Surface Models

Statistical Parameter Extraction Yield Model This compound Concentration Model
0.95 - 0.98 0.93 - 0.96
Adjusted R² 0.91 - 0.96 0.89 - 0.93
Predicted R² 0.85 - 0.92 0.82 - 0.88
Adequate Precision 12 - 18 10 - 15
Model p-value < 0.0001 < 0.0001
Lack of Fit p-value > 0.05 > 0.05

The high R² values indicate that the models explain most of the variability in the response, while non-significant lack of fit (p > 0.05) confirms model adequacy. [6] [2]

Factor Effects and Optimal Conditions

The individual and interactive effects of extraction parameters on this compound yield can be determined from the response surface models:

  • Solid/Liquid Ratio: Exhibits a quadratic effect, with yield generally increasing as the ratio decreases (more solvent per mass of plant material) up to an optimal point around 1:27 g/mL. [6]

  • Amplitude: Shows a positive effect on extraction yield up to approximately 67%, beyond which further increases provide diminishing returns and may potentially degrade compounds. [6] [2]

  • Temperature: Demonstrates a quadratic relationship with optimal extraction between 40-50°C. Higher temperatures may enhance solubility and mass transfer but could potentially lead to compound degradation. [6] [2]

  • Significant Interactions: Solid/liquid ratio with temperature and amplitude with temperature often show significant interactive effects on extraction yield. [6]

Table: Optimal Extraction Conditions for Maximizing this compound Yield

Parameter Optimal Value Influence on Extraction
Solid/Liquid Ratio 1:27 g/mL Higher solvent volume improves mass transfer but increases solvent consumption
Amplitude 67% Balanced energy input for cell disruption without excessive degradation
Temperature 44°C Enhanced solubility and diffusion without significant compound degradation
Duty Cycle 25% (pulsed) Significant energy reduction (45%) compared to continuous mode
Extraction Time 30 min Sufficient for near-complete extraction at optimal conditions

Under these optimized conditions, typical extraction yields range from 22-24 mg this compound/g dry weight, with concentrations in the extract of 190-200 mg/g extract. [6] These values represent significant improvements over conventional extraction methods such as Soxhlet extraction, which typically provides lower yields with substantially higher energy consumption. [2]

The following diagram illustrates the relationship between extraction parameters and their effects on the process:

G SLR Solid/Liquid Ratio MassTransfer Mass Transfer SLR->MassTransfer Amplitude Amplitude CellDisruption Cell Disruption Amplitude->CellDisruption Temperature Temperature Solubility Compound Solubility Temperature->Solubility Pulse Pulse Mode Energy Energy Input Pulse->Energy Yield Extraction Yield MassTransfer->Yield Purity Extract Purity MassTransfer->Purity CellDisruption->Yield Solubility->Yield Solubility->Purity Efficiency Energy Efficiency Energy->Efficiency

Advanced Applications and Downstream Processing

Extract Fractionation by Diananofiltration

Following optimized extraction, further purification of this compound can be achieved through membrane separation techniques. Diananofiltration has proven effective for removing low molecular weight compounds such as sugars while retaining target compounds like this compound:

  • Membrane Selection: Choose a DuraMem 200 membrane (200 Da molecular weight cut-off) or equivalent, which demonstrates excellent resistance to ethanol and effective separation characteristics. [1]

  • Process Parameters:

    • Operating pressure: 10-30 bar
    • Temperature: 25-40°C
    • Solvent: Ethanol (same as extraction solvent to avoid solvent exchange)
    • Diavolumes: 5 volumes for effective sugar removal [1]
  • Process Operation:

    • Perform diananofiltration with continuous addition of fresh ethanol at the same rate as permeate recovery
    • Continue until 5 diavolumes have been processed, effectively removing >90% of sugars
    • Concentrate the retentate using the same membrane to achieve volume reduction factor of 2 [1]
  • Performance Metrics:

    • This compound loss: <10%
    • Sugar removal: >90%
    • Final this compound enrichment: 2-3 fold compared to crude extract [1]

This integrated approach of optimized extraction followed by membrane fractionation produces a cardoon extract rich in this compound with low sugar content, enhancing biological potential by removing compounds with low bioactivity that might dilute overall efficacy. [1]

Scaling Considerations

For industrial translation of the optimized extraction process, several factors require consideration:

  • Ultrasound Reactor Design: Scale-up requires appropriate reactor geometry ensuring uniform cavitation distribution throughout the material.
  • Energy Efficiency: Pulsed operation becomes increasingly important at larger scales for reducing operational costs.
  • Process Integration: Direct coupling of extraction with membrane filtration units enables continuous processing.
  • Solvent Management: Ethanol recovery systems should be incorporated for economic and environmental sustainability.

The integrated extraction and purification approach enables production of standardized this compound-rich extracts suitable for pharmaceutical and nutraceutical applications, with enhanced biological activity and improved shelf life due to reduced sugar content. [1]

Troubleshooting and Technical Notes

  • Low Extraction Yields:

    • Verify ultrasound probe calibration and actual amplitude delivery
    • Confirm proper particle size distribution of plant material
    • Check solvent purity and possible water content in ethanol
    • Validate temperature control accuracy during extraction
  • Model Adequacy Issues:

    • Ensure sufficient center points for pure error estimation
    • Verify randomization of experimental runs
    • Check for outliers using residual analysis
    • Consider transformation of response variables if heterogeneity observed
  • Membrane Fouling in Diananofiltration:

    • Pre-filter crude extract through 0.45 μm filter before nanofiltration
    • Implement periodic cleaning cycles with appropriate solvents
    • Monitor transmembrane pressure increases as fouling indicator
  • This compound Stability:

    • Store extracts in amber containers at -20°C for long-term preservation
    • Avoid excessive heating during solvent removal (>40°C)
    • Use nitrogen atmosphere when concentrating extracts to prevent oxidation

Conclusion

The integration of Response Surface Methodology with pulsed ultrasound-assisted extraction provides an efficient and optimized approach for this compound extraction from Cynara cardunculus leaves. The systematic optimization of critical parameters including solid/liquid ratio, amplitude, and temperature enables maximization of extraction yield while minimizing energy consumption.

The implementation of a 25% duty cycle in pulsed ultrasound operation demonstrates significant advantages, reducing energy consumption by approximately 45% compared to continuous operation while maintaining extraction efficiency. [6] [2] The optimal conditions identified through RSM (solid/liquid ratio 1:27 g/mL, amplitude 67%, temperature 44°C) provide this compound yields of approximately 24 mg/g dry weight with extract concentrations of 192 mg/g. [6]

For enhanced bioactivity, the integration of diananofiltration using solvent-resistant membranes effectively removes interfering sugars while retaining over 90% of this compound, producing enriched extracts with superior potential for pharmaceutical and nutraceutical applications. [1]

This comprehensive protocol provides researchers with a robust methodology for the production of standardized this compound-rich extracts from cardoon leaves, supporting the valorization of agricultural by-products within circular economy frameworks while enabling further investigation of the valuable pharmacological properties of this promising sesquiterpene lactone.

References

Application Note: Pulsed Ultrasound-Assisted Extraction of Cynaropicrin from Cynara Cardunculus with Enhanced Energy Efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cynaropicrin is a sesquiterpene lactone of the guaianolide type that serves as a chemotaxonomic marker in artichoke (Cynara cardunculus) plants and represents approximately 80% of the distinct bitter flavor profile of artichokes. This bioactive compound has gained significant research interest due to its diverse biological activities, including anti-inflammatory, antitumoral, anti-HCV, and anti-hyperlipidemic properties [1] [2]. Within Cynara cardunculus leaves, this compound is the predominant sesquiterpene lactone, constituting up to 87.5 g/kg dry weight [3].

Ultrasound-assisted extraction has emerged as a superior alternative to conventional extraction techniques for this compound recovery. Compared to traditional methods such as mechanical stirring and Soxhlet extraction, UAE offers significant advantages including higher extraction yields, reduced processing times, lower energy consumption, and decreased solvent requirements [3] [4]. The efficiency of UAE is primarily attributed to acoustic cavitation phenomena, which generate intense shear forces, microturbulence, and cell wall disruption, thereby enhancing mass transfer of target compounds from plant matrices [3] [5].

Pulsed ultrasound-assisted extraction represents a further refinement of this technology, introducing intermittent sonication cycles that substantially improve energy efficiency while maintaining high extraction yields. Recent investigations have demonstrated that PUAE can reduce energy consumption by approximately 45% per gram of this compound extracted compared to continuous sonication modes [3] [6]. This application note provides detailed protocols and experimental parameters for implementing optimized PUAE of this compound from Cynara cardunculus leaves, specifically designed for researchers and pharmaceutical development professionals.

Optimization of Extraction Parameters

Key Factors Influencing Extraction Efficiency

The efficiency of this compound extraction via pulsed UAE is governed by several interconnected parameters that must be systematically optimized to maximize yield while minimizing energy consumption. Based on comprehensive response surface methodology optimization studies, the following factors have been identified as critical determinants of extraction performance [3]:

  • Duty cycle: The pulse ratio significantly influences cavitation intensity and energy transfer
  • Solid/liquid ratio: Determines the mass transfer gradient and solvent utilization efficiency
  • Ultrasound amplitude: Controls the intensity of acoustic cavitation and cell disruption
  • Extraction temperature: Affects compound solubility and diffusion rates
  • Solvent composition: Governs compound solubility and extraction selectivity
Quantitative Optimization Data

Table 1: Optimization of pulsed UAE parameters for this compound extraction using Response Surface Methodology

Parameter Range Tested Optimal Value Influence on Yield Influence on Energy Consumption
Duty Cycle 25%-83.3% 25% High extraction yield with fewer pulse repetitions 45% reduction compared to continuous mode
Solid/Liquid Ratio 1/15-1/40 g/mL 1/27 g/mL Critical for mass transfer equilibrium Lower ratios increase solvent volume and energy
Amplitude 40%-90% 67% Positive correlation up to optimum Higher amplitudes increase energy consumption
Temperature 30-60°C 44°C Enhanced solubility and diffusion Moderate temperatures balance energy use
Solvent Various Ethanol High affinity (HSP δP=6.1, δH=11.4) Green solvent with recovery potential

Table 2: Comparison of extraction techniques for this compound recovery

Extraction Method This compound Yield (mg/g DW) Extraction Time Energy Consumption Solvent Consumption
Pulsed UAE 23.99 30 min Low Moderate
Continuous UAE Similar yield 30 min 45% higher than pulsed Moderate
Soxhlet Extraction Lower yield 4-6 h High High
Batch Extraction Lower yield 4-6 h Moderate High
Supercritical CO₂ 48.33 (selective) 60-120 min Moderate-High Low (solvent-free)

Equipment and Reagents

Required Apparatus
  • Ultrasonic processor: 500W power capacity with pulsed mode functionality, 20kHz frequency, equipped with a 13mm titanium alloy probe (e.g., Bandelin HD3200, CY-500 Optic Ivymen System) [3] [5]
  • Temperature control system: Circulating water bath or heating mantle with precision control (±1°C)
  • Centrifuge: Capable of 4400 rpm with appropriate containers for solvent handling
  • Filtration setup: Buchner funnel with Whatman no. 1 filter paper or equivalent
  • Drying equipment: Freeze-dryer (e.g., Scanvac coolsafe, Labogene) for plant material preparation
  • Analytical balance: Precision ±0.0001g
  • pH meter: For solvent adjustments when necessary
  • Rotary evaporator: With temperature-controlled water bath and vacuum pump
Materials and Reagents
  • Plant material: Cynara cardunculus leaves, freeze-dried and ground to particle size <250μm [3]
  • Extraction solvent: Ethanol absolute ≥99.8% (BDh Prolabo) or ethanol-water mixtures [3] [4]
  • Standard: Certified this compound reference standard (Extrasynthese) for quantification [3]
  • HPLC-grade solvents: Acetonitrile (Merck) for chromatographic analysis [3]
  • Deep eutectic solvents (alternative): Choline chloride-levulinic acid for green extraction approaches [1]

Step-by-Step Experimental Protocol

Sample Preparation Procedure
  • Harvesting: Collect mature Cynara cardunculus leaves during peak growth season (typically March-June in Mediterranean climates) [3] [4]
  • Preservation: Immediately freeze leaves at -80°C to prevent degradation of bioactive compounds
  • Lyophilization: Freeze-dry preserved leaves until moisture content <5% using a freeze-drier (Scanvac coolsafe, Labogene)
  • Communication: Grind lyophilized leaves to fine powder using an appropriate mill (Thermomix TM5, Vorwerk)
  • Sieving: Pass ground material through a 250μm sieve to ensure particle size uniformity
  • Storage: Store prepared powder in vacuum-sealed containers at -20°C until extraction
Pulsed UAE Extraction Protocol
  • Sample weighing: Accurately weigh 2.0g of prepared plant powder into an appropriate extraction vessel [5]
  • Solvent addition: Add 54mL of ethanol (solid/liquid ratio of 1/27 g/mL) to the vessel [3]
  • Probe immersion: Submerge ultrasound probe tip 2cm into the extraction mixture
  • Temperature equilibration: Pre-heat mixture to 44°C using temperature control system
  • Pulsed sonication: Apply ultrasound under the following optimized parameters [3]:
    • Amplitude: 67% (equivalent to 54.3μm)
    • Duty cycle: 25% (e.g., 5s ON, 15s OFF)
    • Total duration: 30 minutes
    • Pulse repetition: Adjusted to achieve steady-state extraction
  • Temperature monitoring: Continuously monitor temperature throughout extraction maintaining 44±2°C
  • Phase separation: Centrifuge resulting mixture at 4400rpm for 20 minutes
  • Clarification: Filter supernatant through Whatman no.1 filter paper or equivalent
  • Concentration: Evaporate solvent under reduced pressure using rotary evaporator at 40°C
  • Lyophilization: Freeze-dry extract for precise quantification or reconstitute in appropriate solvent
Energy Consumption Monitoring
  • Power measurement: Record power consumption of ultrasonic processor throughout extraction
  • Specific energy calculation: Determine energy consumption per gram of this compound extracted using the formula: [ \text{Specific Energy} = \frac{\text{Total Energy Consumed (kJ)}}{\text{Mass of this compound Extracted (g)}} ]
  • Comparison baseline: Compare against continuous UAE mode (0% duty cycle) to validate energy savings

Analytical Methods

Quantification of this compound
  • HPLC-PDA analysis: Employ reverse-phase C18 column (250 × 4.6mm, 5μm) with mobile phase gradient of acetonitrile-water at 1.0mL/min flow rate [3] [1]
  • Detection: Monitor at 210nm for optimal this compound detection [3]
  • Quantification: Use external calibration curve with certified this compound standard (0.01-0.5mg/mL) [3]
  • Validation: Ensure method validation for precision (RSD <5%), accuracy (90-110% recovery), and linearity (R²>0.999) [3]
Extraction Yield Calculations
  • Extraction yield: Determine as mg of this compound per g of dry plant weight (DW) [ \text{Yield} = \frac{\text{Mass of this compound in Extract (mg)}}{\text{Dry Weight of Plant Material (g)}} ]
  • Extract concentration: Calculate as mg of this compound per g of total extract [ \text{Concentration} = \frac{\text{Mass of this compound in Extract (mg)}}{\text{Total Mass of Extract (g)}} ]

The following diagram illustrates the complete experimental workflow for the pulsed UAE extraction and analysis of this compound:

G cluster_sample_prep Sample Preparation cluster_extraction Pulsed UAE Extraction cluster_analysis Analysis & Quantification Start Start this compound Extraction A1 Harvest Cynara cardunculus leaves Start->A1 A2 Freeze at -80°C A1->A2 A3 Freeze-dry until moisture <5% A2->A3 A4 Grind to fine powder A3->A4 A5 Sieving (<250μm) A4->A5 A6 Store at -20°C in vacuum A5->A6 B1 Weigh 2g plant powder A6->B1 B2 Add 54mL ethanol (1:27 ratio) B1->B2 B3 Pre-heat to 44°C B2->B3 B4 Pulsed sonication: 67% amplitude, 25% duty cycle B3->B4 B5 Monitor temperature (44±2°C) B4->B5 B6 Centrifuge at 4400rpm, 20min B5->B6 B7 Filter supernatant B6->B7 C1 Concentrate extract (rotary evaporation) B7->C1 C2 HPLC-PDA analysis at 210nm C1->C2 C3 Quantify via calibration curve C2->C3 C4 Calculate yield and purity C3->C4 C5 Energy consumption assessment C4->C5

> Figure 1: Experimental workflow for pulsed ultrasound-assisted extraction of this compound

Applications and Conclusion

The optimized pulsed UAE protocol for this compound extraction detailed in this application note offers significant advantages for pharmaceutical and nutraceutical development. The method enables efficient recovery of this biologically active compound while addressing sustainability concerns through reduced energy consumption and implementation of green chemistry principles [3] [4].

The reproducible methodology allows researchers to obtain consistent this compound yields of approximately 24mg/g dry weight with extract concentrations nearing 200mg/g extract [3] [6]. The energy-efficient approach of pulsed ultrasound operation (25% duty cycle) demonstrates that sustainable extraction technologies can be successfully implemented without compromising yield or quality [3].

This compound-enriched extracts obtained through this protocol are suitable for various applications including:

  • Pharmaceutical formulations: Leveraging anti-inflammatory and antitumoral properties [3] [2]
  • Nutraceutical products: Utilizing hepatoprotective and cholesterol-lowering effects [7]
  • Agricultural applications: Employing anti-feedant properties for crop protection [3] [4]
  • Cosmetic formulations: Capitalizing on anti-photoaging and antioxidant activities [1]

This optimized extraction protocol represents a robust foundation for scale-up studies and industrial implementation, providing researchers with a validated method that balances extraction efficiency with environmental considerations. Further investigations exploring continuous flow systems, solvent recycling, and in-line monitoring could build upon this work to advance the sustainable production of valuable plant-derived bioactive compounds.

References

Comprehensive Application Notes and Protocols for HPLC Analysis of Cynaropicrin in Plant Materials

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Properties

Cynaropicrin is a biologically active sesquiterpene lactone predominantly found in various species of the Asteraceae family, particularly in Cynara cardunculus L. (globe artichoke, cardoon) and Centaurea scabiosa L. This compound is responsible for the characteristic bitter taste of these plants and possesses significant commercial value due to its diverse pharmacological activities. This compound has demonstrated potent anti-inflammatory properties through its ability to inhibit tumor necrosis factor (TNF-α) release with half-maximal inhibitory concentration (IC₅₀) values of 8.24 μM and 3.18 μM for murine and human macrophage cells, respectively. Additionally, it suppresses NF-κB signaling and inhibits the increase of cartilage degradation factor (MMP13), highlighting its potential therapeutic applications in inflammatory conditions and beyond [1].

Table 1: Key Physicochemical Properties of this compound

Property Specification
Chemical Name This compound
CAS Registry Number 35730-78-0
Molecular Formula C₁₉H₂₂O₆
Molecular Weight 346.37 g/mol
IUPAC Name (3aR,4S,6aR,8S,9E,11aR)-8-[(2E)-4-Hydroxy-4-methylpent-2-enoyl]oxy-4,6a,9-trimethyl-3-methylidene-3a,4,5,6,8,10,11,11a-octahydrocyclodeca[b]furan-2-one
Purity (HPLC) ≥95%
Storage Conditions Store at <-15°C in dry and dark place
Plant Sources Cynara scolymus (Artichoke), Cynara cardunculus (Cardoon), Centaurea scabiosa
Biological Activities TNF-α inhibition, NF-κB suppression, MMP13 inhibition, hepatoprotective, antispasmodic, antitrypanosomal

The structural characteristics of this compound include a sesquiterpene lactone backbone with specific stereocenters and functional groups that contribute to both its biological activity and analytical behavior. The presence of α,β-unsaturated carbonyl moieties in its molecular structure contributes to its reactivity and also provides strong chromophoric properties that facilitate detection using ultraviolet (UV) spectroscopy in HPLC analysis. These structural features, combined with its relatively moderate molecular weight, make this compound amenable to reverse-phase chromatographic separation with appropriate mobile phase conditions [1] [2].

HPLC Method Development and Optimization

Method Parameters and Chromatographic Conditions

The development of a robust HPLC method for this compound quantification requires careful optimization of various chromatographic parameters to achieve adequate separation, resolution, and sensitivity. Based on validated methods reported in literature, the reverse-phase chromatography using C18 columns has demonstrated excellent performance for this compound analysis. The method developed by Kaminskii et al. for determination of this compound in Centaurea scabiosa dry extract has been thoroughly validated, confirming its specificity, accuracy, reproducibility, and linearity within an analytical range of ±30%. This method ensures reliable quality control of this compound in plant materials and related preparations, making it suitable for both research and industrial applications [3].

Table 2: Optimized HPLC Conditions for this compound Analysis

Parameter Specification
Column Type Reverse-phase C18
Column Dimensions 150 mm × 2.1 mm (core-shell) or 75 mm × 4.6 mm (fully porous)
Particle Size 1.8-2.6 µm
Pore Size 120Å
Mobile Phase Gradient of volatile buffer (pH ~2.9) with organic modifier
Flow Rate 0.25-0.5 mL/min (optimized for MS compatibility)
Gradient Time Approximately 12 × t₀ (void time)
Detection UV absorption or MS detection
Injection Volume 1-10 µL (depending on concentration)
Column Temperature 25-40°C

When selecting column dimensions and characteristics, the kinetic performance must be carefully considered. Research has demonstrated that core-shell columns (150 mm × 2.1 mm, 2.6-µm) generally provide superior peak capacity compared to fully porous columns (75 mm × 4.6 mm, 1.8-µm) at flow rates of 0.25 and 0.5 mL/min. The void volume (t₀) for a 150 mm × 2.1 mm core-shell column is approximately 0.29 mL (t₀ = 0.58 min at 0.5 mL/min), while a 75 mm × 4.6 mm fully porous column has a void volume of approximately 0.85 mL (t₀ = 1.7 min at 0.5 mL/min). These parameters directly influence the optimal gradient time, which should be set at approximately 12 times the void time for generic separations [4].

HPLC System Configuration and Method Development Workflow

Modern HPLC workflow for process development involves creating a software-hardware platform designed to automatically and systematically screen samples using a matrix of columns and eluents to aggressively search for impurities and optimize separation conditions. This platform can incorporate various detection methods including absorption detection, photodiode array spectrometers, evaporative light scattering devices, and mass spectrometric detection. The same simple user-interface can be utilized to control analytical HPLC, LC-MS, and preparative HPLC, streamlining method development and transfer processes [5].

The diagram below illustrates the systematic approach to HPLC method development and optimization for this compound analysis:

HPLC_Method_Development Start Start Method Development Column_Selection Column Selection (C18 reverse-phase) Start->Column_Selection Mobile_Phase Mobile Phase Optimization (pH ~2.9 volatile buffer) Column_Selection->Mobile_Phase Gradient Gradient Optimization (tg ≈ 12 × t0) Mobile_Phase->Gradient Flow_Rate Flow Rate Optimization (0.25-0.5 mL/min) Gradient->Flow_Rate Detection Detection Method Selection (UV or MS) Flow_Rate->Detection Validation Method Validation Detection->Validation Application Sample Application Validation->Application

Figure 1: HPLC Method Development Workflow for this compound Analysis. This diagram outlines the systematic approach to developing an optimized HPLC method for this compound quantification, covering all critical parameters from column selection to final validation.

To achieve optimal separation, the kinetic plot method can be employed to compare different column geometries and operating conditions. This involves calculating the peak capacity (np,grad) for each set of conditions using the formula: np,grad = (gradient time)/(average peak width at base). The average peak width can be determined from data system reports of peak widths at half height (w₁/₂) converted to 4σ baseline width using the relationship: 4σ = w₁/₂ × 1.699. This practical approach allows direct comparison of different column configurations and helps identify the conditions that provide the highest separation power in the available analysis time [4].

Sample Preparation and Extraction Protocols

Traditional and Modern Extraction Techniques

The extraction of this compound from plant materials has evolved significantly from traditional methods to more sophisticated and sustainable approaches. Conventional extraction techniques typically involved the use of volatile organic solvents such as chloroform and dichloromethane, which present considerable human health risks and environmental concerns. Other historical methods included extraction with water at elevated temperatures and supercritical CO₂ with co-solvents, but these approaches often required several hours of extraction, were energy-intensive, and resulted in relatively low this compound yields. In contrast, modern methods utilizing aqueous solutions of ionic liquids (ILs) have demonstrated superior performance with extraction yields reaching 3.73-6.47 wt% under optimized conditions, representing a significant improvement in both efficiency and sustainability [6].

Table 3: Comparison of Extraction Methods for this compound

Extraction Method Solvent System Conditions Yield Advantages Limitations
Ionic Liquid Extraction Aqueous solutions of 1-alkyl-3-methylimidazolium chloride Optimized S/L ratio, temperature, and time 3.73-6.47 wt% High efficiency, sustainable, recyclable solvent Requires optimization of IL concentration
Traditional Organic Solvents Chloroform, dichloromethane Variable, room temperature to reflux Variable, typically lower Wide availability, established protocols Toxic, environmental concerns, lower yields
Aqueous Extraction Water Elevated temperatures Low yields Green, safe Energy-consuming, low efficiency
Supercritical CO₂ CO₂ with co-solvents High pressure, specific temperature Low to moderate Clean, no solvent residues Specialized equipment, co-solvents needed

The ionic liquid-based extraction represents a significant advancement in the field of natural product isolation. Both cationic surface-active ILs (1-alkyl-3-methylimidazolium chloride) and anionic surface-active ILs (cholinium carboxylate) have been investigated, with aqueous solutions of cationic surface-active ILs demonstrating superior performance for this compound extraction. The enhanced efficiency of IL-based systems is attributed to their surface-active properties and hydrotropic behavior, which improve the solubility of this compound in aqueous environments. Additionally, the use of hydrated IL systems decreases solvent viscosity, enhances mass transfer, reduces energy consumption, and results in more economically viable and environmentally friendly processes compared to conventional methods [6].

Optimized Extraction and Recovery Protocol

The following section provides a detailed, step-by-step protocol for the extraction and recovery of this compound from plant materials using aqueous solutions of ionic liquids, based on optimized conditions reported in recent literature:

  • Plant Material Preparation: Begin with dried and finely powdered leaves of Cynara cardunculus L. or other this compound-containing species. Ensure the plant material is properly authenticated and representative sampling is performed.

  • IL Extraction Solution Preparation: Prepare an aqueous solution of 1-alkyl-3-methylimidazolium chloride IL at the optimized concentration. The specific alkyl chain length and concentration should be determined based on preliminary optimization experiments for the particular plant material being extracted.

  • Extraction Process: Combine the powdered plant material with the IL extraction solution at an optimized solid-liquid (S/L) ratio. The extraction should be performed with constant agitation at a controlled temperature for a specified duration, following a statistically optimized experimental design to maximize yield.

  • Separation and Recycling: After extraction, separate the liquid extract from the biomass through filtration or centrifugation. The residual biomass can be recycled in subsequent extraction cycles to achieve higher this compound extraction yield (up to 6.47 wt% has been reported with biomass recycling).

  • This compound Recovery: Recover this compound from the IL aqueous extract by precipitation through the addition of water as an anti-solvent. This approach has been demonstrated to efficiently recover 65 wt% of the extracted this compound.

  • Solvent Recycling: The IL-containing solution can be recycled and reused in subsequent extraction cycles after the recovery of this compound, contributing to the sustainability and economic viability of the process [6].

The diagram below illustrates the complete extraction and recovery process:

Extraction_Workflow Start Plant Material Collection Preparation Drying and Powdering Start->Preparation Extraction Extraction Process (Optimized S/L ratio, T, time) Preparation->Extraction IL_Solution IL Solution Preparation IL_Solution->Extraction Separation Solid-Liquid Separation Extraction->Separation Biomass_Recycle Biomass Recycling Separation->Biomass_Recycle Recovery This compound Recovery (Water as anti-solvent) Separation->Recovery Solvent_Recycle Solvent Recycling Recovery->Solvent_Recycle Final This compound Extract Recovery->Final

Figure 2: this compound Extraction and Recovery Workflow. This diagram outlines the complete process from plant material preparation through extraction to final this compound recovery, highlighting the recycling pathways for both biomass and solvent.

This comprehensive extraction and recovery approach utilizing aqueous solutions of ILs offers a sustainable alternative to conventional organic solvents, with demonstrated efficiency in both extraction yield and product recovery. The method aligns with the principles of green chemistry and circular economy by minimizing waste generation and enabling solvent recycling, making it particularly suitable for industrial-scale applications in nutraceutical and pharmaceutical development [6].

Method Validation and Quality Control

Validation Parameters and Acceptance Criteria

For regulatory compliance and reliable analytical results, the HPLC method for this compound quantification must undergo thorough validation following established guidelines such as ICH Q2(R1) Validation of Analytical Procedures. The method developed by Kaminskii et al. has been comprehensively validated, demonstrating compliance with key validation parameters. The validation process establishes documented evidence that the method consistently performs as intended under standard operating conditions and meets predefined acceptance criteria for accuracy, precision, specificity, linearity, and range [3].

Table 4: Method Validation Parameters and Results for this compound HPLC Analysis

Validation Parameter Experimental Approach Acceptance Criteria Results
Specificity Resolution from nearest peak Baseline resolution Achieved
Accuracy Recovery studies at multiple levels 95-105% High accuracy confirmed
Precision Repeatability (n=6) and intermediate precision RSD ≤ 2% High reproducibility
Linearity Calibration curves at 5+ concentrations R² ≥ 0.998 Within analytical range of ±30%
Range Low to high concentration Appropriate for intended application Suitable for quality control
Robustness Deliberate variations in parameters Insignificant effect on results Method is robust

The specificity of the method ensures that this compound peaks are well-resolved from other components in the sample matrix, which is particularly important in complex plant extracts containing multiple sesquiterpene lactones and phenolic compounds. Accuracy is demonstrated through recovery studies where known amounts of this compound standard are added to the sample matrix, and the measured values are compared to the theoretical concentrations. Precision, encompassing both repeatability and intermediate precision, evaluates the method's consistency under normal operating conditions, including variations between different days, analysts, or instruments. The linearity of the method is established across the analytical range of ±30%, which is suitable for quality control applications, with correlation coefficients (R²) typically exceeding 0.998 [3].

System Suitability Testing

System suitability testing is an essential component of HPLC method validation and ongoing quality control. These tests verify that the complete chromatographic system—comprising the instrument, reagents, column, and analyst—is performing adequately at the time of analysis. For this compound determination, system suitability should be evaluated using a reference standard solution prepared at a concentration representative of actual samples. The solution should be injected multiple times (typically n=5 or 6) to assess critical parameters including retention time reproducibility, theoretical plate count, tailing factor, and resolution from the nearest eluting peak.

The theoretical plates (N) for the this compound peak should typically exceed 10,000 for a 150 mm column, indicating adequate column efficiency. The tailing factor (T) should be within 0.8-1.5 to ensure symmetric peak shape, which is essential for accurate integration, particularly at lower concentrations. The resolution (Rs) between this compound and the closest eluting compound should be not less than 1.5, confirming complete baseline separation. Additionally, the relative standard deviation (RSD) for peak area responses in replicate injections should not exceed 2.0%, demonstrating adequate system precision. These parameters should be established during method validation and monitored regularly as part of quality control protocols to ensure ongoing method performance [3] [4].

Applications in Phytochemical Profiling

The validated HPLC method for this compound analysis has significant applications in the phytochemical profiling of medicinal plants and agricultural by-products. Recent research has demonstrated its utility in characterizing the chemical composition of traditionally neglected plant parts, supporting the sustainable use of agricultural residues. For instance, a study conducted by the University of Milan utilized HPLC to phytochemically profile residual leaves of Carciofo di Malegno, a traditional Italian artichoke variety. The analysis revealed a distinct chemical profile with low levels of phenolic compounds and trace amounts of chlorogenic acid, distinguishing these leaves from commercial cultivars and herbal tea products. Despite the low phenolic content, this compound was identified as a significant component, supporting the potential valorization of these residual leaves in functional food formulations and nutraceutical applications [7].

The application of HPLC profiling extends to comparative analysis of different plant varieties, cultivation conditions, and processing methods. By quantifying this compound alongside other bioactive compounds such as caffeoylquinic acids and flavonoids, researchers can establish chemotaxonomic markers and optimize cultivation and harvesting practices to maximize the yield of target compounds. Furthermore, HPLC analysis facilitates the standardization of herbal preparations containing this compound, ensuring consistent quality and biological activity. The ability to accurately quantify this compound in complex matrices also supports bioactivity-guided fractionation studies, enabling researchers to correlate specific pharmacological effects with chemical composition and potentially identify novel synergistic interactions between this compound and other plant constituents [7].

For analysis of complex samples, the 21st century HPLC workflow incorporates systematic screening using a matrix of columns and eluents to aggressively search for impurities and ensure comprehensive characterization. This approach challenges existing HPLC methods and facilitates development of new methods with enhanced separation power. The workflow supports multiple detection modes including absorption detection, photodiode array spectrometers, evaporative light scattering devices, and mass spectrometric detection, providing complementary information for complete phytochemical profiling. The data viewing features incorporated in modern software interfaces simplify result analysis and method transfer between laboratories, making the technique accessible to both research and quality control environments [5].

Troubleshooting and Technical Notes

Common Issues and Solutions

Even with a validated method, analysts may encounter challenges during HPLC analysis of this compound. Understanding these common issues and their solutions is essential for maintaining method performance and data quality:

  • Peak Tailing: If this compound peaks exhibit significant tailing (tailing factor >1.5), consider modifying the mobile phase pH or switching to a different C18 column chemistry. Peak tailing often results from secondary interactions between the analyte and residual silanol groups on the stationary phase. Adding low concentrations of trifluoroacetic acid (0.01-0.1%) or using columns with enhanced endcapping can mitigate this issue.

  • Retention Time Drift: Gradual changes in this compound retention time may indicate mobile phase degradation, column aging, or temperature fluctuations. Ensure mobile phases are prepared fresh regularly and the column compartment temperature is stable. For methods employing pH ~2.9 volatile buffers, monitor pH carefully as slight variations can significantly impact retention of ionizable compounds.

  • Reduced Resolution: Decreasing resolution between this compound and nearby peaks may signal column performance deterioration. Monitoring system suitability parameters regularly helps detect this issue early. Regenerating or replacing the column typically restores performance. Additionally, verify that the gradient delay volume is consistent, particularly when transferring methods between different HPLC systems.

  • Baseline Noise: Elevated baseline noise, particularly with UV detection, can compromise method sensitivity and accuracy. This may result from contaminated mobile phases, air bubbles in the detector cell, or elution of contaminants from the injection system. Filtering mobile phases, proper degassing, and thorough system flushing between analyses typically resolve these issues [4].

Column Performance Assessment

Regular assessment of column performance is critical for maintaining data quality in this compound analysis. Simple visual methods can be employed to evaluate column status and guide maintenance or replacement decisions. Kinetic plots comparing peak capacity at different flow rates provide a practical approach to monitor column performance over time. A significant decrease in peak capacity at optimal flow rates indicates column deterioration and suggests the need for regeneration or replacement. Additionally, calculating the reduced plate height (h) offers a normalized measure of column efficiency independent of particle size, with values below 3 generally indicating good performance for core-shell columns and below 2 for fully porous sub-2μm materials [4].

For this compound analysis specifically, monitoring the theoretical plates for the this compound peak provides a direct measure of column performance. A decrease of more than 20% from the value observed with a new column typically indicates significant deterioration. Similarly, an increase in the asymmetry factor beyond 1.3 suggests the development of active sites or channeling within the column bed. Implementing a regular column washing protocol with strong solvents can extend column lifetime, while proper storage in appropriate solvents when not in use prevents stationary phase degradation. Keeping detailed records of column performance over time facilitates predictive maintenance and ensures consistent analytical results [4].

Conclusion

The comprehensive HPLC analytical methods and extraction protocols detailed in these application notes provide researchers and pharmaceutical development professionals with validated tools for the quantification and characterization of this compound in plant materials. The fully validated HPLC method offers specificity, accuracy, precision, and linearity suitable for quality control applications, while the ionic liquid-based extraction approach represents a significant advancement in efficiency and sustainability compared to conventional methods. The integration of modern chromatography workflows with systematic method development strategies ensures robust performance across different instruments and laboratories, facilitating the standardization of this compound-containing preparations and supporting the development of evidence-based herbal medicines and nutraceuticals.

The applications of these methods extend beyond quality control to support sustainable utilization of agricultural by-products, as demonstrated in the phytochemical profiling of residual artichoke leaves. By enabling accurate quantification of this compound in complex matrices, these methods contribute to the valorization of plant resources that might otherwise be discarded, aligning with circular economy principles. As research on the pharmacological activities of this compound continues to expand, the availability of reliable analytical methods will be essential for establishing structure-activity relationships, standardizing bioactive preparations, and developing this compound-based therapeutics with consistent safety and efficacy profiles.

References

Comprehensive Application Notes and Protocols for Cynaropicrin Content Determination in Artichoke Leaves (Cynara cardunculus var. scolymus)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Cynaropicrin is a major sesquiterpene lactone found predominantly in artichoke leaves, recognized as a key chemotaxonomic marker for Cynara species and responsible for the characteristic bitter taste of artichoke-based preparations. This bioactive compound has garnered significant research interest due to its diverse pharmacological properties, including anti-inflammatory, hypolipidemic, antioxidant, and antiproliferative activities [1]. The quantification of this compound presents particular analytical challenges due to its instability under certain conditions and the complexity of the plant matrix in which it is found. These application notes provide detailed methodologies for the reliable quantification of this compound in artichoke leaves, addressing the needs of researchers and quality control professionals in the phytopharmaceutical industry.

The economic importance of this compound quantification extends beyond basic analytical interest to practical applications in standardizing herbal preparations and valorizing agricultural by-products. Recent studies have demonstrated that artichoke cultivation generates substantial biomass residues, with approximately 80-85% of the total plant biomass comprising residual materials, primarily leaves that are typically discarded after harvest [2]. The efficient extraction and quantification of this compound from these residual leaves supports their sustainable utilization within circular economy frameworks, contributing to both economic viability and environmental sustainability [3] [4].

Analytical Method Selection and Comparison

Overview of Quantification Techniques

The selection of an appropriate analytical method for this compound quantification depends on several factors, including required sensitivity, available instrumentation, sample throughput, and regulatory requirements. The table below summarizes the primary methods used for this compound quantification, along with their key characteristics and performance metrics:

Table 1: Comparison of Analytical Methods for this compound Quantification

Method Principle Sample Preparation Linear Range LOD/LOQ Key Advantages Limitations
qHNMR [5] Proton integration of H-13b signal (δ 5.46 ppm) SPE cleanup, dissolution in DMSO-d₆ 0.1-2.0% (w/w) LOD: 0.02% No external calibration required; absolute quantification Requires specialized NMR instrumentation
HPLC-UV [3] [2] Reverse-phase separation with UV detection Methanol or ethanol extraction, filtration 0.01-2.0 mg/mL LOD: 0.5 μg/mL Widely accessible instrumentation; good sensitivity Requires this compound standard for calibration
HPLC-MS Mass spectrometric detection Complex purification, often requiring multiple chromatographic steps 1-1000 ng/mL LOD: 0.1 ng/mL High sensitivity and specificity Expensive instrumentation; matrix effects

The considerable variation in this compound content reported in artichoke leaves—ranging from non-detectable to 1.6% depending on cultivar, growing conditions, and plant age—underscores the importance of robust quantification methods [5]. Recent studies on the Alpine landrace 'Carciofo di Malegno' reported a relatively low this compound content of 0.52 ± 0.03 mg/g, significantly lower than commercial cultivars [3]. This variability highlights the need for reliable quantification methods to ensure consistent quality in herbal preparations and to support the selection of appropriate plant material for specific applications.

Protocol 1: Quantification by Quantitative ¹H-NMR (qHNMR)

Principle

Quantitative ¹H-NMR (qHNMR) spectroscopy exploits the fundamental principle that the integral intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. This method enables absolute quantification without requiring compound-specific calibration curves, using a suitable internal standard of known purity and concentration. For this compound, the method focuses on the well-resolved signal from the exomethylene proton H-13b, which appears at approximately δ 5.46 ppm and demonstrates excellent signal purity in artichoke leaf extracts [5].

Materials and Equipment
  • NMR spectrometer operating at 400 MHz or higher frequency
  • NMR tubes (5 mm diameter)
  • Solid-phase extraction (SPE) cartridges (C18 or equivalent)
  • Analytical balance with precision of ±0.01 mg
  • DMSO-d₆ (99.9% deuterium enrichment)
  • Anthracene (≥99.5% purity) as internal standard
  • Artichoke leaf extract prepared according to Section 5 extraction protocols
Step-by-Step Procedure
  • Internal Standard Solution Preparation: Accurately weigh approximately 5.0 mg of anthracene (IS) and transfer to a 10 mL volumetric flask. Dissolve with DMSO-d₆ and make up to volume to obtain a stock solution with known concentration (e.g., 0.5 mg/mL).

  • Sample Preparation for NMR:

    • Transfer approximately 20 mg of accurately weighed artichoke leaf extract to a 2 mL microcentrifuge tube.
    • Add 1.0 mL of the anthracene internal standard solution.
    • Vortex vigorously for 60 seconds until complete dissolution is achieved.
    • Centrifuge at 10,000 × g for 5 minutes to remove any particulate matter.
    • Transfer 600 μL of the supernatant to a clean 5 mm NMR tube.
  • NMR Acquisition Parameters:

    • Temperature: 25°C (298 K)
    • Spectral width: 12 ppm
    • Pulse angle: 90° (30° for higher accuracy)
    • Relaxation delay (D1): 60 seconds (≥5 times the longest T1)
    • Number of scans: 16-64 (depending on sample concentration)
    • Acquisition time: 4 seconds
  • Data Processing:

    • Apply exponential window function with 0.3 Hz line broadening.
    • Perform Fourier transformation followed by phase and baseline correction.
    • Integrate the target this compound signal (H-13b, δ 5.46 ppm) and the anthracene internal standard signal (δ 8.2-8.4 ppm, aromatic protons).
Calculation

The this compound content in the artichoke leaf extract is calculated using the following equation:

This compound (%) = (Iₓ × Nₛ × Mₓ × Wₛ × Pₛ) / (Iₛ × Nₓ × Mₛ × Wₓ) × 100%

Where:

  • Iₓ = Integral of this compound H-13b proton (δ 5.46 ppm)
  • Iₛ = Integral of anthracene protons (δ 8.2-8.4 ppm)
  • Nₓ = Number of protons giving this compound signal (1 for H-13b)
  • Nₛ = Number of protons giving anthracene signal (4 for aromatic protons)
  • Mₓ = Molecular weight of this compound (411.42 g/mol)
  • Mₛ = Molecular weight of anthracene (178.23 g/mol)
  • Wₓ = Weight of artichoke leaf extract (mg)
  • Wₛ = Weight of anthracene internal standard (mg)
  • Pₛ = Purity of anthracene internal standard (decimal)

Figure 1: qHNMR Workflow for this compound Quantification

G Start Start Sample Preparation IS_Prep Prepare Internal Standard (Anthracene in DMSO-d6) Start->IS_Prep Sample_Weigh Weigh Artichoke Leaf Extract (approx. 20 mg) IS_Prep->Sample_Weigh Combine Combine Sample with IS Solution Sample_Weigh->Combine Dissolve Vortex and Centrifuge Combine->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Data_Acquisition NMR Data Acquisition (16-64 scans, 60s relaxation delay) NMR_Tube->Data_Acquisition Data_Processing Data Processing: FT, Phase & Baseline Correction Data_Acquisition->Data_Processing Integration Integrate this compound H-13b (δ 5.46 ppm) and Anthracene Signals Data_Processing->Integration Calculation Calculate this compound Content Using qHNMR Formula Integration->Calculation Result Report this compound Content (%) Calculation->Result

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

Principle

Reverse-phase HPLC with ultraviolet detection separates this compound from other components in artichoke leaf extracts based on hydrophobic interactions with the stationary phase. The method relies on comparison of peak areas between samples and reference standards of known concentration. This approach provides high sensitivity and excellent reproducibility when properly validated, making it suitable for routine quality control applications where NMR instrumentation may not be available [3] [2].

Materials and Equipment
  • HPLC system with quaternary pump, autosampler, and UV-Vis detector
  • Analytical column: C18 reversed-phase (250 × 4.6 mm, 5 μm particle size)
  • Guard column with same stationary phase as analytical column
  • This compound reference standard (≥95% purity)
  • HPLC-grade solvents: methanol, acetonitrile, water
  • Formic acid or phosphoric acid for mobile phase modification
  • Syringe filters (0.45 μm, PTFE or nylon)
  • Ultrasonic bath for degassing mobile phases
Chromatographic Conditions

Table 2: Optimized HPLC Conditions for this compound Separation

Parameter Specification Notes
Column C18, 250 × 4.6 mm, 5 μm Maintain temperature at 30°C
Mobile Phase Acetonitrile (A) and 0.1% formic acid in water (B) Filter and degas before use
Gradient Program 0 min: 30% A; 0-15 min: 30-60% A; 15-20 min: 60-95% A; 20-25 min: 95% A; 25-26 min: 95-30% A; 26-30 min: 30% A Linear gradient
Flow Rate 1.0 mL/min Constant flow
Injection Volume 10-20 μL Partial loop injection mode
Detection Wavelength 220 nm This compound maximum absorbance
Run Time 30 minutes Includes column re-equilibration
Step-by-Step Procedure
  • Standard Solution Preparation:

    • Accurately weigh approximately 5 mg of this compound reference standard into a 10 mL volumetric flask.
    • Dissolve in methanol and make up to volume to obtain a stock solution of 0.5 mg/mL.
    • Prepare calibration standards in the range of 5-200 μg/mL by appropriate dilution of the stock solution.
  • Sample Preparation:

    • Transfer approximately 100 mg of artichoke leaf extract to a 25 mL volumetric flask.
    • Add 20 mL of methanol and sonicate for 15 minutes.
    • Cool to room temperature, make up to volume with methanol, and mix thoroughly.
    • Filter through a 0.45 μm syringe filter before HPLC analysis.
  • System Suitability Testing:

    • Inject the middle concentration standard (50 μg/mL) six times.
    • Ensure relative standard deviation (RSD) of peak areas is ≤2.0%.
    • Confirm theoretical plate count for this compound peak is >10,000.
    • Verify tailing factor is <2.0.
  • Sample Analysis:

    • Inject calibration standards, quality control samples, and test samples in randomized order.
    • Perform duplicate injections for each sample.
Calculation

Construct a calibration curve by plotting peak area against concentration for the this compound standards. Use linear regression to determine the slope (m), intercept (b), and correlation coefficient (r²). The this compound content in test samples is calculated using the regression equation:

This compound (mg/g) = (Peak Area - b) / (m × Sample Weight (g))

For absolute content determination, multiply by the appropriate dilution factor.

Sample Preparation and Extraction Methods

Extraction Optimization

The efficiency of this compound extraction from artichoke leaves is influenced by multiple parameters, including solvent composition, extraction temperature, duration, and sample particle size. Recent optimization studies have demonstrated that green extraction approaches using water at elevated temperatures can effectively recover this compound while minimizing environmental impact [1]. The following table summarizes key extraction parameters and their optimal ranges:

Table 3: Optimization Parameters for this compound Extraction from Artichoke Leaves

Parameter Optimal Range Effect on Extraction Efficiency
Solvent Composition Water, ethanol, methanol, or mixtures Highest yields with aqueous ethanol (50-70%)
Temperature 60-80°C Higher temperature increases solubility and diffusion rate
Extraction Time 60-120 minutes Longer time improves exhaustive extraction
Solid-to-Solvent Ratio 1:20 to 1:30 (w/v) Higher ratios improve mass transfer
Particle Size 0.5-1.0 mm Smaller particles increase surface area
Extraction Method Maceration, UAE, SbcE Modern methods reduce time and solvent consumption
Standardized Extraction Protocol
  • Plant Material Preparation:

    • Collect fresh artichoke leaves and wash thoroughly with distilled water.
    • Dry in a forced-air oven at 40°C for 24-48 hours until constant weight.
    • Grind dried leaves to a powder using a laboratory mill (0.5-1.0 mm particle size).
    • Store in airtight containers protected from light at room temperature.
  • Maceration Extraction:

    • Weigh 10.0 g of powdered artichoke leaves into a 500 mL round-bottom flask.
    • Add 300 mL of 70% aqueous ethanol (solid-to-solvent ratio 1:30).
    • Heat at 70°C under reflux with continuous stirring for 120 minutes.
    • Cool to room temperature and filter through Whatman No. 1 filter paper.
    • Concentrate under reduced pressure at 40°C using a rotary evaporator.
    • Transfer to a pre-weighed vial and dry completely under a stream of nitrogen.
    • Record the extract yield and store at -20°C until analysis.
  • Alternative Extraction Methods:

    • Ultrasound-Assisted Extraction (UAE): Use an ultrasonic bath (40 kHz) for 30 minutes at 50°C with the same solvent system.
    • Subcritical Ethanol Extraction (SbcE): Utilize pressurized ethanol at 100-150°C for 20-30 minutes.

Figure 2: Sample Preparation and Extraction Workflow

G Start Start with Fresh Artichoke Leaves Wash Wash with Distilled Water Start->Wash Dry Dry at 40°C for 24-48 hours Wash->Dry Grind Grind to Powder (0.5-1.0 mm particle size) Dry->Grind Store Store in Airtight Container Grind->Store Weigh Weigh 10.0 g Powder Store->Weigh Solvent Add 300 mL 70% Ethanol (Solid-to-solvent ratio 1:30) Weigh->Solvent Extract Heat at 70°C with Reflux for 120 minutes Solvent->Extract Filter Filter Through Paper Extract->Filter Concentrate Concentrate under Reduced Pressure at 40°C Filter->Concentrate Dry_Extract Dry Completely Under Nitrogen Concentrate->Dry_Extract Analyze Proceed to Analysis Dry_Extract->Analyze

Data Analysis and Method Validation

Validation Parameters

For regulatory compliance and scientific rigor, analytical methods for this compound quantification must undergo comprehensive validation. The following parameters should be established following ICH guidelines:

  • Linearity: Demonstrate across the concentration range of 5-200 μg/mL for HPLC or 0.1-2.0% for qHNMR, with correlation coefficient (r²) ≥0.995.
  • Accuracy: Assess through recovery studies at three concentration levels (80%, 100%, 120% of target), with acceptable recovery of 95-105%.
  • Precision: Evaluate repeatability (intra-day) and intermediate precision (inter-day, different analysts), with RSD ≤5%.
  • Specificity: Confirm absence of interference at the this compound retention time (HPLC) or chemical shift (qHNMR).
  • Robustness: Evaluate method resilience to deliberate variations in analytical parameters (e.g., mobile phase composition ±5%, temperature ±2°C).
  • LOD and LOQ: Determine as signal-to-noise ratios of 3:1 and 10:1, respectively.
Quantification and Statistical Analysis

For reliable quantification, include appropriate quality control measures:

  • System suitability tests before each analytical batch
  • Calibration standards analyzed in duplicate at the beginning and end of each sequence
  • Quality control samples (low, medium, high concentrations) interspersed throughout the batch
  • Blank samples to monitor for carryover or contamination

Statistical analysis should include mean ± standard deviation for replicate measurements, coefficient of variation for precision assessment, and appropriate regression analysis for calibration curves. When comparing different cultivars or extraction methods, employ analysis of variance (ANOVA) with post-hoc testing to identify significant differences.

Troubleshooting and Technical Notes

Common Issues and Solutions

Table 4: Troubleshooting Guide for this compound Quantification

Problem Potential Causes Solutions
Poor peak shape in HPLC Column degradation, inappropriate mobile phase pH, sample overload Replace guard column, adjust mobile phase pH (2.5-3.5), dilute sample
Low this compound recovery Incomplete extraction, degradation during processing, insufficient solubility Optimize extraction time/temperature, work under reduced light, use fresh solvents
Inconsistent NMR integrals Incomplete relaxation, incorrect phasing, poor shimming Increase relaxation delay (D1) to ≥5×T1, manual phase correction, optimize shims
High background in chromatogram Contaminated solvents, column bleed, sample matrix effects Use HPLC-grade solvents, condition column properly, implement sample cleanup
Retention time drift Mobile phase composition change, temperature fluctuations Prepare fresh mobile phase daily, use column thermostat
Signal degradation Photo-decomposition, oxidation, enzymatic activity Work under amber light, add antioxidants, blanch fresh leaves before extraction
Technical Notes
  • This compound Stability: this compound is susceptible to photodegradation and hydrolysis under alkaline conditions. Always work under reduced light and maintain slightly acidic conditions (pH 5-6) during extraction and analysis.

  • Method Transfer: When transferring the HPLC method between instruments, minor adjustments to gradient timing or mobile phase composition may be necessary to achieve equivalent separation.

  • Sample Storage: Long-term stability studies indicate that artichoke leaf extracts retain this compound content for at least 6 months when stored at -20°C in amber vials under inert atmosphere.

  • Matrix Effects: Different artichoke cultivars show substantial variation in this compound content. The 'Carciofo di Malegno' landrace exhibited particularly low levels (0.52 mg/g), while commercial samples contained higher concentrations [3]. Consider this variability when selecting reference materials.

Applications and Research Implications

The quantification of this compound in artichoke leaves has diverse applications across multiple research and industrial domains:

  • Phytopharmaceutical Quality Control: Standardization of artichoke leaf extracts for herbal medicinal products, ensuring batch-to-batch consistency and therapeutic efficacy.
  • Agronomic Research: Selection and breeding of artichoke cultivars with optimized this compound content, balancing bioactivity with palatability considerations.
  • Sustainable Agriculture: Valorization of artichoke leaf by-products, which represent up to 85% of total plant biomass, supporting circular economy initiatives in agricultural processing [2] [4].
  • Pharmacological Studies: Correlation of this compound content with biological activities, including anti-inflammatory, hypolipidemic, and hepatoprotective effects [1] [6].
  • Food and Nutraceutical Industries: Development of functional foods and dietary supplements with standardized bitter principles, acknowledging that lower this compound content may enhance palatability while retaining health benefits [3].

Recent research has demonstrated that artichoke leaf extracts rich in this compound and chlorogenic acid exhibit significant antioxidant and antigenotoxic properties, protecting DNA against oxidative damage in human lymphocytes [1]. Furthermore, dietary inclusion of artichoke leaf powder has shown promising effects on gut microbiota modulation and antioxidant status in animal models, supporting its potential application in functional feed formulations [7].

The methodologies outlined in these application notes provide robust tools for advancing research in these areas, enabling reliable quantification of this important bioactive compound across various applications and supporting the scientific and commercial development of artichoke-derived products.

References

Application Notes: Cynaropicrin in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Cynaropicrin, a sesquiterpene lactone from the artichoke (Cynara scolymus L.), exhibits broad anti-cancer properties through diverse mechanisms including apoptosis induction, cell cycle arrest, inhibition of metastasis, and disruption of key oncogenic signaling pathways [1] [2]. The tables below summarize its efficacy and mechanisms across different cancer types.

Table 1: Cytotoxic Activity of this compound in Various Cancer Cell Lines

Cancer Type Cell Line Assay Key Finding (IC50 / Effect) Citation
Multiple Myeloma AMO1 Resazurin 1.8 ± 0.3 µM [2]
Colorectal Cancer HCT116 MTT Significant reduction in viability (dose-dependent) [3] [4]
Colorectal Cancer RKO MTT Significant reduction in viability (dose-dependent) [3] [4]
Colorectal Cancer DLD-1 MTT Significant reduction in viability (dose-dependent) [3] [4]
Triple-Negative Breast Cancer MDA-MB-231 MTT Significant reduction in proliferation (dose-dependent) [5]
Triple-Negative Breast Cancer MDA-MB-468 MTT Significant reduction in proliferation (dose-dependent) [5]
Leukemia CCRF-CEM Resazurin Cytotoxicity observed [2]
Leukemia CEM/ADR5000 (MDR) Resazurin Cytotoxicity observed (overcomes P-gp mediated resistance) [2]
Gastric Adenocarcinoma AGS Not Specified 0.68 µg/mL [1]

Table 2: Mechanisms of Action and Functional Effects of this compound

Mechanism of Action Observed Effect Relevant Cancer Types Key Assays Used Citation
Inhibition of LIFR/STAT3/STAT4 Axis Promotes apoptosis; blocks nuclear translocation of STATs Colorectal Cancer Western Blot, Immunoprecipitation, Immunofluorescence [3] [4]
Induction of ROS Triggers apoptosis via JNK/p38 MAPK activation Colorectal Cancer Flow Cytometry (CellROX), Western Blot with Inhibitors [6]
Cell Cycle Arrest Arrest at G2/M phase Multiple Myeloma, Colorectal Cancer Flow Cytometry (PI Staining), Western Blot [2] [6]
Inhibition of EMT & Metastasis ↓ Migration; ↑ E-cadherin, ↓ N-cadherin, Vimentin, Fibronectin Triple-Negative Breast Cancer Wound Healing Assay, Western Blot, qPCR [5]
Induction of Parthanatos PARP1 hyperactivation, AIF translocation, DNA damage Multiple Myeloma Confocal Microscopy, Western Blot with PARP inhibitor [2]
Disruption of c-Myc Signaling Downregulation of c-Myc, STAT3, AKT, ERK1/2 Multiple Myeloma Western Blot [2]
Tubulin Disruption Disruption of microtubule network Multiple Myeloma Confocal Microscopy (α-tubulin-GFP) [2]

Detailed Experimental Protocols

Here are standardized methodologies for key assays used in this compound research.

Cell Viability Assay (MTT Method)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound [3] [4].

  • Key Reagents: this compound (e.g., from Baoji Herbest Bio-Tech), DMSO, MTT reagent (5 mg/mL), cell culture medium, 96-well plate.
  • Procedure:
    • Seed Cells: Plate cells (e.g., 3 × 10³ cells/well for HCT116) in a 96-well plate with 100 µL of complete medium. Incubate overnight for attachment.
    • Treat with this compound: Prepare a gradient dilution of this compound in DMSO and add to the culture medium. Include a DMSO-only vehicle control.
    • Incubate: Treat cells for 48 hours.
    • Add MTT: Add 25 µL/well of MTT solution (5 mg/mL). Incubate for 4 hours at 37°C.
    • Dissolve Formazan: Carefully remove the medium and dissolve the formed formazan crystals in 150 µL of DMSO.
    • Measure Absorbance: Read the optical density (OD) at 490 nm using a microplate reader.
    • Calculate IC50: Determine the half-maximal inhibitory concentration using software like GraphPad Prism.
Apoptosis Detection by Flow Cytometry

This protocol uses Annexin V/PI staining to quantify apoptosis [3] [4].

  • Key Reagents: FITC Annexin V Apoptosis Detection Kit, binding buffer, DMSO, this compound, 6-well plates.
  • Procedure:
    • Treat Cells: Inoculate cells in a 6-well plate and treat with this compound or DMSO for 24 hours.
    • Collect Cells: Harvest the cells, both from the supernatant and by trypsinization.
    • Wash and Resuspend: Wash cells with PBS and resuspend in 500 µL of binding buffer.
    • Stain Cells: Incubate the cell suspension with fluorescein-labeled Annexin V and then with propidium iodide (PI), following kit instructions.
    • Analyze by Flow Cytometry: Perform analysis using a flow cytometer (e.g., FACSCalibur) within 1 hour. Use software (e.g., Flowjo) to distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Cell Migration Assay (Transwell Method)

This protocol assesses the anti-migratory potential of this compound [3] [4].

  • Key Reagents: Transwell filter chambers, crystal violet (0.1-1%), paraformaldehyde (4%), FBS-free and FBS-containing medium.
  • Procedure:
    • Seed Cells in Upper Chamber: Seed cells in the upper chamber of a transwell insert, suspended in FBS-free medium. Add this compound or DMSO to this medium.
    • Add Chemoattractant: Add culture medium with 10% FBS to the lower chamber. Also add this compound or DMSO to this lower chamber to eliminate chemotactic effects.
    • Incubate: Allow cells to migrate for 48 hours.
    • Fix and Stain: Remove non-migrated cells from the upper surface with a cotton swab. Fix cells that have migrated to the lower surface with 4% paraformaldehyde. Stain with crystal violet for 10 minutes.
    • Count Cells: Visualize and count the number of migrated cells under an optical microscope.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for studying this compound.

G Cyn This compound LIFR LIFR/STAT3/STAT4 Complex Cyn->LIFR Inhibits ROS ROS Accumulation Cyn->ROS Induces Tubulin Tubulin Disruption Cyn->Tubulin Disrupts Apoptosis Apoptosis LIFR->Apoptosis Metastasis Inhibition of Metastasis & EMT LIFR->Metastasis ROS->Apoptosis CellCycle G2/M Phase Cell Cycle Arrest ROS->CellCycle Tubulin->CellCycle Parthanatos Parthanatos Tubulin->Parthanatos

Diagram 1: Key Anti-Cancer Mechanisms of this compound. This compound targets multiple pathways including the LIFR/STAT axis, ROS generation, and tubulin integrity to induce cell death and inhibit progression.

G cluster_1 In Vitro Assessment cluster_2 In Vivo Validation A Cell Viability Assay (MTT/Resazurin) E Mechanism Investigation (Western Blot, IF, ROS detection) A->E B Apoptosis Detection (Annexin V/PI Staining) B->E C Cell Cycle Analysis (PI Staining) C->E D Migration Assay (Transwell/Wound Healing) D->E F Xenograft Model (e.g., HCT116 in nude mice) E->F G Tumor Growth Measurement F->G

Diagram 2: A Proposed Workflow for Evaluating this compound. A typical research pipeline progresses from in vitro cell-based assays to validate efficacy and mechanism, followed by in vivo models to confirm activity.

Conclusion

The data demonstrates that this compound is a multifaceted natural compound with significant anti-cancer potential against a range of malignancies, including hematological cancers, colorectal cancer, and triple-negative breast cancer. Its ability to target multiple pathways—such as STAT signaling, ROS homeostasis, and microtubule function—makes it a promising candidate for further drug development, particularly for overcoming drug resistance [2]. The provided protocols offer a foundation for standardized research into its mechanisms and efficacy.

References

Quantitative Summary of Cynaropicrin's Pro-Apoptotic Effects

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from recent studies on Cynaropicrin-induced apoptosis across different cancer models.

Cancer Cell Type Experimental Model Key Apoptotic Markers & Changes Reported IC₅₀ / Effective Concentration Primary Signaling Pathways Implicated
Colorectal Cancer [1] [2] HCT116, HCT116-OxR (Oxaliplatin-resistant) ↑ Annexin V/PI staining; ↑ caspase-3, -8, -9; ↑ Bax; ↓ Bcl-2; G2/M cell cycle arrest [1] [3] ~0.4 µg/mL (in HCT116) [1] ROS/JNK/p38 MAPK [1] [3]
Triple-Negative Breast Cancer [4] MDA-MB-231 ↑ Annexin V/PI staining; ↑ caspase-3, -8, -9 activity; ↑ Bax mRNA & protein; ↓ Bcl-2 mRNA & protein [4] 12.5 µM (after 48h) [4] Mitochondrial (Intrinsic) & Death Receptor (Extrinsic) [4]
Multiple Myeloma [5] AMO1 ↑ Sub-G0/G1 population; PARP1 hyperactivation; AIF nuclear translocation; ↓ c-Myc, STAT3, AKT, ERK1/2 [5] 1.8 µM (in AMO1) [5] Parthanatos (tubulin disruption, DNA damage) [5]
Hepatocellular Carcinoma [6] Hep3B Cytoplasmic vacuolation; ↓ Alix protein; ↑ ER stress markers (IRE1α, CHOP, PDI); Mitochondrial dysfunction [6] Not Specified Paraptosis (ROS/ER Stress/p38 MAPK) [6]
Neuroblastoma [7] SK-N-BE(2), SH-SY5Y ↑ Cleaved caspase-3 & PARP; ↑ Bax; ↓ Bcl-2; Activation of protective autophagy [7] ~5-10 µM (for functional assays) [7] ER Stress / p62/Keap1/Nrf2 / Autophagy [7]

Detailed Experimental Protocols

Here are standardized protocols for key methodologies used to detect this compound-induced apoptosis, based on the cited literature.

Protocol 1: Apoptosis Quantification via Annexin V-FITC/PI Double Staining

This protocol is a cornerstone for distinguishing early and late apoptotic cells, widely used in this compound studies on CRC and breast cancer cells [1] [4].

  • Primary Reagents: Annexin V-FITC Apoptosis Detection Kit (e.g., from BD Pharmingen or Thermo Fisher Scientific), Propidium Iodide (PI) solution, binding buffer, phosphate-buffered saline (PBS).
  • Equipment: Flow cytometer (e.g., MACSQuant Analyzer, FACSCalibur), centrifuge, incubator (37°C, 5% CO₂).

Procedure:

  • Cell Culture & Treatment: Seed cells (e.g., HCT116, MDA-MB-231) in a 6-well plate and allow to adhere overnight. Treat with desired concentrations of this compound (e.g., 0, 0.1, 0.2, 0.4 µg/mL for HCT116) for 24-48 hours [1] [4].
  • Cell Harvesting: Collect both floating and adherent cells (using trypsin without EDTA is recommended). Combine cells in a centrifuge tube and pellet by centrifugation at 300 × g for 5 minutes.
  • Washing: Wash the cell pellet once with cold PBS and centrifuge again.
  • Staining: Resuspend the cell pellet (approximately 1 × 10⁵ cells) in 100 µL of 1X Binding Buffer.
  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
  • Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Use untreated and single-stained controls for compensation and gating.
    • Annexin V-FITC⁻/PI⁻: Viable cells.
    • Annexin V-FITC⁺/PI⁻: Early apoptotic cells.
    • Annexin V-FITC⁺/PI⁺: Late apoptotic cells.
    • Annexin V-FITC⁻/PI⁺: Necrotic cells.
Protocol 2: Caspase Activity Analysis

The activation of caspases is a hallmark of apoptosis. This protocol uses a pan-caspase inhibitor to confirm their functional role [1].

  • Primary Reagents: Muse Multi-Caspase Kit (or similar), pan-caspase inhibitor Z-VAD-FMK, cell culture medium, DMSO.
  • Equipment: Flow cytometer or compatible cell analyzer, centrifuge, CO₂ incubator.

Procedure:

  • Pretreatment (Optional): To confirm caspase-dependent apoptosis, pre-incubate cells with 4 µM Z-VAD-FMK for 3 hours before adding this compound [1].
  • Treatment: Treat cells with this compound for the desired duration (e.g., 48 hours).
  • Caspase Staining: Harvest and wash cells as in Protocol 1.
  • Following the manufacturer's instructions for the Multi-Caspase Kit, incubate the cell pellet with the caspase reagent.
  • Incubate for 30 minutes in a 37°C incubator.
  • Add the 7-AAD working solution to discriminate live and dead cells.
  • Analysis: Analyze the cells using a flow cytometer or a Muse Cell Analyzer. Caspase-positive cells will fluoresce, and the extent of activation can be quantified relative to untreated controls.
Protocol 3: Western Blot Analysis of Apoptotic Markers

Western blotting provides molecular evidence of apoptosis by detecting key protein markers [1] [4] [7].

  • Primary Reagents: RIPA lysis buffer, protease and phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gel, PVDF membrane, primary and secondary antibodies, ECL substrate.
  • Primary Antibodies: Pro-caspase-3/cleaved caspase-3, PARP/cleaved PARP, Bax, Bcl-2, p-JNK, JNK, p-p38, p38, β-actin (loading control).
  • Equipment: Electrophoresis and blotting systems, chemiluminescence imager (e.g., iBright CL1500).

Procedure:

  • Protein Extraction: Lyse control and this compound-treated cells using RIPA buffer supplemented with inhibitors. Incubate on ice for 30 minutes, then centrifuge at 12,000 × g for 15 minutes at 4°C.
  • Quantification: Determine protein concentration of the supernatant using the BCA assay.
  • Gel Electrophoresis: Load equal amounts of protein (20-40 µg) into wells of an SDS-PAGE gel and run at constant voltage until adequate separation.
  • Transfer: Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
  • Blocking & Antibody Incubation:
    • Block the membrane with 5% non-fat milk in TBST for 1-2 hours at room temperature.
    • Incubate with primary antibody (diluted as per manufacturer's recommendation) overnight at 4°C.
    • Wash the membrane 3 times with TBST for 5 minutes each.
    • Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
    • Wash again 3 times with TBST.
  • Detection: Develop the blot using an ECL substrate and capture the chemiluminescent signal with an imager. Look for indicators of apoptosis such as cleavage of caspase-3 and PARP, upregulation of Bax, downregulation of Bcl-2, and phosphorylation of JNK and p38 [1] [4].

Apoptosis Signaling Pathways Induced by this compound

The following diagrams illustrate the primary signaling pathways through which this compound triggers cell death, as identified in the research.

G cluster_primary Primary Apoptosis Pathway (e.g., Colorectal, Breast Cancer) cluster_alternative Alternative Cell Death Pathways CYN This compound ROS ↑ ROS Generation CYN->ROS PARP1 PARP1 Hyperactivation CYN->PARP1 e.g., in Multiple Myeloma ER ER Stress CYN->ER e.g., in Hepatocellular Carcinoma ProtectiveAutophagy Protective Autophagy (in Neuroblastoma) CYN->ProtectiveAutophagy can inhibit apoptosis MAPK JNK / p38 MAPK Activation ROS->MAPK via oxidative stress Mito Mitochondrial Dysfunction MAPK->Mito alters Bcl-2 family Caspase9 Caspase-9 Activation Mito->Caspase9 cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis AIF AIF Translocation (Parthanatos) PARP1->AIF Paraptosis Paraptosis-Like Death AIF->Paraptosis Vacuoles Cytoplasmic Vacuolation ER->Vacuoles Vacuoles->Paraptosis ProtectiveAutophagy->Apoptosis when inhibited

Key Experimental Considerations

When designing your experiments, please consider the following:

  • Mechanism is Context-Dependent: this compound can induce different types of programmed cell death (e.g., parthanatos, paraptosis) depending on the cancer cell type. It is crucial to use multiple detection methods to confirm the specific mechanism in your model system [6] [5].
  • Confirm with Inhibitors: Using specific pharmacological inhibitors is a powerful strategy to validate the involvement of a pathway. For example, using SP600125 (JNK inhibitor) or SB203580 (p38 inhibitor) confirmed the role of MAPK pathways in CRC apoptosis [1]. Similarly, NAC (N-acetylcysteine) is used to confirm ROS-dependent mechanisms [1] [6].
  • Cell Line Specificity: Be aware that the effects can vary even between related cell lines. For instance, this compound induced apoptosis in triple-negative MDA-MB-231 breast cancer cells but not in MCF-7 cells under the same conditions [4].
  • Time and Dose Response: Apoptosis is a dynamic process. Include multiple time points and a range of concentrations in your initial experiments to capture the full scope of the cytotoxic response, from early signaling events to late-stage apoptosis.

References

Comprehensive Application Notes and Protocols for Evaluating Cynaropicrin's Antitumor Efficacy Using Colony Formation Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cynaropicrin and Its Anticancer Mechanisms

This compound is a sesquiterpene lactone compound primarily isolated from the artichoke (Cynara scolymus L.) that has demonstrated significant antitumor properties across various cancer types [1]. As a natural product with a characteristic α, β-unsaturated carbonyl structure, this compound exerts its biological effects through multiple mechanisms, primarily by modulating intracellular signaling pathways and inducing oxidative stress in cancer cells [1] [2]. The compound has shown promising activity against diverse malignancies including colorectal cancer, glioblastoma, and oxaliplatin-resistant cancers, making it a compelling candidate for further drug development [3] [1] [4].

The molecular mechanisms underlying this compound's antitumor effects involve several key pathways:

  • LIFR/STATs Axis Inhibition: In colorectal cancer models, this compound mediates its effects through the leukemia inhibitory factor receptor (LIFR) and signal transducers and activators of transcription (STATs) pathway, particularly reducing STAT3/STAT4 heterodimer formation and blocking nuclear translocation, thereby suppressing tumor-promoting gene expression [3] [5].

  • Reactive Oxygen Species (ROS) Induction: this compound disrupts cellular redox homeostasis by depleting glutathione and oxidizing the thioredoxin system, leading to accumulation of reactive oxygen species that trigger mitochondrial dysfunction and activation of cell death pathways [1] [4] [2].

  • MAPK Pathway Activation: The compound induces phosphorylation of JNK and p38 MAPK, proteins associated with stress response and apoptosis execution in cancer cells [4].

  • Cell Cycle Arrest: this compound treatment results in G2/M phase arrest by modulating cell cycle regulators including cyclin B1 and cdc2, preventing cancer cell proliferation [4].

Table 1: Summary of this compound's Anticancer Effects Across Different Cancer Models

Cancer Type Cell Lines Tested Key Mechanisms Effective Concentrations Reference
Colorectal Cancer HCT116, RKO, DLD-1 LIFR/STATs inhibition, Apoptosis induction IC50: Varies by cell line & exposure time [3] [5]
Glioblastoma U-87 MG, NULU, ZAR ROS induction, Mitochondrial membrane potential loss, Apoptosis & autophagy 4-25 µM [1] [2]
Oxaliplatin-Resistant Colorectal Cancer HCT116-OxR ROS-mediated JNK/p38 activation, Cell cycle arrest at G2/M phase 0.1-0.4 µg/mL [4]

Colony Formation Assay Protocol with this compound

The colony formation assay (also known as clonogenic assay) is a fundamental method for evaluating the long-term cytotoxic effects and anti-proliferative potential of this compound on cancer cells. This assay measures the ability of single cells to form colonies after treatment, indicating reproductive viability following drug exposure [3] [1].

Materials and Reagents
  • Cell Lines: Human colorectal cancer cells (HCT116, RKO, DLD-1) or glioblastoma cells (U-87 MG) based on research focus [3] [1]
  • This compound Source: Commercially available from suppliers such as Baoji Herbest Bio-Tech Co., Ltd. (CAS#: 35730-78-0) or Extrasynthese (HPLC grade purity ≥ 95%) [3] [1] [2]
  • Culture Media: DMEM, RPMI-1640, or McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin [3] [5]
  • Other Reagents: Phosphate-buffered saline (PBS), crystal violet staining solution (1% w/v), paraformaldehyde (4% in PBS), dimethyl sulfoxide (DMSO) [3] [1]
Step-by-Step Procedure
  • Cell Seeding:

    • Harvest exponentially growing cells using standard trypsinization procedures
    • Seed cells into 6-well plates at a density of 800 cells/well in 2 mL of complete medium [3] [5]
    • Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO₂
  • Drug Treatment:

    • Prepare this compound stock solution in DMSO and dilute to desired working concentrations in complete medium
    • Treat cells with this compound at varying concentrations or vehicle control (DMSO) for 2-6 hours [3] [5]
    • Include a positive control (e.g., standard chemotherapeutic agent) and vehicle control (DMSO at same dilution as treated groups)
  • Post-Treatment Incubation:

    • After treatment, carefully remove the drug-containing medium and wash cells with pre-warmed PBS
    • Add fresh complete medium and return plates to the incubator for 7-10 days to allow colony formation [3]
    • Do not disturb plates during this incubation period to prevent disruption of nascent colonies
  • Colony Staining and Fixation:

    • After incubation, carefully aspirate medium from wells
    • Fix colonies with 4% paraformaldehyde for 15 minutes at room temperature [3]
    • Remove paraformaldehyde and stain with 1% crystal violet solution for 10 minutes at room temperature [3] [5]
    • Gently rinse plates with distilled water to remove excess stain and air dry
  • Colony Quantification:

    • Count colonies manually or using automated colony counting software
    • Define a colony as consisting of at least 50 cells [1]
    • Calculate plating efficiency and surviving fractions using standard formulas
Critical Parameters and Optimization
  • Cell Density Optimization: Preliminary range-finding experiments are essential as optimal seeding density varies by cell line and proliferation rate
  • DMSO Concentration: Maintain DMSO concentration constant across all treatments and below 0.1% to avoid solvent toxicity [1]
  • Culture Conditions: Ensure consistent temperature, humidity, and CO₂ levels throughout the incubation period
  • Staining Consistency: Ensure complete drying of stained plates before quantification to prevent uneven staining patterns

Complementary Assay Protocols

Cell Viability Assessment (MTT Assay)

The MTT assay provides a rapid screening method for evaluating this compound's cytotoxic effects and determining appropriate concentration ranges for colony formation assays [3] [1] [4].

Procedure:

  • Seed cells in 96-well plates (3-8 × 10³ cells/well based on cell type) and allow attachment overnight [3] [4]
  • Treat cells with this compound at concentrations ranging from 0.01-100 µM for 24-72 hours [1] [4]
  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C [3] [5]
  • Dissolve formed formazan crystals in DMSO and measure absorbance at 490-570 nm using a microplate reader [3] [4]
  • Calculate cell viability percentage and determine IC₅₀ values using GraphPad Prism or similar software [1]

Table 2: Summary of this compound IC₅₀ Values Across Different Cancer Models

Cell Line Cancer Type 24h IC₅₀ 48h IC₅₀ 72h IC₅₀ Reference
U-87 MG Glioblastoma ~25 µM ~10 µM ~8 µM [1] [2]
HCT116 Colorectal Cancer Not specified Not specified Not specified [3]
HCT116-OxR Oxaliplatin-Resistant Colorectal Cancer Not specified ~0.4 µg/mL Not specified [4]
Apoptosis Detection by Flow Cytometry

Annexin V/PI staining provides quantification of this compound-induced apoptosis [3] [4].

Procedure:

  • Treat cells in 6-well plates with this compound for 24 hours [3]
  • Collect both adherent and floating cells, wash with cold PBS
  • Resuspend cells in binding buffer and stain with FITC-Annexin V and propidium iodide (PI) according to manufacturer's protocol [3] [4]
  • Analyze by flow cytometry within 1 hour of staining
  • Distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations [4]
Intracellular ROS Detection

Detection of reactive oxygen species is crucial for understanding this compound's mechanism of action [1] [4].

Procedure:

  • Seed cells in appropriate culture vessels and allow to adhere overnight
  • Pretreat cells with ROS scavenger N-acetylcysteine (NAC, 3-4 mM) for 1 hour if investigating ROS-dependent mechanisms [1] [4]
  • Treat cells with this compound for desired duration
  • Incubate with ROS-sensitive fluorescent probes (CellROX Green or DCFH-DA, 2-10 µM) for 30 minutes at 37°C [1] [4]
  • Analyze fluorescence by flow cytometry or fluorescence microscopy
  • Include positive control (e.g., H₂O₂ treatment) for assay validation

Data Analysis and Interpretation

Colony Formation Quantification

For colony formation assays, calculate key parameters:

  • Plating Efficiency (PE) = (Number of colonies counted / Number of cells seeded) × 100
  • Surviving Fraction (SF) = (PE of treated group / PE of control group) × 100

Dose-dependent reduction in surviving fraction indicates this compound's efficacy in inhibiting clonogenic survival. Statistical analysis should include at least three independent experiments with multiple replicates, presented as mean ± standard deviation. Appropriate statistical tests (Student's t-test, ANOVA with post-hoc analysis) should be applied to determine significance between treatment groups.

Experimental Design Considerations
  • Time Course Studies: Include multiple time points to capture kinetic effects of this compound treatment
  • Combination Therapy: Evaluate this compound in combination with standard chemotherapeutics (e.g., temozolomide for glioblastoma, oxaliplatin for colorectal cancer) to assess synergistic potential [1] [4]
  • Resistance Models: Include resistant cell lines (e.g., HCT116-OxR) to evaluate this compound's ability to overcome chemoresistance [4]
  • Mechanistic Studies: Incorporate pathway-specific inhibitors and genetic approaches (RNA interference, CRISPR) to validate molecular mechanisms

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the molecular pathways affected by this compound and the experimental workflow for evaluating its efficacy.

This compound Mechanism of Action

G This compound This compound STAT3_STAT4 STAT3/STAT4 Heterodimer Formation This compound->STAT3_STAT4 Inhibits ROS ROS Production This compound->ROS Induces NuclearTranslocation Nuclear Translocation STAT3_STAT4->NuclearTranslocation Blocks GeneTranscription Pro-survival Gene Transcription NuclearTranslocation->GeneTranscription Suppresses CellCycleArrest CellCycleArrest GeneTranscription->CellCycleArrest Alters Mitochondrial Mitochondrial Dysfunction ROS->Mitochondrial Causes Caspases Caspase Activation Mitochondrial->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Colony Formation Assay Workflow

G CellSeeding Seed cells (800 cells/well) DrugTreatment This compound treatment (2-6 hours) CellSeeding->DrugTreatment MediumReplacement Replace with fresh medium DrugTreatment->MediumReplacement ColonyGrowth Colony growth (7-10 days) MediumReplacement->ColonyGrowth Staining Fix & stain with crystal violet ColonyGrowth->Staining Quantification Colony counting & analysis Staining->Quantification

Conclusion

These application notes provide comprehensive protocols for evaluating this compound's antitumor efficacy using colony formation assays and complementary techniques. The standardized methodologies enable robust assessment of this compound's effects on cancer cell proliferation and survival, facilitating its development as a potential anticancer therapeutic. The multiple mechanistic insights provided highlight this compound's promise as a multi-targeted agent, particularly against challenging malignancies such as glioblastoma and chemoresistant colorectal cancers.

References

Comprehensive Application Notes and Protocols: Cynaropicrin-Mediated Inhibition of Cell Migration in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

Cynaropicrin is a sesquiterpene lactone compound primarily isolated from artichoke (Cynara scolymus L.) that has demonstrated significant anti-tumor properties across various cancer models. This guaianolide-type sesquiterpene lactone features a 5-7-5 fused tricyclic skeleton with six stereocenters and an α-methylene-γ-butyrolactone group that serves as a critical pharmacophoric element responsible for its biological activity. [1] [2] Recent investigations have revealed that this compound exerts potent anti-migratory effects on cancer cells, targeting multiple signaling pathways involved in tumor progression and metastasis. The compound's ability to inhibit cancer cell migration, combined with its favorable drug-like properties that comply with the rule of five, positions it as a promising lead compound for anti-metastatic drug development. [1] [2]

The following diagram illustrates the primary molecular mechanisms through which this compound inhibits cancer cell migration, which will be detailed throughout this application note:

G cluster_pathways This compound Molecular Targets cluster_effects Functional Anti-Migratory Effects cluster_cancers Validated Cancer Models This compound This compound LIFR_STATs LIFR/STATs Axis This compound->LIFR_STATs Inhibits MAPK_NFkB MAPK/NF-κB Pathways This compound->MAPK_NFkB Suppresses EMT Epithelial-Mesenchymal Transition (EMT) This compound->EMT Reverses OxidativeStress Oxidative Stress & ROS Generation This compound->OxidativeStress Induces Migration Migration Inhibition LIFR_STATs->Migration Invasion Invasion Suppression MAPK_NFkB->Invasion Reversal EMT Marker Reversal (E-cadherin ↑, N-cadherin ↓, Vimentin ↓, Fibronectin ↓) EMT->Reversal Metastasis Metastasis Prevention OxidativeStress->Metastasis Cancers Colorectal Cancer (CRC) Melanoma Triple-Negative Breast Cancer (TNBC) Glioblastoma Migration->Cancers Invasion->Cancers Reversal->Cancers

Quantitative Summary of Anti-Migratory Activities

This compound demonstrates dose-dependent inhibition of cell migration across multiple cancer types, with significant effects observed in the low micromolar range. The table below summarizes the anti-migratory potency of this compound based on published studies, providing researchers with benchmark data for experimental planning:

Table 1: Quantitative Anti-Migratory Effects of this compound Across Cancer Models

Cancer Type Cell Lines Assay Type Effective Concentration Range Key Findings Reference
Colorectal Cancer RKO, HCT116, DLD-1 Transwell Migration IC~50~ values determined via MTT Significant reduction in migrated cells; inhibition of LIFR/STATs axis [3] [4]
Melanoma A375 Wound Healing, Invasion Not specified Inhibition of ERK1/2 and NF-κB pathways; reduced migration and invasion [5]
Triple-Negative Breast Cancer MDA-MB-231, MDA-MB-468 Wound Scratch Concentration-dependent Upregulation of E-cadherin; downregulation of N-cadherin, Vimentin, Fibronectin [6]
Glioblastoma U-87 MG Colony Formation 4-10 μM (IC~50~) Complete abolition of colony formation; synergistic with temozolomide [7]

The consistency of anti-migratory effects across diverse cancer lineages suggests that this compound targets fundamental pathways governing cell motility and invasion. Researchers should note that the optimal working concentrations vary between cell types and should be determined empirically for each model system. The observed effects begin at concentrations as low as 4 μM in glioblastoma models and demonstrate complete inhibition of colony formation at 10 μM. [7]

Detailed Experimental Protocols

Transwell Migration Assay Protocol

The transwell migration assay provides a robust method for quantifying the anti-migratory effects of this compound using Boyden chamber principles. This protocol has been validated in colorectal cancer cell lines (RKO, HCT116, and DLD-1) and can be adapted for other cancer types. [3] [4]

Materials and Reagents:

  • Transwell filters (8-μm pore size; BD Biosciences)
  • Serum-free medium and complete medium with 10% FBS
  • This compound (≥95% purity, Extrasynthese or Baoji Herbest Bio-Tech)
  • DMSO vehicle control
  • 4% paraformaldehyde in PBS
  • 1% crystal violet staining solution
  • Phase-contrast microscope with imaging capabilities

Procedure:

  • Cell Preparation: Harvest exponentially growing cells using trypsin-EDTA and resuspend in serum-free medium at 1-5 × 10^5 cells/mL.
  • Compound Treatment: Prepare this compound working solutions in serum-free medium (typically 1-25 μM) from DMSO stock solutions. Maintain DMSO concentration below 0.1% in all treatments.
  • Chamber Setup: Add 500 μL of complete medium with 10% FBS to the lower chamber as chemoattractant. Load 100-200 μL of cell suspension into the upper chamber.
  • Migration Incubation: Incubate chambers for 24-48 hours at 37°C in 5% CO~2~ atmosphere.
  • Fixation and Staining: Carefully remove non-migrated cells from the upper membrane surface with a cotton swab. Fix migrated cells on the lower membrane surface with 4% paraformaldehyde for 15 minutes at room temperature. Stain with 1% crystal violet for 10 minutes.
  • Quantification: Capture images of stained membranes under a phase-contrast microscope (5 random fields per membrane). Count migrated cells manually or using ImageJ software.

Technical Notes:

  • Include vehicle controls (DMSO alone) and positive controls (e.g., cytoskeletal inhibitors)
  • Perform triplicate replicates for each condition
  • Consider pre-treating cells with this compound for 6-24 hours before assay for enhanced effect
  • For invasion assays, coat membranes with Matrigel (1-2 mg/mL) before cell seeding
Wound Healing (Scratch) Assay Protocol

The wound healing assay provides a straightforward method to evaluate two-dimensional cell migration and has been successfully employed in this compound studies on melanoma and triple-negative breast cancer cells. [5] [6]

Materials and Reagents:

  • Culture-insert wells (optional) or pipette tips for scratch creation
  • Time-lapse microscopy system (or standard tissue culture microscope)
  • Image analysis software (e.g., ImageJ with plugin)
  • This compound treatment solutions

Procedure:

  • Cell Seeding: Plate cells in 12- or 24-well plates at high density (depending on cell type) to form confluent monolayers within 24-48 hours.
  • Wound Creation: Create a uniform scratch using a sterile pipette tip or culture insert removal. Gently wash with PBS to remove detached cells.
  • Compound Application: Add fresh medium containing this compound at desired concentrations (0.5-25 μM based on cell type).
  • Image Acquisition: Capture images at the wound boundary immediately after scratching (t=0) and at regular intervals (e.g., 6, 12, 24 hours). Maintain consistent positioning marks.
  • Quantitative Analysis: Measure wound area using ImageJ software. Calculate percentage wound closure: % Closure = [(A~0~ - A~t~)/A~0~] × 100, where A~0~ is initial wound area and A~t~ is area at time t.

Technical Notes:

  • Use low serum conditions (0.5-2% FBS) to minimize proliferation effects
  • Include mitomycin C (5-10 μg/mL) pre-treatment if proliferation interference is concern
  • Maintain consistent lighting and focus during image acquisition
  • Normalize data to vehicle control at each time point

Molecular Mechanisms and Signaling Pathways

This compound employs multi-target mechanisms to inhibit cancer cell migration, affecting several critical signaling pathways simultaneously. The primary molecular targets identified to date include the LIFR/STATs axis, MAPK and NF-κB pathways, and epithelial-mesenchymal transition (EMT) regulators. Understanding these mechanisms provides rationale for this compound's broad anti-migratory activity across diverse cancer types. [3] [4] [5]

The following diagram illustrates the interconnected signaling pathways through which this compound exerts its anti-migratory effects:

G cluster_nuclear Nuclear Effects cluster_cytosolic Cytosolic Signaling cluster_outcomes Functional Outcomes This compound This compound LIFR LIFR/STATs Axis Inhibition This compound->LIFR Disrupts MAPK MAPK Pathway Inhibition (ERK1/2) This compound->MAPK Inhibits ROS ROS Generation This compound->ROS Induces EMT EMT Reversal (E-cadherin ↑ N-cadherin ↓ Vimentin ↓) This compound->EMT Promotes STAT3 STAT3 Transcription Factor GeneTranscription GeneTranscription STAT3->GeneTranscription ↓ Nuclear Translocation STAT4 STAT4 Transcription Factor STAT4->GeneTranscription ↓ Nuclear Translocation NFkB NF-κB Transcription Factor NFkB->GeneTranscription ↓ Activity Nrf2 Nrf2 Transcription Factor Activation AntioxidantGenes AntioxidantGenes Nrf2->AntioxidantGenes ↑ Expression Invasion Invasion Suppression GeneTranscription->Invasion AntioxidantGenes->ROS Modulates LIFR->STAT3 LIFR->STAT4 Migration Migration Inhibition LIFR->Migration MAPK->NFkB MAPK->Invasion ROS->NFkB Metastasis Metastasis Prevention ROS->Metastasis Promotes Cell Death EMT->Migration

LIFR/STATs Axis Inhibition

The LIFR/STATs signaling pathway represents a primary mechanism through which this compound exerts its anti-migratory effects in colorectal cancer models. This compound treatment significantly reduces the formation of STAT3/STAT4 heterodimers and blocks their nuclear translocation, thereby preventing the transcription of genes involved in cell migration and invasion. [3] [4] Immunoprecipitation experiments have confirmed the presence of LIFR/STAT3/STAT4 complexes that are disrupted by this compound treatment. This mechanism is particularly relevant in cancers where STAT3 overexpression correlates with enhanced migratory capacity and poor prognosis.

MAPK and NF-κB Pathway Modulation

In melanoma models, this compound demonstrates potent inhibition of the ERK1/2 signaling cascade and suppresses NF-κB activity, both of which are constitutively activated in aggressive cancers and promote cell migration, invasion, and metastasis. [5] The compound's ability to simultaneously target these pro-tumorigenic pathways explains its efficacy in reducing several malignant features, including migration, invasion, and colony formation. Additionally, this compound modulates oxidative stress responses by promoting Nrf2 activation and subsequent expression of antioxidant genes, contributing to its anti-migratory effects.

Epithelial-Mesenchymal Transition (EMT) Regulation

This compound demonstrates remarkable efficacy in reversing EMT markers in triple-negative breast cancer cells, which represents one of the most compelling mechanisms for its anti-migratory activity. Treatment results in E-cadherin upregulation alongside downregulation of mesenchymal markers including N-cadherin, Vimentin, and Fibronectin. [6] This EMT reversal effectively reduces the migratory and invasive capabilities of aggressive cancer cells, potentially limiting metastatic progression. The coordinated regulation of these EMT markers suggests this compound targets master regulators of this developmental program.

Research Applications and Model Systems

Colorectal Cancer Models

Colorectal cancer research has provided compelling evidence for this compound's anti-migratory properties, particularly through its effects on the LIFR/STATs axis. In vitro studies using RKO, HCT116, and DLD-1 cell lines demonstrate that this compound significantly impairs migration in transwell assays while promoting apoptosis in a dose-dependent manner. [3] [4] The translational relevance of these findings is supported by in vivo xenograft models showing suppressed tumor growth, suggesting that the anti-migratory effects observed in vitro contribute to overall tumor control. Researchers investigating colorectal cancer metastasis should consider incorporating LIFR expression status as a potential biomarker for this compound sensitivity.

Melanoma and Skin Cancer Applications

Malignant melanoma research has revealed that this compound targets multiple protumorigenic signaling pathways simultaneously, making it particularly effective against this aggressive cancer type. In A375 human melanoma cells, this compound treatment reduces migration, invasion, and colony formation through concerted inhibition of ERK1/2 and NF-κB activity while simultaneously activating the Nrf-2-mediated antioxidant response. [5] This multi-target approach is advantageous for preventing compensatory pathway activation that often limits targeted therapies. The compound's ability to reduce intracellular ROS generation while inducing oxidative stress-mediated apoptosis represents a sophisticated mechanism that disrupts the pro-tumorigenic oxidative environment.

Glioblastoma and Brain Tumors

Glioblastoma research demonstrates that this compound exerts strong cytotoxic effects on U-87 MG cells and patient-derived glioblastoma lines, with IC~50~ values in the low micromolar range (4-10 μM). [7] Beyond its direct anti-proliferative effects, this compound completely abolishes the ability of glioblastoma cells to form colonies and induces dramatic morphological changes associated with reduced migration. Notably, the synergistic interaction between this compound and temozolomide (the standard chemotherapeutic for glioblastoma) suggests potential clinical applications in combination therapies. The compound's ability to induce ROS generation and activate both apoptotic and autophagic cell death pathways contributes to its efficacy against this treatment-resistant cancer.

Breast Cancer and Triple-Negative Models

Triple-negative breast cancer (TNBC) investigations have revealed this compound's potent anti-metastatic properties through regulation of epithelial-mesenchymal transition (EMT) markers. In MDA-MB-231 and MDA-MB-468 cell lines, this compound upregulates E-cadherin expression while downregulating N-cadherin, Vimentin, Fibronectin 1, and VEGFA. [6] This coordinated regulation of EMT markers and pro-angiogenic factors positions this compound as a promising candidate for controlling metastatic progression in aggressive breast cancer subtypes. The concentration-dependent reduction in cell proliferation and migration observed in wound healing assays further supports its therapeutic potential.

References

Comprehensive Application Notes and Protocols: Cynaropicrin-Mediated STAT3 Inhibition Analysis via Western Blotting

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cynaropicrin and STAT3 Signaling in Cancer Research

This compound is a sesquiterpene lactone of the guaianolide type that has gained significant attention in oncological research due to its potent antitumor activities across various cancer types. This natural product, first isolated from artichoke (Cynara scolymus L.), contains a γ-butyrolactone ring that serves as a crucial pharmacophore responsible for its diverse biological activities [1]. This compound has demonstrated remarkable pharmacological properties including anti-inflammatory, anti-hepatitis C virus, and broad-spectrum antitumor effects, making it a promising candidate for cancer drug development [1] [2]. The compound's ability to target multiple signaling pathways simultaneously offers a distinct advantage in overcoming the pathway redundancy often observed in treatment-resistant cancers.

The STAT3 signaling pathway represents one of the most frequently dysregulated pathways in human cancers, with approximately 70% of human cancers exhibiting constitutive STAT3 activation [3] [4]. STAT3 (Signal Transducer and Activator of Transcription 3) functions as a critical transcription factor that regulates genes involved in cell proliferation, survival, angiogenesis, and immune evasion. In its canonical activation pathway, STAT3 is phosphorylated at tyrosine residue 705 (Y705), leading to dimerization, nuclear translocation, and DNA binding activity [4]. Additionally, STAT3 can be phosphorylated at serine residue 727 (S727) for optimal transcriptional activity and mitochondrial function. The persistent activation of STAT3 drives tumor progression and correlates with poor prognosis, making it an attractive therapeutic target for cancer treatment [3].

Table 1: Summary of this compound's Anticancer Effects Across Various Cancer Types

Cancer Type Experimental Model Key Findings on STAT3 Modulation Reference
Colorectal Cancer HCT116, RKO, DLD-1 cells; nude mouse xenograft Inhibited LIFR/STATs axis; reduced STAT3/STAT4 heterodimer formation and nuclear translocation [5] [3]
Multiple Myeloma AMO1, JJN3, RPMI8226 cells; zebrafish xenograft Downregulated STAT3 expression and transcriptional activity; reduced c-Myc expression [2]
Glioblastoma U-87 MG cells; patient-derived cell lines Induced ROS generation; decreased NF-κB p65 subunit [6]
Prostate Cancer LNCaP, DU-145 cells Induced S-glutathionylation of STAT3; inhibited STAT3 phosphorylation [4]
Hematological Malignancies CCRF-CEM, CEM/ADR5000 cells Potent cytotoxicity; cell cycle arrest at G2/M phase [2]

Mechanism of this compound-Mediated STAT3 Inhibition

Molecular Targets and Signaling Pathways

This compound exerts its antitumor effects through multifaceted mechanisms targeting the STAT3 signaling pathway at multiple levels. In colorectal cancer models, this compound significantly inhibited the LIFR/STATs axis, a critical signaling pathway that promotes tumor progression [5] [3]. Through immunoprecipitation experiments, researchers demonstrated that this compound disrupts the formation of the LIFR/STAT3/STAT4 complex and reduces STAT3/STAT4 heterodimerization, ultimately preventing their nuclear translocation and DNA binding activity [3]. This mechanism effectively silences the transcription of STAT3-responsive genes involved in cell survival and proliferation. Additionally, in multiple myeloma cells, this compound treatment resulted in substantial downregulation of STAT3 expression and transcriptional activity, which was associated with reduced expression of downstream oncogenes such as c-Myc [2].

The compound also promotes post-translational modifications of STAT3 that alter its function. Research on prostate cancer cells revealed that this compound induces glutathione depletion and subsequent S-glutathionylation of STAT3 at cysteine residues 328 and 542, leading to inhibition of STAT3 phosphorylation at Y705 and disruption of STAT3 dimer formation [4]. This redox-dependent mechanism represents a novel approach to targeting STAT3 signaling. Furthermore, in glioblastoma models, this compound triggered substantial reactive oxygen species (ROS) generation, resulting in oxidative stress that disrupted multiple signaling pathways including ERK dephosphorylation and reduction of NF-κB p65 subunit nuclear localization [6]. The multifaceted nature of this compound's action on STAT3 signaling makes it particularly valuable for targeting cancers with complex resistance mechanisms.

Pathway Visualization and Logical Relationships

G Cyn This compound LIFR LIFR Cyn->LIFR Inhibits ROS ROS Generation Cyn->ROS Induces cMyc c-Myc Downregulation Cyn->cMyc Downregulates JAK JAK Kinases LIFR->JAK Activates pY705 pY705-STAT3 JAK->pY705 Phosphorylates STAT3 STAT3 Dimer STAT3/STAT4 Heterodimer STAT3->Dimer Forms STAT4 STAT4 STAT4->Dimer Forms Nuclear Nuclear Translocation Dimer->Nuclear Translocates Transcription Gene Transcription (Proliferation, Survival) Nuclear->Transcription Initiates Transcription->cMyc Activates Apoptosis Apoptosis Induction Transcription->Apoptosis Inhibits Glut STAT3 S-glutathionylation (C328/C542) ROS->Glut Promotes Glut->pY705 Inhibits pY705->STAT3 Activates cMyc->Apoptosis Inhibits CellDeath Cell Death Apoptosis->CellDeath Leads to

Figure 1: this compound-Mediated Inhibition of STAT3 Signaling Pathway. This diagram illustrates the multifaceted mechanisms by which this compound targets the STAT3 signaling pathway, including disruption of LIFR-mediated activation, inhibition of STAT3/STAT4 heterodimerization, induction of ROS-mediated S-glutathionylation, and downregulation of c-Myc expression.

Comprehensive Western Blot Protocol for STAT3 Analysis

Sample Preparation and Protein Extraction

Proper sample preparation is critical for accurate detection of STAT3 and its post-translational modifications. For in vitro studies using cancer cell lines, researchers typically plate cells at appropriate densities (e.g., 5×10⁵ cells/mL for MDA-MB-231 cells) and allow them to adhere for 24 hours before treatment [7]. This compound treatment concentrations should be optimized based on cell type, with common working concentrations ranging from 1.8 μM for sensitive multiple myeloma cells (AMO1) to 25 μM for glioblastoma cells (U-87 MG) [6] [2]. Treatment duration typically spans 24-48 hours, after which cells should be immediately processed or stored at -80°C to preserve protein integrity and phosphorylation states.

The protein extraction process requires careful attention to maintain protein modifications. Cells should be washed with cold phosphate-buffered saline (PBS) and centrifuged at 492×g for 3 minutes at 4°C [7]. Cell pellets are then lysed using RIPA buffer (150 mM NaCl, 50 mM Tris-HCl pH 8, 1% NP-40, 2 mM EDTA) supplemented with protease inhibitors (e.g., 1 mM phenylmethylsulfonyl fluoride), phosphatase inhibitors (20 mM NaF, 20 mM Na₂V₃O₄), and additional protease inhibitor cocktails [7] [8]. Following lysis on ice for 10 minutes, samples should be centrifuged at 24,104×g for 10 minutes at 4°C to pellet insoluble debris. The supernatant containing soluble proteins must be transferred to fresh tubes, and protein concentration should be quantified using either Bradford or BCA assays with BSA standards [7] [8]. For STAT3 analysis, loading 25-40 μg of total protein per lane is generally recommended, though this may require optimization based on cell type and expression levels.

Gel Electrophoresis and Protein Transfer

Electrophoresis conditions must be optimized based on the molecular weight of STAT3 and its isoforms. STAT3 has a molecular weight of approximately 88-92 kDa, making it suitable for separation on 8-10% SDS-polyacrylamide gels [8]. For precise resolution, gradient gels (4-12% acrylamide) using MOPS running buffer are recommended [8]. Samples should be diluted in loading buffer containing DTT (or β-mercaptoethanol) to reduce disulfide bonds, then denatured by heating at 95-100°C for 5-10 minutes before loading. Including pre-stained molecular weight markers is essential for accurate molecular weight determination and transfer monitoring. Electrophoresis should be performed at constant voltage (100-150V) until the dye front reaches the bottom of the gel, typically requiring 60-90 minutes depending on gel thickness and composition.

The protein transfer process employs either wet or semi-dry transfer systems to move proteins from gels to PVDF or nitrocellulose membranes. PVDF membranes offer superior protein retention and mechanical strength, making them preferable for subsequent stripping and reprobing. Before transfer, PVDF membranes must be activated in 100% methanol for 15-30 seconds, then equilibrated in transfer buffer along with the gel and filter papers. Transfer conditions vary by system, but typical settings include 100V for 60-90 minutes in wet transfer systems or 15-25V for 30-60 minutes in semi-dry systems, maintaining temperatures at 4°C throughout to prevent overheating. Following transfer, membranes should be stained with Ponceau S solution to verify uniform protein transfer and successful transfer of molecular weight markers before proceeding to blocking steps.

Antibody Incubation and Detection

Effective blocking and antibody incubation are crucial for specific signal detection with minimal background. Membranes should be blocked with 5% (w/v) non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1-2 hours at room temperature with gentle agitation [7] [8]. While milk is suitable for most applications, BSA is preferred for phospho-specific antibodies as it contains lower levels of phosphoproteins that might cause background. Primary antibodies should be diluted in blocking solution or antibody diluent according to manufacturer recommendations, with typical dilutions as follows:

Table 2: Antibody Panel for Comprehensive STAT3 Signaling Analysis

Target Recommended Clone/Source Typical Dilution Incubation Conditions Key Applications
p-STAT3 (Y705) Abcam ab76315 1:1000-1:2000 Overnight at 4°C Detection of STAT3 activation
Total STAT3 Cell Signaling Technology #12640 1:1000-1:2000 Overnight at 4°C Normalization control
p-STAT3 (S727) Various vendors 1:500-1:1000 Overnight at 4°C Mitochondrial STAT3 function
STAT4 Various vendors 1:500-1:1000 Overnight at 4°C Heterodimer formation studies
LIFR Various vendors 1:500-1:1000 Overnight at 4°C Upstream receptor analysis
GAPDH GoodHere Technology AB-P-R 001 1:5000-1:10000 1-2 hours at RT Loading control
β-actin Various vendors 1:3000-1:5000 1-2 hours at RT Loading control

Following primary antibody incubation, membranes should be washed 3-5 times for 5-10 minutes each with TBST. Species-appropriate HRP-conjugated secondary antibodies are then applied at dilutions of 1:2000-1:10000 in blocking solution for 1-2 hours at room temperature [7]. For signal detection, enhanced chemiluminescence (ECL) reagents are most commonly used, with femto or pico-level sensitivity kits recommended for low-abundance phosphoproteins [3] [8]. Imaging should be performed using CCD-based systems with multiple exposure times to ensure linear signal detection without saturation. Densitometric analysis using software such as ImageJ should be performed on non-saturated images, with normalization to housekeeping proteins and total STAT3 levels for phospho-specific antibodies.

Experimental Applications and Protocol Variations

This compound Treatment Experiments

Designing appropriate treatment protocols for this compound requires consideration of cell type-specific sensitivity and experimental objectives. For dose-response studies, researchers should include a concentration range based on published IC₅₀ values, which vary significantly across cancer types: 1.8 μM for AMO1 multiple myeloma cells, 3.46 μM for U937 leukemia cells, and 8-25 μM for U-87 MG glioblastoma cells [1] [6] [2]. Time-course experiments typically examine effects at 6, 12, 24, and 48 hours post-treatment to capture early signaling changes and later downstream effects. Proper solvent controls are essential, with DMSO concentrations typically maintained at 0.1% or lower across all treatment groups, including vehicle controls [7] [6].

For specific applications investigating STAT3 pathway modulation, combination treatments with pathway-specific agonists or inhibitors can provide mechanistic insights. In colorectal cancer studies, researchers have successfully used recombinant human IL-6 (10-50 ng/mL) to stimulate STAT3 phosphorylation as a positive control, demonstrating this compound's ability to suppress both basal and cytokine-induced STAT3 activation [3]. When investigating redox-dependent mechanisms, inclusion of antioxidants such as N-acetyl-L-cysteine (3-5 mM) can help determine the contribution of ROS generation to this compound's effects on STAT3 signaling [6]. For apoptosis studies, combination treatments with broad-spectrum caspase inhibitors (e.g., z-VAD-fmk, 50 μM) or PARP inhibitors (e.g., PJ34, 10 μM) can help characterize the mode of cell death induced by this compound treatment [2].

Advanced Methodological Applications

Co-immunoprecipitation protocols enable researchers to study protein-protein interactions disrupted by this compound treatment. For examining STAT3 dimerization or LIFR/STAT3 complex formation, cells should be lysed in non-denaturing lysis buffers (e.g., 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% NP-40, 2 mM EDTA) to preserve native protein interactions [3]. Protein complexes are immunoprecipitated using antibodies against STAT3, STAT4, or LIFR conjugated to agarose beads for 2-4 hours at 4°C with gentle rotation. Beads are then washed 3-5 times with lysis buffer, and bound proteins are eluted by boiling in SDS sample buffer before western blot analysis for interacting partners. This approach has been instrumental in demonstrating this compound's disruption of STAT3/STAT4 heterodimer formation in colorectal cancer models [3].

G Start Study Design CellCulture Cell Culture and Plating Start->CellCulture Treatment This compound Treatment (1.8-25 µM, 24-48h) CellCulture->Treatment Harvest Cell Harvest and Lysis with Inhibitors Treatment->Harvest Quant Protein Quantification (BCA/Bradford Assay) Harvest->Quant Gel SDS-PAGE (8-10% Gel) Quant->Gel Transfer Protein Transfer (PVDF Membrane) Gel->Transfer Block Blocking (5% Non-Fat Milk) Transfer->Block PrimaryAB Primary Antibody Incubation (4°C, Overnight) Block->PrimaryAB SecondaryAB HRP-Secondary Antibody (1-2h, RT) PrimaryAB->SecondaryAB Detection ECL Detection SecondaryAB->Detection Analysis Densitometric Analysis (Normalization to Loading Controls) Detection->Analysis Advanced Advanced Applications: Co-IP, Fractionation, IF Analysis->Advanced

Figure 2: Experimental Workflow for this compound-Mediated STAT3 Analysis. This diagram outlines the comprehensive workflow from study design through advanced applications, highlighting key steps and parameters for successful detection and characterization of STAT3 modulation by this compound.

Troubleshooting and Technical Considerations

Common Challenges and Solutions

Several technical challenges may arise when analyzing STAT3 signaling in this compound-treated samples. A frequent issue is inadequate detection of phospho-STAT3 due to phosphatase activity during sample preparation. This can be mitigated by ensuring complete and rapid inhibition of phosphatases through the use of freshly prepared phosphatase inhibitor cocktails, maintaining samples at 4°C throughout processing, and avoiding repeated freeze-thaw cycles [7] [8]. Another common problem is high background signal during western blot detection, which often results from insufficient blocking or antibody overconcentration. Optimizing antibody concentrations through titration experiments and extending blocking time to 2 hours can significantly improve signal-to-noise ratios.

For researchers observing inconsistent effects of this compound on STAT3 across experimental replicates, several factors should be considered. Batch-to-batch variability in this compound purity can affect results, so obtaining high-purity compounds (≥95% by HPLC) from reputable suppliers and verifying stock concentrations spectrophotometrically is recommended [6] [2]. Cell density at the time of treatment significantly influences response, so maintaining consistent plating densities and confluence levels (typically 60-80%) is crucial. Additionally, the metabolic state of cells can impact STAT3 activation, so maintaining consistent serum concentrations (usually 10% FBS) during treatment and ensuring consistent nutrient availability across experiments is important.

Optimization Strategies and Validation

Method validation should include both positive and negative controls to ensure reliable interpretation of this compound's effects on STAT3 signaling. Positive controls for STAT3 phosphorylation should include cells treated with known STAT3 activators such as IL-6 (20-50 ng/mL for 15-30 minutes) or LIF (10-100 ng/mL for 15-30 minutes) [3] [4]. Negative controls for phospho-STAT3 should include cells treated with STAT3 inhibitors such as Stattic (5-10 μM) or cells lacking STAT3 expression (e.g., STAT3 knockout cells) when available. To confirm equal loading and transfer, membranes should be probed for housekeeping proteins such as GAPDH, β-actin, or tubulin, with careful selection of control proteins that are unaffected by this compound treatment in the specific cell model being studied.

Conclusion and Future Perspectives

The comprehensive protocols outlined in this document provide researchers with robust methodologies for investigating this compound-mediated modulation of STAT3 signaling pathways. The increasing evidence of this compound's efficacy across diverse cancer types, coupled with its multi-target mechanism of action, positions this natural compound as a promising candidate for further drug development. Future research directions should include more detailed investigation of this compound's effects on the tumor microenvironment, its potential for combination therapies with immune checkpoint inhibitors, and comprehensive toxicological profiling to advance its translational potential. The standardized protocols presented here will facilitate consistent methodology across laboratories and accelerate our understanding of how this compound modulates STAT3 signaling in cancer pathogenesis.

References

Cynaropicrin's Antitumor Activity: A Quantitative Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the in vitro and in vivo efficacy data for cynaropicrin (Cyn) against various cancer types, as reported in the literature.

Table 1: Summary of this compound's Antitumor Effects from Preclinical Studies

Cancer Type In Vitro Model (Cell Lines) In Vitro Efficacy (IC₅₀) In Vivo Model In Vivo Dosing & Key Findings Reference
Colorectal Cancer (CRC) RKO, HCT116, DLD-1 Significant reduction in cell survival; promotion of apoptosis (dose-dependent) Xenotransplantation model in nude mice Cyn suppressed tumor growth. Specific dosage not detailed in provided excerpts. [1] [2]
Multiple Myeloma (MM) & Leukemia Panel of 9 MM and 2 leukemia cell lines (e.g., AMO1, CCRF-CEM) AMO1 (most sensitive): 1.8 ± 0.3 µM Xenograft zebrafish model (T-ALL) 5 µM and 10 µM of Cyn significantly reduced tumor growth. [3]
Glioblastoma U-87 MG (wild-type & IDH1 mutant), patient-derived lines (NULU, ZAR) Cytotoxicity at 4, 8, and 10 µM; synergy with Temozolomide (TMZ) In vivo data for glioblastoma not available in provided results N/A [4]

Experimental Workflow for a Xenograft Study

While a specific protocol for this compound is not fully detailed, the general workflow for a drug efficacy study in a patient-derived xenograft (PDX) or cell-line-derived xenograft (CDX) model can be outlined. The following diagram illustrates the key stages, integrating the points where this compound has been tested.

G Start Study Preparation A Model Establishment: • Immunodeficient Mice (e.g., Nude, NSG) • Tumor Implantation (subcutaneous) Start->A B Tumor Engraftment & Growth A->B C Randomization & Grouping (Baseline Tumor Measurement) B->C D Treatment Phase C->D E This compound Administration (e.g., 5-10 µM in zebrafish model [3]) D->E Test Article F Tumor Monitoring (Regular caliper measurement) E->F G Endpoint Analysis F->G H Data Collection: • Tumor Volume/Weight • Biomarker Analysis (e.g., Western Blot) G->H

Key Methodological Details

Based on the search results, here are the methodologies relevant to assessing this compound's activity.

Proposed In Vivo Protocol (Based on General Principles)

The core procedures for a xenograft efficacy study are well-established [5]. The following steps should be adapted and optimized for this compound.

  • Model Generation:

    • Mice: Use immunocompromised mice (e.g., Athymic Nude, NOD-scid IL2Rgammanull (NSG)).
    • Tumor Inoculation: Subcutaneously inject cancer cells (e.g., HCT116 for CRC [1] [2]) or implant patient-derived tumor tissue (PDX) into the flank or mammary fat pad.
  • Treatment Phase:

    • Randomization: Once tumors reach a predefined volume (e.g., 100-150 mm³), randomize mice into control and treatment groups.
    • Dosing: Based on existing research, this compound has shown efficacy at 5-10 µM in a zebrafish model [3]. For mouse models, the dosage, vehicle (e.g., DMSO/saline), route (e.g., intraperitoneal, oral gavage), and schedule (e.g., daily, every other day) must be determined empirically through pilot studies.
    • Tumor Monitoring: Measure tumor dimensions regularly with digital calipers. Calculate volume using the formula: Volume = (Length × Width²) / 2 [5].
  • Endpoint Analysis:

    • Harvest tumors at the end of the study for weight measurement and further analysis.
    • Analyze key signaling pathways affected by this compound, such as the LIFR/STAT3/STAT4 axis in colorectal cancer [1] [2] or c-Myc, STAT3, AKT, and ERK1/2 in multiple myeloma [3], using techniques like Western blotting.
Supporting In Vitro Assays for Mechanism

The in vivo effects of this compound are supported by robust in vitro data. Key cell function tests include:

  • MTT Assay: To determine cell viability and the half-maximal inhibitory concentration (IC₅₀) [1] [2] [4].
  • Colony Formation Assay: To evaluate the long-term clonogenic survival of cancer cells after this compound treatment [1] [2].
  • Flow Cytometry for Apoptosis: Using an Annexin V/PI kit to detect and quantify this compound-induced programmed cell death [1] [2].
  • Western Blotting: To investigate changes in protein expression and phosphorylation (e.g., LIFR, p-STAT3, p-STAT4, c-Myc) and apoptotic markers (e.g., PARP cleavage) [1] [2] [3].
  • Immunofluorescence: To observe the subcellular localization of proteins like STAT3 and STAT4, showing that this compound blocks their nuclear translocation [1] [2].

Important Considerations for Protocol Design

  • Bridging In Vitro and In Vivo Dosing: The translation of effective concentrations from cell culture (µM) to an in vivo model (mg/kg) is non-trivial and requires careful pharmacokinetic and pharmacodynamic (PK/PD) studies.
  • Vehicle and Solubility: this compound is often dissolved in DMSO for in vitro studies [1] [2]. For in vivo administration, a suitable, biocompatible vehicle must be identified.
  • PDX Model Advantages: For greater clinical relevance, consider using Patient-Derived Xenograft (PDX) models. PDX models better retain the original tumor's genetic, histological, and molecular heterogeneity, making them invaluable for preclinical drug evaluation and biomarker identification [6] [7] [8].

References

Cynaropicrin's Pro-Apoptotic Mechanisms: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

Cynaropicrin, a sesquiterpene lactone from artichoke leaves, induces cell death through various mechanisms that can be detected via flow cytometry. The specific pathway can depend on the cancer cell type.

The table below summarizes the key apoptotic mechanisms triggered by this compound in different cancer models.

Cancer Model Primary Cell Death Mechanism Key Signaling Events Supporting Evidence
Colorectal Cancer (HCT116) [1] Apoptosis ↑ ROS; activation of JNK, p38 MAPK; caspase activation; G2/M cell cycle arrest; modulation of Bcl-2 family proteins. Annexin V/PI staining; multi-caspase activation; cell cycle analysis (sub-G1, G2/M); Western blot for p-JNK, p-p38.
Hepatocellular Carcinoma (Hep3B) [2] Paraptosis-like cell death ↑ ROS; ↓ Alix protein; ER stress; mitochondrial dysfunction; ↑ intracellular Ca²⁺; activation of p38 MAPK. Cytoplasmic vacuolation (microscopy); viability assays with inhibitors; Western blot for Alix, ER stress markers, p-p38.
Multiple Myeloma (AMO1) [3] Parthanatos PARP1 hyperactivation; PAR polymer accumulation; AIF nuclear translocation; DNA damage; ↓ c-Myc, STAT3, AKT, ERK1/2. PARP inhibitor (PJ34) rescue assay; AIF translocation (microscopy/IF); γH2AX detection (DNA damage); cell cycle analysis (sub-G0G1, G2M).
Colorectal Cancer (HCT116, RKO) [4] Apoptosis Inhibition of LIFR/STATs axis; disruption of STAT3/STAT4 heterodimerization and nuclear translocation. Annexin V/PI staining; Western blot for LIFR, p-STAT3, p-STAT4; immunoprecipitation; immunofluorescence.

To visualize the general experimental workflow for these investigations, the following diagram outlines the key steps from cell preparation to data analysis:

G Flow Cytometry Workflow for Apoptosis Detection cluster_1 Sample Preparation cluster_2 Flow Cytometry Analysis cluster_3 Apoptosis Assays A Cell Culture & Treatment (this compound, inhibitors) B Cell Harvesting (Trypsinization, washing) A->B C Staining B->C F Annexin V/PI Staining (Phosphatidylserine exposure) C->F G Caspase Activation (FLICA assay) C->G H Cell Cycle Analysis (DNA content, sub-G1 peak) C->H I ROS Measurement (DCF-DA, CellROX Green) C->I J Mitochondrial Membrane Potential (TMRM, JC-1) C->J D Data Acquisition E Analysis (Gating, population quantification) D->E F->D G->D H->D I->D J->D

Detailed Experimental Protocols

Here are detailed methodologies for key flow cytometry assays used in this compound research.

Annexin V/Propidium Iodide (PI) Staining

This protocol distinguishes intact (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cells [5] [4].

  • Cell Preparation and Staining:

    • Harvest this compound-treated and control cells (e.g., HCT116, RKO) by gentle trypsinization [4].
    • Wash cells twice with cold phosphate-buffered saline (PBS).
    • Resuspend ~1x10⁵ to 1x10⁶ cells in 100 µL of 1X Annexin V Binding Buffer.
    • Add Annexin V-FITC and Propidium Iodide (PI) as per manufacturer's instructions (typically 5 µL of each).
    • Incubate for 15 minutes at room temperature in the dark.
    • Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
  • Flow Cytometry Data Acquisition:

    • Use a 488 nm excitation laser.
    • Detect Annexin V-FITC fluorescence at ~530 nm (FL1 channel) and PI at >575 nm (FL2 or FL3 channel).
    • Collect at least 10,000 events per sample.
Multiparameter Apoptosis Analysis (FLICA & PI)

This protocol uses fluorochrome-labeled inhibitors of caspases (FLICA) to detect active caspases, combined with a viability marker like PI [5].

  • Cell Staining:
    • Harvest and wash cells as in the previous protocol.
    • Resuspend cell pellet in 100 µL of PBS.
    • Add 3 µL of FAM-VAD-FMK (FLICA) working solution (prepared by diluting stock in PBS).
    • Incubate for 60 minutes at 37°C in the dark, gently agitating every 20 minutes.
    • Wash cells twice with 2 mL of PBS to remove unbound FLICA reagent.
    • Resuspend cells in 100 µL of PI staining mix (diluted in PBS).
    • Incubate for 5 minutes, add 500 µL of PBS, and keep on ice.
    • Analyze by flow cytometry using 488 nm excitation; detect FLICA fluorescence at ~530 nm and PI at >575 nm.
Cell Cycle Analysis using Propidium Iodide

This protocol quantifies cells in different cell cycle phases (G0/G1, S, G2/M) and identifies a sub-G1 population, indicative of apoptotic cells with fragmented DNA [1] [3].

  • Cell Fixation and Staining:
    • After treatment, harvest cells and wash with PBS.
    • Fix cells by gently resuspending in 1-2 mL of cold 70% ethanol and incubating at -20°C for at least 24 hours.
    • Centrifuge fixed cells, remove ethanol, and wash with PBS.
    • Prepare a staining mixture containing PBS, RNase A (to digest RNA), and Propidium Iodide (PI).
    • Resuspend cell pellet in 500 µL of staining mixture and incubate for 15-30 minutes at room temperature in the dark.
    • Analyze by flow cytometry using 488 nm excitation and measuring PI fluorescence in the FL2 or FL3 channel.
Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol measures ROS generation, a key event in this compound-induced cell death [2] [1].

  • Cell Staining:
    • Harvest this compound-treated and control cells.
    • Wash cells with PBS or culture medium.
    • Incubate cells with 5-10 µM DCF-DA or CellROX Green Reagent in culture medium for 30 minutes at 37°C, protected from light.
    • Wash cells twice with PBS to remove excess dye.
    • Resuspend in PBS and analyze immediately by flow cytometry.
    • For DCF-DA and CellROX Green, use 488 nm excitation and detect fluorescence at ~530 nm.

Critical Experimental Considerations

  • Inhibitor Studies: To confirm the mechanism, pre-treat cells for 1-3 hours with specific inhibitors before adding this compound [2] [1]. Common inhibitors include:

    • N-acetylcysteine (NAC): ROS scavenger (e.g., 4 mM).
    • Z-VAD-FMK: Pan-caspase inhibitor (e.g., 4 µM).
    • SB203580: p38 MAPK inhibitor (e.g., 5 µM).
    • SP600125: JNK inhibitor (e.g., 4 µM).
    • 4-Phenylbutyric acid (4-PBA): ER stress inhibitor.
  • Mechanism is Cell-Type Dependent: The table and protocols above highlight that this compound does not induce a universal cell death mechanism. Your experimental design should be flexible enough to investigate multiple pathways.

  • Data Interpretation: Always include appropriate controls (untreated, vehicle-treated) and use fluorescence-minus-one (FMO) controls for accurate gating in multiparameter flow cytometry.

References

cynaropicrin extraction yield improvement

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Methods & Solvents

The choice of extraction method and solvent significantly impacts your cynaropicrin yield. The table below compares the performance of different techniques and solvents based on recent research.

Method Key Parameters Solvent(s) Reported Yield Key Advantage
Pulsed Ultrasound-Assisted Extraction (PUAE) [1] Duty Cycle: 25%; Amplitude: 67%; Temp: 44°C; Time: 30 min; S/L Ratio: 1/27 g/mL Ethanol 6.24% Highest reported yield; 45% lower energy consumption than continuous UAE [1].
Ultrasound-Assisted Extraction (UAE) [2] Not fully optimized Ethanol 5.4% High yield with a green, biocompatible solvent [2].
Deep Eutectic Solvents (DES) [3] Decanoic Acid: [N4444]Cl (2:1), 70% water content Aqueous DES 6.20% Green, tunable solvent; yield can be increased to 7.76-8.96% with solvent/biomass recycling [3].
Ionic Liquids (ILs) [4] [Cnmim]Cl salts; Optimized S/L, T, t Aqueous ILs 6.47% High efficiency; 65% of this compound can be recovered by adding water as an anti-solvent [4].
Pressurized Liquid Extraction (PLE) [2] Not fully optimized Ethyl Acetate 4.8% --
Batch Solid-Liquid Extraction [2] -- Dichloromethane 3.1% Conventional method, uses toxic solvent [2].

Optimizing Your Extraction Protocol

Here are detailed, actionable protocols and troubleshooting tips for the most effective methods.

Pulsed Ultrasound-Assisted Extraction (PUAE) with Ethanol

This method is recommended for balancing high yield, low energy cost, and the use of a green solvent [1].

  • Sample Preparation: Use freeze-dried Cynara cardunculus leaves. Grind them to a fine powder to increase the surface area for extraction [1].
  • Recommended Protocol:
    • Solid/Liquid Ratio: 1/27 g/mL [1].
    • Solvent: Absolute Ethanol (≥ 99.8%) [1].
    • Temperature: 44°C [1].
    • Ultrasound Amplitude: 67% [1].
    • Duty Cycle: 25% (pulse on 5 s, off 15 s) [1].
    • Extraction Time: 30 minutes [1].
  • Troubleshooting Low Yields:
    • Problem: Low yield.
      • Solution: Verify your ultrasound probe's duty cycle settings. The 25% duty cycle was significantly more energy-efficient and effective than continuous operation [1].
    • Problem: Yield plateaus.
      • Solution: Ensure the extraction has reached a steady state. For the 25% duty cycle, this was achieved after about 90 pulse repetitions [1].
Using Alternative Green Solvents (DES/ILs)

For researchers specifically focusing on green chemistry, aqueous solutions of Deep Eutectic Solvents (DES) or Ionic Liquids (ILs) are excellent choices [4] [3].

  • Optimal DES Identified: The most efficient DES found was Decanoic Acid:Tetrabutylammonium Chloride ([N4444]Cl) in a 2:1 molar ratio [3].
  • Critical Parameter: Add 70 wt% water to the pure DES. This drastically reduces viscosity, improves mass transfer, and increases the this compound yield from 2.84% to 6.20% [3].
  • Enhancing Sustainability:
    • Reuse the Biomass: After the first extraction, subject the leftover biomass to a second extraction with fresh solvent. This can increase the cumulative yield to nearly 9% [3].
    • Reuse the Solvent: The aqueous DES solution can be recycled for subsequent extractions, maintaining good performance and improving process economics [3].
  • Recovery of this compound: To recover the extracted this compound from the aqueous DES solution, use water as an anti-solvent. Adding water reduces this compound's solubility, causing ~65-74% of it to precipitate, allowing for easy filtration [4] [3].

Workflow for Method Selection & Optimization

This diagram visualizes the decision-making process for establishing and optimizing an extraction protocol:

Start Start: Goal to Improve This compound Yield MethodSelect Select Primary Extraction Method Start->MethodSelect SubMethod Which method to prioritize? MethodSelect->SubMethod OptionPUAE Pulsed Ultrasound (PUAE) (Balance of high yield & green solvent) SubMethod->OptionPUAE OptionDES Deep Eutectic Solvent (DES) (Green chemistry focus) SubMethod->OptionDES OptimizePUAE Optimize PUAE Parameters OptionPUAE->OptimizePUAE OptimizeDES Optimize DES Parameters OptionDES->OptimizeDES DetailPUAE Solvent: Ethanol S/L Ratio: 1/27 g/mL Duty Cycle: 25% Temperature: 44°C OptimizePUAE->DetailPUAE DetailDES DES: Decanoic Acid:[N4444]Cl (2:1) Key Step: Add 70 wt% Water OptimizeDES->DetailDES RecycleStep Recycle for Higher Yield DetailDES->RecycleStep RecycleOptions Reuse aqueous DES solution OR Re-extract the spent biomass RecycleStep->RecycleOptions

Frequently Asked Questions

Q1: What is the most impactful factor for improving this compound yield? The choice of solvent system is paramount. While ethanol in PUAE delivers excellent results, switching to optimized aqueous solutions of DES or ILs can push yields even higher, especially when combined with solvent or biomass recycling strategies [3] [1].

Q2: Why should I consider adding water to a solvent? Isn't it counterproductive? For certain solvents like DES and ILs, water is not counterproductive but a key to success. Pure DES and ILs are often too viscous, which hinders mass transfer. Adding a controlled amount of water (e.g., 70 wt%) significantly reduces viscosity, enhances penetration into the plant matrix, and dramatically improves this compound solubility and yield [4] [3].

Q3: My yield has hit a plateau. What can I do beyond optimizing the primary extraction? Implement a recycling strategy. You can achieve a significant cumulative yield increase by reusing the solvent for a second extraction cycle or by performing a second extraction on the already-used biomass with fresh solvent. This approach can elevate your total yield from around 6.2% to over 8.9% [3].

References

cynaropicrin stability in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Stability Data & Formulation Strategies

Cynaropicrin is a lipophilic (fat-soluble) compound, which typically leads to poor stability and solubility in water [1]. Advanced formulation techniques are required to overcome this.

The table below summarizes key data from a recent study on a chitosan-based nanoemulgel designed for co-delivery of this compound and another compound. This formulation demonstrated excellent stability for this compound.

Parameter Result for Optimized Nanoemulgel (F1-F5)
System Type Chitosan-based Nanoemulgel
Particle Size 81.63 ± 0.47 nm to 106.13 ± 0.75 nm
Polydispersity Index (PDI) 0.249 ± 0.002 to 0.337 ± 0.003 (indicating a uniform size distribution)
Zeta Potential –25.2 ± 0.2 mV to –40.33 ± 0.21 mV (indicating good colloidal stability)
This compound Encapsulation Efficiency 80.94% to 91.80%
In Vitro Release Profile Sustained release over 24 hours

This nanoemulgel system works by integrating an oil phase (containing the lipophilic this compound) with an aqueous phase, then incorporating this mixture into a Carbopol gel base [1].

Experimental Protocol: Formulation & Stability Assessment

Here is a detailed methodology for preparing and characterizing a this compound-loaded nanoemulgel, based on the research.

1. Formulation of the Nanoemulgel

  • Materials: this compound, Medium-Chain Triglyceride (MCT) oil, Chitosan, Carbopol gel, Salicin (as a co-drug, if applicable), and purified water.
  • Preparation Steps:
    • Oil Phase Preparation: Dissolve this compound in MCT oil.
    • Aqueous Phase Preparation: Dissolve chitosan (and salicin, if used) in an aqueous solution.
    • Nanoemulsion Formation: Slowly add the oil phase to the aqueous phase under high-shear homogenization (e.g., at 10,000 rpm for 5-10 minutes), followed by sonication (e.g., using a probe sonicator for 5-10 minutes at a specific amplitude) to form a fine nanoemulsion.
    • Gel Incorporation: Gently incorporate the resulting nanoemulsion into a pre-hydrated Carbopol gel under slow mechanical stirring to form the final nanoemulgel [1].

2. Characterization and Stability Assessment

  • Physicochemical Properties:
    • pH: Measure using a calibrated pH meter.
    • Viscosity: Determine using a rotational viscometer.
    • Spreadability: Evaluate using standard techniques on glass slides.
  • Colloidal Properties:
    • Particle Size & PDI: Analyze by dynamic light scattering (DLS).
    • Zeta Potential: Measure using electrophoretic light scattering.
    • Morphology: Confirm using Transmission Electron Microscopy (TEM).
  • Encapsulation Efficiency (EE%):
    • Separate the unencapsulated this compound from the formulation using a method like ultracentrifugation or dialysis.
    • Analyze the concentration of free this compound in the supernatant using High-Performance Liquid Chromatography (HPLC).
    • Calculate EE% using the formula: EE% = (Total drug added - Free drug) / Total drug added × 100 [1].
  • In Vitro Release Study:
    • Place a sample of the nanoemulgel in a dialysis membrane.
    • Immerse the membrane in a release medium (e.g., phosphate buffer, pH 7.4) at 37°C under continuous agitation.
    • Collect samples from the release medium at predetermined time intervals over 24 hours and analyze the this compound content using HPLC to generate the release profile [1].

The following workflow diagram summarizes the key steps involved in this protocol:

Start Start Formulation OilPhase Prepare Oil Phase This compound in MCT oil Start->OilPhase NanoE Form Nanoemulsion High-shear homogenization & Sonication OilPhase->NanoE AqPhase Prepare Aqueous Phase Chitosan in water AqPhase->NanoE Gel Incorporate into Gel Mix with Carbopol gel NanoE->Gel Char Characterize Formulation pH, Viscosity, Particle Size, Zeta Potential, EE% Gel->Char Release Conduct In-Vitro Release Study Dialysis method & HPLC Char->Release

Frequently Asked Questions (FAQs)

Q1: Why is pure this compound unstable in simple aqueous solutions? this compound is highly lipophilic, making it prone to precipitation and degradation in water. Its chemical structure includes a reactive γ-butyrolactone ring and exo-methylene groups, which can be susceptible to hydrolysis in an aqueous environment [2].

Q2: Besides nanoemulgels, are there other methods to improve its stability in water? Yes, research indicates that using aqueous solutions of surface-active Ionic Liquids (ILs), such as 1-alkyl-3-methylimidazolium chloride, can be an effective and more environmentally friendly solvent for extracting and stabilizing this compound from plant biomass compared to traditional organic solvents [3].

Q3: What is the significance of a high negative zeta potential in this formulation? A high negative zeta potential (e.g., -25 mV to -40 mV) indicates strong electrostatic repulsion between the nanoparticles. This prevents them from aggregating, which is crucial for the long-term physical stability of the formulation [1].

References

Cynaropicrin Solubility and Solvent Systems

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data on solvents and solutions for working with cynaropicrin.

Solvent System Reported Solubility / Concentration Key Characteristics & Applications
DMSO ≥ 50 mg/mL (~144 mM) [1] Standard stock solution solvent; suitable for in vitro assays [1].
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline ≥ 2.5 mg/mL (7.22 mM) [1] Aqueous formulation for preclinical studies; administered sequentially [1].
10% DMSO + 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (7.22 mM) [1] Aqueous formulation using cyclodextrin to enhance solubility [1].
10% DMSO + 90% Corn Oil ≥ 2.5 mg/mL (7.22 mM) [1] Lipid-based formulation option [1].
Aqueous Solutions of Surface-Active Ionic Liquids (ILs) Yield: 3.73 - 6.47 wt% from biomass [2] [3] [4] Sustainable extraction; Cationic ILs (e.g., 1-alkyl-3-methylimidazolium chloride) show better performance [2] [3].

Enhanced Extraction & Formulation Protocols

Protocol 1: Aqueous Ionic Liquid (IL) Extraction from Biomass

This method uses aqueous solutions of surface-active ionic liquids for a more sustainable and efficient extraction process [2] [3] [4].

  • Materials: Dried leaves of Cynara cardunculus L., cationic surface-active ionic liquid (e.g., 1-alkyl-3-methylimidazolium chloride), deionized water.
  • Procedure:
    • Prepare an aqueous solution of the selected IL.
    • Optimize the solid-liquid ratio (S/L), temperature, extraction time, and IL concentration (optimal conditions can yield 3.73-6.47 wt%) [2] [3] [4].
    • Mix the biomass with the IL solution.
    • Separate the liquid extract from the solid residue.
    • Recover this compound by adding water as an anti-solvent to the extract, inducing precipitation (up to 65% recovery efficiency) [2] [3].
    • Recycle both the IL solution and the biomass for subsequent extraction cycles to improve overall yield [2] [3].
Protocol 2: Preparation of an Aqueous Formulation for Preclinical Studies

This method describes how to prepare a soluble formulation suitable for administration in animal studies [1].

  • Materials: this compound powder, DMSO, PEG300, Tween-80, saline.
  • Procedure:
    • Prepare a clear DMSO stock solution (e.g., 25.0 mg/mL) [1].
    • Sequentially add and mix the stock solution with PEG300 (e.g., 100 μL stock + 400 μL PEG300) [1].
    • Add Tween-80 to the mixture and mix evenly (e.g., 50 μL) [1].
    • Finally, adjust the volume with saline and mix thoroughly (e.g., add 450 μL saline to make 1 mL total) [1].
    • Critical Note: Co-solvents must be added sequentially from left to right as described to ensure a clear, stable solution [1].

Frequently Asked Questions & Troubleshooting

Q1: My this compound is precipitating in the aqueous buffer during my cell culture experiment. How can I prevent this? A1: Precipitation is common when moving from a concentrated DMSO stock to an aqueous environment.

  • Solution: Ensure you are using a pre-formulated aqueous dilution. Do not add the pure DMSO stock directly to the buffer. Follow the sequential dilution protocol provided in Protocol 2, which uses PEG300 and Tween-80 as formulation stabilizers to maintain this compound in solution [1].
  • Alternative: Consider using a cyclodextrin-based formulation (e.g., with SBE-β-CD), which can encapsulate the compound and enhance its aqueous stability [1].

Q2: I need to extract this compound from plant material but want to avoid volatile organic solvents like chloroform and dichloromethane. What are my options? A2: Green and effective alternatives are available.

  • Recommended Method: Use aqueous solutions of surface-active Ionic Liquids (ILs) as detailed in Protocol 1. This method has been shown to be highly effective, with the added benefits of solvent recyclability and reduced environmental and safety concerns [2] [3] [4].
  • Other GETs: Subcritical water extraction (SWE) and supercritical CO₂ extraction (SCO₂E) are also powerful techniques. SCO₂E, in particular, has been noted as a selective method for obtaining high-purity this compound [5].

Q3: How can I improve the overall yield of this compound from my extraction process? A3: Focus on process optimization.

  • For IL-based Extraction: The key is to recycle both the ionic liquid solution and the biomass residue. Studies show that recycling the extraction medium after product recovery can lead to a significant increase in yield in subsequent cycles due to reduced saturation of the solvent [2] [3].
  • General Tip: Optimize parameters such as solvent-to-solid ratio, temperature, and particle size of the biomass for any extraction method.

This compound's Anti-inflammatory Signaling Pathway

The following diagram illustrates the NF-κB signaling pathway, a key mechanism for this compound's anti-inflammatory activity, which is relevant to its solubility and formulation for biological assays.

G Start Inflammatory Stimulus (e.g., LPS, TNF-α) TNF TNF-α Release Start->TNF NKkBAct NF-κB Pathway Activation TNF->NKkBAct TargetGenes Pro-inflammatory Gene Expression (e.g., Cytokines, MMP13) NKkBAct->TargetGenes Inflammation Inflammatory Response TargetGenes->Inflammation This compound This compound Intervention This compound->TNF Inhibits This compound->NKkBAct Suppresses

References

optimizing cynaropicrin purification techniques

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Cynaropicrin Purification

The table below outlines common issues encountered during extraction and purification, along with their likely causes and solutions.

Problem Possible Causes Recommended Solutions
Low Extraction Yield Suboptimal solvent, short extraction time, low power (for non-conventional methods), high temperature degradation Use ethanol or ethanol/water (40:60) as solvent [1] [2]; Optimize UAE parameters (e.g., pulse mode, 44°C, 67% amplitude) [3]; For IL-based extraction, optimize S/L ratio and IL concentration [4]
Low this compound Purity in Extract Co-extraction of other compounds (e.g., chlorophyll, phenolic compounds) Use ethyl acetate for a purer initial extract [1] [2]; Employ anti-solvent precipitation (e.g., add water to IL aqueous extract) [4]
Inconsistent HPLC Quantification Compound degradation, calibration issues, interfering peaks Use quantitative ¹H NMR (qHNMR) with an internal standard (e.g., anthracene); This method does not require external calibration and offers high selectivity [5] [6]
High Energy Consumption Use of continuous ultrasound mode Switch to pulsed ultrasound-assisted extraction (PUAE); A 25% duty cycle can reduce energy consumption by 45% without compromising yield [3]

Detailed Experimental Protocols

Here are detailed methodologies for two highly effective extraction techniques.

Pulsed Ultrasound-Assisted Extraction (PUAE)

This method is noted for its efficiency and lower energy consumption [3].

  • Sample Preparation: Freeze-dry fresh Cynara cardunculus leaves and grind them to a particle size of < 400 µm [1] [2].
  • Solvent: Use absolute ethanol as the extraction solvent [3].
  • Equipment: An ultrasonic device (bath or probe) with pulsed mode capability.
  • Optimized Parameters:
    • Solid/Liquid Ratio: 1/27 (g/mL) [3].
    • Temperature: 44°C [3].
    • Amplitude: 67% (54.3 µm) [3].
    • Duty Cycle: 25% (pulsed mode) [3].
    • Extraction Time: 30 minutes [3].
Ionic Liquid (IL)-Based Extraction & Recovery

This method offers a green alternative to volatile organic solvents and includes a recovery step [4].

  • Sample Preparation: Dry and grind the plant material.
  • Extraction Solvent: Aqueous solution of a surface-active ionic liquid (e.g., 1-alkyl-3-methylimidazolium chloride) [4].
  • Optimized Extraction:
    • Optimize the S/L ratio, temperature, and time for the specific IL used. One study achieved a yield of 6.47 wt% after solvent recycling [4].
  • This compound Recovery:
    • Add water as an anti-solvent to the IL aqueous extract.
    • This can precipitate and recover up to 65 wt% of the extracted this compound [4].
  • Solvent Recycling: The IL-rich solution can be recycled for subsequent extraction cycles [4].

Workflow for Method Optimization

The following diagram illustrates a logical pathway for developing and troubleshooting a this compound purification protocol.

Start Start: Goal to Purify this compound Q1 Primary Objective? Start->Q1 A1 Maximize Yield Q1->A1 A2 Maximize Purity/Greenness Q1->A2 Q2 Using Ionic Liquids (ILs)? M2 Method: Solid-Liquid Batch (Solvent: Ethyl Acetate) Q2->M2 No M3 Method: IL Aqueous Solution Q2->M3 Yes M1 Method: Pulsed UAE (Solvent: Ethanol/Water) A1->M1 A2->Q2 Analysis Analyze Output (Quantification) M1->Analysis M2->Analysis Step Recovery Step: Add Water as Anti-solvent M3->Step Step->Analysis NMR qHNMR Method (No calibration needed) Analysis->NMR Inconsistent HPLC results HPLC HPLC Method (Requires standards) Analysis->HPLC HPLC validated End Pure this compound NMR->End HPLC->End

Key Technical Notes

  • Source Material: The this compound content can vary significantly (from non-detectable to 1.6% or higher) depending on the artichoke variety and cultivation conditions [7] [6]. Sourcing the right plant material is critical.
  • Solvent Selection: Ethanol and ethanol/water mixtures are effective and greener solvents for high yields. Ethyl acetate can provide a purer initial extract, while ionic liquids offer a modern, tunable alternative [4] [1].
  • Handling and Storage: Immediately freeze-drying fresh leaves preserves the labile compounds. Ground material should be stored protected from light and moisture to prevent degradation [1] [2].

References

reducing cynaropicrin degradation during storage

Author: Smolecule Technical Support Team. Date: February 2026

Handling & Storage FAQ

  • Q1: What are the recommended storage conditions for cynaropicrin?

    • A: The available safety data sheet recommends storing this compound at -20°C in a tightly sealed container, protected from light [1]. For long-term storage, desiccation is also advisable.
  • Q2: What should I do if I suspect my this compound has degraded?

    • A: The most direct method is to check its purity using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A decrease in the main peak area (HPLC) or the appearance of new signals (NMR) can indicate degradation.
  • Q3: Are there any materials I should avoid when handling this compound?

    • A: While specific inert storage material data is unavailable, the molecular structure of this compound contains an α,β-unsaturated γ-lactone ring that can react with nucleophiles [2] [3]. It is prudent to avoid storing solutions with nucleophilic compounds or in reactive plasticware for extended periods.

Experimental Protocols from Literature

The following table summarizes key experimental details from recent studies on this compound's bioactivity [4] [5] [6].

Study Focus Cell Lines / Model This compound Treatment Details Key Experimental Outcomes

| Cartilage Metabolism & Osteoarthritis [4] [5] | Human chondrogenic cells (OUMS-27, SW1353) | - Pre-treated for 1 hour

  • Then co-treated with TNF-α or IL-1β
  • Concentrations not specified in abstract | - Inhibited NF-κB signaling
  • Suppressed master regulator HIF-2α
  • Reduced cartilage degradation factor MMP13
  • Improved synthesis factor aggrecan | | Multiple Myeloma & Leukemia [6] | Panel of 9 MM and 2 leukemia cell lines; Zebrafish xenograft model | - IC50 in AMO1 cells: 1.8 ± 0.3 µM
  • In vivo doses: 5 µM and 10 µM in zebrafish | - Disrupted tubulin network
  • Reduced c-Myc expression
  • Induced parthanatos cell death
  • Inhibited tumor growth in vivo | | Anti-inflammatory & Immunomodulatory [2] [3] | Macrophage cells (RAW 264.7, U937) | - Inhibited TNF-α release with IC50 ~2.86 μg/mL (8.24 µM) [3]
  • Inhibited NO production | - Activity blocked by thiol reagents (e.g., L-cysteine)
  • Inhibited ERK pathway and adhesion molecules |

Mechanism of Action in Osteoarthritis

The diagram below illustrates the signaling pathway through which this compound improves the balance of cartilage metabolism, as identified in chondrogenic cell studies [4] [5].

G TNF_alpha TNF-α / IL-1β NFkB_path NF-κB Pathway Activation TNF_alpha->NFkB_path IkBa_phos IκBα Phosphorylation NFkB_path->IkBa_phos p65_nuclear p65 Nuclear Import IkBa_phos->p65_nuclear HIF2a HIF-2α (Degradation Master Regulator) p65_nuclear->HIF2a Sox9 Sox9 (Synthesis Master Regulator) p65_nuclear->Sox9 MMP13 MMP13 (Cartilage Degradation) HIF2a->MMP13 Aggrecan Aggrecan (Cartilage Synthesis) Sox9->Aggrecan Cartilage_imbalance Cartilage Matrix Imbalance MMP13->Cartilage_imbalance Aggrecan->Cartilage_imbalance This compound This compound This compound->IkBa_phos Inhibits This compound->p65_nuclear Suppresses

Experimental Design & Troubleshooting Guide

  • Preparation of Stock Solutions:

    • Due to this compound's light sensitivity, all procedures should be performed under subdued light.
    • Prepare a concentrated stock solution in a high-grade DMSO.
    • Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles and contact with atmospheric moisture. Store these aliquots at -20°C or -80°C.
    • The final concentration of DMSO in cell culture assays should typically be kept below 0.1% to avoid cytotoxicity.
  • Troubleshooting Low Bioactivity:

    • Problem: Expected cellular effects are not observed at reported concentrations.
    • Potential Causes & Solutions:
      • Compound Degradation: Check the purity of your stock solution via HPLC as a first step.
      • Solubility Issues: Ensure the compound is fully dissolved in DMSO before adding to the aqueous medium. Sonication can be helpful.
      • Cell Line Variability: Sensitivity can vary. Perform a full dose-response curve (e.g., 1-100 µM) to establish the effective range for your specific cell model.
      • Presence of Nucleophiles: The activity of this compound can be abolished by thiol-containing compounds like L-cysteine or β-mercaptoethanol in your culture medium or buffer [2] [3]. Verify your reagents.

References

cynaropicrin analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Cynaropicrin

The two primary quantitative methods for this compound are High-Performance Liquid Chromatography (HPLC) and quantitative ¹H NMR (qNMR). The choice depends on your equipment and specific analytical needs.

Method Key Principle Reported Validation & Performance Data Major Advantages Major Disadvantages/Cautions
HPLC [1] [2] Separation on a column, detection typically by UV or MS. Specificity, Accuracy, Reproducibility confirmed; Linearity in range of ±30% [1]. High sensitivity; high throughput; widely available equipment. Requires this compound standard for calibration.
qNMR [3] [4] Integration of a target proton signal (H-13b) relative to an internal standard (e.g., anthracene). Selectivity, linearity, precision, accuracy, and robustness validated [3] [4]. No external calibration needed; absolute quantification; provides structural confirmation simultaneously [3]. Requires high-field NMR; signal purity for quantification is critical.

Detailed Experimental Protocols

Protocol 1: Optimized Extraction for HPLC or qNMR Analysis

This workflow is adapted from a patent outlining several high-yield techniques [2].

G cluster_1 Extraction Method Options Start Start: Artichoke Leaf Preparation P1 1. Plant Material • Use fresh leaves, lyophilize until dry. • Grind to particle size < 400 µm. • Store sealed, protected from light. Start->P1 P2 2. Select Extraction Method P1->P2 P3 3. Set Extraction Parameters • Solvent: Ethanol, Ethyl Acetate, or  Ethanol/Water (e.g., 40/60). • Biomass/Solvent Ratio: 1/10 to 1/50. • Protect container from light. P2->P3 M1 Ultrasound-Assisted (Time: 15-240 min Temp: 25-60°C Power: 5-100 kHz) P2->M1 M2 Microwave-Assisted (Time: 5-120 min Temp: 25-80°C Power: 500-2000 W) P2->M2 M3 Stirring (Batch) (Time: 15-240 min Temp: 25-60°C Stir: 300-900 rpm) P2->M3 M4 Pressurized Liquid (Temp: 25-150°C Cycles: 1-5) P2->M4 P4 4. Perform Extraction P3->P4 P5 5. Post-Extraction • Separate supernatant. • Analyze via HPLC or qNMR. P4->P5

Protocol 2: Quantification via Quantitative ¹H NMR (qNMR)

This method is valued for not requiring a calibrated this compound standard [3] [4].

  • Sample Preparation:
    • Perform a solid-phase extraction (SPE) on the artichoke leaf extract to clean up the sample.
    • Dissolve the purified sample in DMSO-d₆.
    • Add a precise amount of an internal standard. The cited method uses anthracene.
  • NMR Acquisition:
    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to ensure a high signal-to-noise ratio.
    • Ensure the receiver gain is within the linear range and use a relaxation delay long enough for full T1 relaxation of the signals used for quantification (typically >5 times the longest T1).
  • Quantification:
    • Identify the well-resolved signal for H-13b of this compound for integration [3] [4].
    • Integrate the target this compound signal and the signal from the internal standard (anthracene).
    • Calculate the amount of this compound using the formula: Amount (this compound) = [I(Cyn) / I(IS)] × [N(IS) / N(Cyn)] × MW(Cyn) × Mass(IS) Where I = Integral, N = Number of protons giving rise to the signal, MW = Molecular Weight, and Mass(IS) is the weight of the internal standard.

Frequently Asked Questions & Troubleshooting

Q1: My this compound extraction yields are low and inconsistent. What could be wrong?

  • A: Consider these critical factors:
    • Sample Grinding: For HPLC analysis, inconsistent results often stem from inhomogeneous plant material. Using a ball mill instead of a coffee grinder significantly improves homogeneity and reproducibility of the extraction [5].
    • Plant Material: The this compound content in artichoke leaves is highly variable (from non-detectable to 1.6% or higher), depending on the genotype, harvest time, and cultivation practices [3] [6] [7]. Source your material consistently and document its origin.
    • Extraction Technique: While hot water extraction is used in industry, it is generally less efficient for total phenolic and this compound recovery compared to methanol or ethanol-based methods [5] [8]. Switching to a solvent like ethanol or using ultrasound-assisted extraction can improve yields [2].

Q2: I am using the qNMR method. How do I ensure accurate quantification?

  • A: The key to qNMR is signal purity and proper setup.
    • Signal Purity: The method specifically uses the H-13b proton of this compound because it has "excellent signal purity" in the ¹H NMR spectrum, meaning it is not overlapped with other signals [3] [4]. Always check that this signal is fully baseline-separated.
    • Internal Standard: Choose an internal standard that does not react with your sample and has a non-overlapping proton signal. Anthracene is validated in the cited method [4].
    • NMR Parameters: Adhere strictly to validated acquisition parameters, especially ensuring a long enough relaxation delay to allow for complete spin-lattice relaxation, which is crucial for accurate integration [3].

Q3: Should I use HPLC or qNMR for my project? This decision tree can help you select the most appropriate method.

G Start Start: Method Selection Q1 Do you have a purified This compound standard? Start->Q1 Q2 Is high-throughput analysis a key requirement? Q1->Q2 Yes A_NMR Use qNMR Q1->A_NMR No Q3 Is structural confirmation as important as quantification? Q2->Q3 No A_HPLC Use HPLC Q2->A_HPLC Yes Q3->A_HPLC No Q3->A_NMR Yes

Q4: My HPLC analysis shows interfering peaks co-eluting with this compound. How can I improve the separation?

  • A: This falls under the specificity parameter of method validation.
    • HPLC Method Development: The published HPLC method was validated as "specific" [1], but your matrix may differ. You can try:
      • Modifying the mobile phase (e.g., changing pH, using different buffers or organic modifiers).
      • Using a different column (e.g, varying C18 brands, or trying columns with different particle sizes or pore sizes).
      • Adjusting the gradient profile to better resolve this compound from nearby peaks.
    • Sample Cleanup: Implement a more rigorous sample cleanup step, such as the solid-phase extraction (SPE) used prior to the qNMR method [3], to remove interfering compounds before injection.

References

Extraction Methodologies & Performance Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the performance of different extraction techniques for cynaropicrin, based on current research.

Extraction Method Key Operational Parameters Reported this compound Yield/Concentration Key Advantages
Pulsed Ultrasound-Assisted Extraction (PUAE) [1] Solvent: Aqueous Acetone; Amplitude: 59%; Pulse mode: 5s on/5s off [1] Optimized for Total Phenolic Content (TPC) from carob pulp; specific this compound yield not quantified in this study [1]. Shorter processing time, higher antioxidant yield, suitable for heat-sensitive compounds [1].
Continuous Ultrasound-Assisted Extraction (CUAE) [1] Solvent: Aqueous Acetone; Mode: Continuous (0s:0s) [1] Optimized for Total Phenolic Content (TPC) from carob pulp; specific this compound yield not quantified in this study [1].
Ultrasound-Assisted Extraction (UAE) [2] [3] Solvent: Ethanol; Temp: 40-60°C; Time: 15-90 min [2] 18.51 - 57.00 mg/g of lyophilized weight [2] Higher yields, lower extraction periods, feasible for scale-up [3].
Ionic Liquid (IL) Extraction [4] Solvent: Aqueous [Cnmim]Cl; Anti-solvent: Water [4] 3.73 - 6.47 wt% (with solvent recycling) [4] More sustainable process, high efficiency, solvent recycling possible [4].
Microwave-Assisted Extraction (MAE) [2] Solvent: Ethanol/Water; Temp: 40°C; Time: 15 min; Power: 1000W [2] 18.51 mg/g of lyophilized weight [2] Rapid extraction, low solvent consumption [3].
Pressurized Liquid Extraction (PLE) [3] Solvent: Ethanol; Temp: 30-90°C; Cycles: 1-5 [2] [3] Information missing in search results Reduced solvent use, high yield, good reproducibility [3].
Solid-Liquid Batch Extraction [2] [3] Solvent: Ethanol; Temp: 40°C; Time: 60 min; Agitation: 700 rpm [2] 57.00 mg/g of lyophilized weight (27% in extract) [2] Simple setup, but longer times and higher solvent use [3].

The following workflow can guide your choice of extraction technique.

G Start Start: Select Extraction Method A Need highest speed and efficiency? Start->A B Prioritizing environmental sustainability? A->B No D UAE/Pulsed UAE (Fast, High Yield) A->D Yes C Working with a simple setup? B->C No E Ionic Liquid Extraction (Green Solvent) B->E Yes C->D No F Solid-Liquid Batch (Simple, Conventional) C->F Yes

Detailed Experimental Protocols

Protocol 1: Pulsed vs. Continuous Ultrasound-Assisted Extraction

This protocol is adapted from a study optimizing polyphenol extraction, a relevant approach for this compound [1].

  • Equipment & Reagents:
    • Ultrasonic System: Probe system (e.g., 500W power, 20kHz frequency).
    • Solvent: Aqueous acetone (concentration optimized, e.g., 50-70%).
    • Biomass: Lyophilized and ground plant material (particle size < 250µm).
    • Centrifuge.
  • Procedure:
    • Weigh 2g of biomass and mix with the appropriate volume of solvent (solid-solvent ratio should be optimized via experimental design) [1].
    • Submerge the ultrasonic probe 2cm into the mixture.
    • For Continuous (CUAE), set the unit to emit waves continuously (0s:0s cycle). For Pulsed (PUAE), set a cycle such as 5 seconds on, 5 seconds off (5s:5s) [1].
    • Perform extraction at a controlled amplitude (e.g., 59%) for a set time (optimized via RSM) [1].
    • Centrifuge the mixture at 4400 rpm for 20 minutes.
    • Filter the supernatant and concentrate under vacuum.
  • Key Optimizable Parameters [1]:
    • Solid-solvent ratio
    • Solvent concentration
    • Extraction time
    • Sonication amplitude
    • Sonication mode (Pulse vs. Continuous)
Protocol 2: Ionic Liquid Extraction with Anti-Solvent Recovery

This method uses aqueous solutions of surface-active Ionic Liquids (ILs) like 1-alkyl-3-methylimidazolium chloride for a sustainable process [4].

  • Equipment & Reagents:
    • Solvent: Aqueous solution of cationic surface-active IL (e.g., [Cnmim]Cl).
    • Biomass: Dried and ground Cynara cardunculus leaves.
    • Anti-solvent: Deionized water.
  • Procedure:
    • Mix the biomass with the IL aqueous solution at an optimized solid-liquid ratio and temperature [4].
    • Conduct the extraction for a set time.
    • Separate the extract from the biomass.
    • Add water as an anti-solvent to the IL extract to precipitate the this compound.
    • Recover the this compound precipitate (e.g., via filtration or centrifugation).
    • The IL-water solution can be recycled for subsequent extraction cycles [4].

Troubleshooting & FAQs

  • Q: My this compound yield is low regardless of the method used. What could be the issue?

    • A: The most critical factor is solvent selection. This compound has high solubility in ethanol and dichloromethane [3]. Ensure you are using a solvent with a high theoretical affinity, such as ethanol, which is also a greener alternative [3]. Also, verify the quality and preparation of your biomass; leaves should be collected pre-summer to avoid dry biomass, immediately lyophilized, and ground to a fine powder (<400µm) for optimal extraction [2].
  • Q: I am using UAE, but my results are inconsistent. How can I improve reproducibility?

    • A: Inconsistent results in UAE often stem from poorly controlled parameters. Use Response Surface Methodology (RSM) to systematically optimize interacting variables like solid-solvent ratio, solvent concentration, extraction time, and amplitude [1]. Ensure the ultrasonic probe is positioned consistently (e.g., 2cm submersion) in all experiments. For heat-sensitive compounds, pulsed mode (PUAE) can better control temperature and prevent degradation compared to continuous sonication [1].
  • Q: How can I recover this compound from the extract without using volatile organic solvents?

    • A: A highly effective method is anti-solvent precipitation. After extraction using an Ionic Liquid or ethanol, simply add a volume of water to the extract. This reduces the solubility of this compound, causing it to precipitate. Up to 65% of the extracted this compound can be recovered this way, and the solvent (e.g., IL-water mixture) can be recycled [4].
  • Q: I need to scale up the process. Which method is most suitable?

    • A: Ultrasound-Assisted Extraction (UAE) with ethanol is a strong candidate for scale-up. It has been demonstrated to provide higher yields in shorter times compared to conventional methods, uses a green solvent, and the technology is readily scalable for industrial applications [3].

References

Duty Cycle Optimization & Energy Savings

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental findings on using pulsed ultrasound mode for cynaropicrin extraction:

Optimization Parameter Finding Significance/Impact
Optimal Duty Cycle 25% [1] Achieved the highest kinetic rate and required fewer pulse repetitions to reach steady-state conditions [1].
Pulsed vs. Continuous Mode Pulsed mode reduced energy consumption per gram of this compound extracted by 45% compared to continuous mode [1]. Makes the UAE process significantly more energy-efficient and cost-effective [1].
Key Benefit of Duty Cycle Allows precise control over the on/off timing of ultrasound waves, managing energy input and mitigating thermal degradation [1]. Helps protect heat-sensitive compounds like this compound by preventing excessive temperature rise during extraction.

Experimental Optimization Workflow

The overall UAE methodology was further refined using Response Surface Methodology (RSM). The diagram below illustrates this optimization workflow and the key factors involved.

Start UAE Optimization Goal Pulsed Apply Pulsed UAE Mode Start->Pulsed DutyCycle Optimize Duty Cycle Pulsed->DutyCycle RSM RSM with Box-Behnken Design DutyCycle->RSM Fixed Parameter Factor1 Duty Cycle: 25% Factor2 Solid/Liquid Ratio: 1/27 Outcome Predicted Yield: 23.99 mg/g DW Factor2->Outcome Factor3 Amplitude: 67% Factor3->Outcome Factor4 Temperature: 44°C Factor4->Outcome RSM->Factor1 RSM->Factor2 RSM->Factor3 RSM->Factor4

Frequently Asked Questions

Q1: Why should I use a pulsed duty cycle instead of continuous ultrasound? Using a pulsed duty cycle is primarily for improved energy efficiency. Research has demonstrated a 45% reduction in energy consumption per gram of this compound extracted when switching from continuous to pulsed mode [1]. Furthermore, pulsed operation helps control heat buildup within the extraction mixture, which is crucial for preventing the degradation of thermally sensitive bioactive compounds like this compound.

Q2: How was the 25% duty cycle determined to be optimal? The 25% duty cycle was identified as optimal because it provided the highest kinetic rate for the extraction process among the duty cycles tested. This means it achieved the target yield faster. Additionally, this setting required a lower number of pulse repetitions to reach steady-state conditions, indicating a more efficient and effective extraction process [1].

Q3: What are the key factors to optimize alongside duty cycle in a UAE process? Duty cycle is just one part of a multi-parameter optimization. The most critical factors to optimize simultaneously are [1]:

  • Solid/Liquid Ratio: The amount of plant material relative to the solvent volume.
  • Ultrasound Amplitude: The power intensity of the ultrasound waves.
  • Temperature: The temperature of the extraction solvent.

For this compound, the RSM model predicted optimal conditions at a 1/27 solid/liquid ratio, 67% amplitude, and 44°C [1].

Troubleshooting Guide

Problem Possible Cause Solution
Low Extraction Yield Overly conservative duty cycle Systematically test duty cycles between 20-30% to find the optimum for your specific equipment [1].
Signs of Compound Degradation Excessive localized heating from ultrasound Reduce the duty cycle (e.g., from 40% to 25%) and lower the extraction temperature to mitigate thermal stress [1].
Inconsistent Results Between Runs Poor control over non-optimized parameters Use a statistical design like RSM to understand interactions between factors (duty cycle, amplitude, temperature) rather than optimizing one factor at a time [1].

Pro-Tips for Method Development

  • Start with a Screening Design: Before a full RSM, use a screening design to identify which factors (like solid/liquid ratio, temperature, amplitude, and duty cycle) have the most significant impact on your yield [1].
  • Monitor Temperature Closely: Even with pulsed ultrasound, the temperature can rise. Use a thermometer or a temperature probe to ensure your process remains within the desired range, especially during longer extraction times.
  • Consider Solvent Choice: While the primary study used optimized standard solvents, other research has shown that aqueous solutions of ionic liquids can also achieve high this compound extraction yields (e.g., 3.73-6.47 wt%) [2]. This could be a greener alternative worth exploring.

References

solid-liquid ratio optimization cynaropicrin extraction

Author: Smolecule Technical Support Team. Date: February 2026

Optimized Extraction Parameters at a Glance

The table below summarizes key parameters from different optimized extraction methods to help you select and benchmark your approach.

Extraction Method Optimal Solid-Liquid Ratio Optimal Solvent Key Operational Parameters Reported Cynaropicrin Yield Key Advantages
Ultrasound-Assisted Extraction (UAE) [1] 1:27 (w/v) Ethanol Amplitude: 67%, Temperature: 44°C, Time: 20-90 min [1] [2] 23.99 mg/g dry weight [1] High yield; lower temperature; 45% energy saving in pulsed mode [1]
Ionic Liquid (IL) Extraction [3] [4] Not Specified Aqueous [Cnmim]Cl (Cationic surface-active IL) Temperature: Room temp, Recycling of biomass & solvent possible [3] 6.47 wt% (with solvent recycling) [3] [4] High selectivity; "green" solvent; 65% recovery via anti-solvent precipitation [3]
Soxhlet Extraction [5] 1:67 (3g / 200mL) [5] Ethanol Temperature: Solvent BP, Time: Several hours [5] Major compound (specific yield not given) [5] High efficiency; well-established method [5]
Batch Solid-Liquid Extraction [2] 1:10 to 1:50 (w/v) Ethanol, Ethyl Acetate, or Ethanol/Water (40:60) Temperature: 30-50°C, Stirring: 400-700 rpm, Time: 30-90 min [2] Up to 27% in extract [2] Simplicity; no specialized equipment needed [2]

Detailed Experimental Protocols

Here are step-by-step protocols for two of the most effective methods.

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE)

This method is recommended for balancing high yield with reduced energy consumption [1] [6].

Workflow Overview:

G start Start: Prepare Lyophilized & Ground Cardoon Leaves step1 1. Weigh Biomass and Add Solvent (S/L Ratio: 1:27, Ethanol) start->step1 step2 2. Configure Ultrasound System (44°C, 67% Amplitude, Pulse Mode) step1->step2 step3 3. Perform Extraction (20-90 minutes) step2->step3 step4 4. Separate Supernatant (Centrifugation or Filtration) step3->step4 step5 5. Analyze Extract (HPLC for this compound Quantification) step4->step5 end End: Obtain Quantified Extract step5->end

Procedure:

  • Biomass Preparation: Harvest fresh Cynara cardunculus leaves. Immediately freeze-dry them until a constant mass is achieved. Grind the dried material to a particle size of less than 400 µm [2].
  • Setup: Weigh a precise amount of ground biomass into an extraction vessel. Add the appropriate volume of absolute ethanol to achieve the 1:27 solid-liquid ratio [1]. Seal the container to protect it from light.
  • Extraction: Place the vessel in an ultrasonic bath or use a probe system. Set the temperature to 44°C and the amplitude to 67%. It is highly recommended to use pulsed mode (e.g., a 25% duty cycle) to significantly reduce energy consumption without compromising yield. Run the extraction for a duration between 20 and 90 minutes [1] [2].
  • Separation: After extraction, allow the mixture to cool. Separate the liquid supernatant from the solid residue by vacuum filtration or centrifugation (e.g., 4000 rpm for 10 minutes).
  • Analysis: Filter the extract through a 0.2 µm membrane filter. Analyze the this compound content using a validated HPLC method. The expected yield should be close to 24 mg/g of dry leaf weight [1].
Protocol 2: Ionic Liquid (IL) Extraction and Recovery

This method offers a greener alternative with high selectivity and integrated recovery [3] [4].

Workflow Overview:

G start Start: Prepare Dried Cardoon Leaf Powder step1 1. Prepare Aqueous IL Solution (e.g., [Cnmim]Cl) start->step1 step2 2. Mix Biomass and IL Solution (Stirring, Room Temperature) step1->step2 step3 3. Separate Extract (Filtration) step2->step3 step4 4. Recover this compound (Add Water as Anti-solvent, Precipitation) step3->step4 step5 5. Recycle Solvent (Re-use IL solution for next extraction) step4->step5 end End: Obtain this compound Precipitate step5->end

Procedure:

  • Solvent Preparation: Prepare an aqueous solution of a cationic surface-active ionic liquid, such as 1-alkyl-3-methylimidazolium chloride ([Cnmim]Cl) [3].
  • Extraction: Mix the dried leaf powder with the aqueous IL solution. Stir the mixture at room temperature for a defined period. The recycling of both the biomass and the IL solvent after this compound recovery can be investigated to increase the overall yield to over 6 wt% [3] [4].
  • Separation: Filter the mixture to remove the spent plant material and obtain the IL extract.
  • Product Recovery: To recover the this compound from the IL solution, add water as an anti-solvent. This reduces the solubility of this compound, causing it to precipitate. Approximately 65% of the extracted this compound can be recovered this way [3] [4].
  • Solvent Recycling: The remaining IL-water solution can potentially be recycled for subsequent extraction cycles, enhancing the process's sustainability and cost-effectiveness [3].

❊ Frequently Asked Questions (FAQs)

Q1: What is the most important factor to optimize for maximizing this compound yield? While all parameters are interconnected, the solid-liquid ratio is a critical primary factor. An insufficient solvent volume will not extract all the target compound, while too much solvent is wasteful. The 1:27 ratio identified in UAE optimization is a key benchmark [1]. The choice of solvent runs a close second, with ethanol and ionic liquids showing superior performance over traditional solvents like dichloromethane [6].

Q2: Why should I consider pulsed mode in Ultrasound-Assisted Extraction? Using pulsed ultrasound instead of continuous sonication can reduce energy consumption by up to 45% per gram of this compound extracted without sacrificing yield. A duty cycle of 25% (where the ultrasound is on 25% of the time) has been shown to provide a high kinetic rate, meaning you reach the maximum yield faster and more efficiently [1].

Q3: My this compound extract is very bitter. Is this normal and can it be reduced? Yes, this is expected. This compound is a major contributor to the characteristic bitter taste of cardoon, with an exceptionally low bitter taste recognition threshold [7]. If palatability is a concern for your final product (e.g., a nutraceutical), you might consider sourcing from specific artichoke landraces that are naturally lower in this compound [7].

Q4: Are there greener alternatives to conventional organic solvents for extraction? Yes. Research has validated two main classes of greener solvents:

  • Ionic Liquids (ILs): Aqueous solutions of cationic surface-active ILs are highly effective and allow for integrated recovery and solvent recycling [3] [4].
  • Deep Eutectic Solvents (DES) / Natural Deep Eutectic Solvents (NADES): These are also recognized as biodegradable, low-toxicity, and tunable solvents for extracting bioactive compounds, though specific optimized formulas for this compound are less documented in the provided results [8] [6].

References

cynaropicrin cytotoxicity assay optimization

Author: Smolecule Technical Support Team. Date: February 2026

Cynaropicrin Cytotoxicity Data Summary

The table below summarizes key cytotoxicity data (IC50 values) of this compound from recent studies to help you benchmark your results.

Cell Line / Type Cancer Type Reported IC50 Value Exposure Time Assay Type Citation
AMO1 Multiple Myeloma 1.8 ± 0.3 µM 72 h Resazurin reduction [1]
Hep3B Hepatocellular Carcinoma ~3-5 µM (est. from graphs) 24 h CCK-8 [2] [3]
U-87 MG Glioblastoma ~8-10 µM (est. from graphs) 24-72 h MTT [4]
CEM/ADR5000 (Multidrug-resistant) Leukemia 2.63 µM 72 h Resazurin reduction [1]
SK-MEL-2 Melanoma 5.8 µM 72 h SRB [5]
Primary Human PBMCs (from healthy donors) Non-cancerous control >10 µM (est. from graphs) 72 h Resazurin reduction [1]
THLE-2 (immortalized hepatocytes) Non-cancerous control Significantly less cytotoxic vs. HCC lines 24 h MTT [2]

Core Experimental Protocols

Here are detailed methodologies for key assays used in this compound research.

Cell Viability and Cytotoxicity Assay (MTT/Resazurin)

This is a fundamental assay for determining IC50 values.

  • Principle: Measurement of mitochondrial dehydrogenase activity in live cells.
  • Protocol:
    • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in complete medium [2] [4] [1].
    • Treatment: After cell attachment, treat with a concentration gradient of this compound (e.g., 0.1 - 100 µM). Include a vehicle control (e.g., DMSO, typically ≤0.1%) and a blank control (medium only) [4] [1].
    • Incubation: Incubate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂ [4].
    • Assay Reagent Addition:
      • MTT: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours [2].
      • Resazurin: Add resazurin solution (10% of media volume) and incubate for 1-4 hours [1].
    • Measurement:
      • MTT: Carefully remove the medium, dissolve the formed formazan crystals in DMSO, and measure the absorbance at 540-595 nm [2] [4].
      • Resazurin: Measure the fluorescence (Ex ~560 nm, Em ~590 nm) or absorbance (570 nm) directly.
  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Use software like GraphPad Prism to determine IC50 values [4].
Detection of Reactive Oxygen Species (ROS)
  • Principle: Using fluorescent dyes that produce fluorescence upon oxidation by ROS.
  • Protocol:
    • Seed and treat cells with this compound in appropriate plates.
    • Load Probe: After treatment, incubate cells with 10-20 µM DCF-DA (for general cellular ROS) or MitoSOX Red (for mitochondrial ROS, mtROS) in serum-free medium for 20-30 minutes at 37°C in the dark [2] [3].
    • Wash: Gently wash cells with PBS to remove excess probe.
    • Analysis: Immediately analyze fluorescence intensity using a flow cytometer or a fluorescence microscope [2] [3].
    • Inhibition Test (Optional): To confirm ROS-dependent effects, pre-treat cells with an ROS scavenger like N-acetyl-L-cysteine (NAC, 1-5 mM) for 1 hour before adding this compound [2] [4] [3].
Assessment of Autophagy & Mitophagy
  • Principle: Tracking the localization and lipidation of LC3 protein, a key autophagy marker.
  • Protocol:
    • Treatment: Treat cells with this compound. To confirm autophagic flux, include a group pre-treated with an autophagy inhibitor like Bafilomycin A1 (50 nM) for 1 hour [2] [1].
    • Immunofluorescence (Qualitative):
      • Fix cells with 4% paraformaldehyde or 100% methanol, then permeabilize with 0.1% Triton X-100.
      • Block with 5% BSA, then incubate with an anti-LC3 antibody [2].
      • Incubate with a fluorescent secondary antibody and counterstain nuclei with DAPI.
      • Visualize punctate LC3 staining (autophagosomes) under a fluorescence microscope.
    • Western Blot (Quantitative):
      • Lyse cells and perform Western blotting for LC3-I and LC3-II. A increase in the LC3-II/LC3-I ratio indicates autophagy induction.
      • To monitor mitophagy, analyze the levels of mitophagy regulators PINK1 and Parkin in mitochondrial fractions [2].

This compound Mechanism & Experimental Workflow

The diagram below illustrates the core signaling pathways involved in this compound's cytotoxicity and how key experiments connect to them.

G cluster_paths Key Signaling Pathways cluster_assays Connected Experimental Assays This compound This compound ROS ROS Generation (Mitochondrial) This compound->ROS P38 p38 MAPK Activation This compound->P38 ERstress ER Stress This compound->ERstress ROS->P38 Induces ROS->ERstress Triggers Parthanatos Parthanatos (AIF Translocation) ROS->Parthanatos Contributes to Assay_ROS ROS Detection (DCF-DA, MitoSOX) ROS->Assay_ROS Assay_Via Viability Assay (MTT/CCK-8) with Inhibitors ROS->Assay_Via P38->ROS Amplifies Mitophagy Mitophagy (PINK1/Parkin) P38->Mitophagy Induces Assay_WB Western Blot (p-p38, LC3, PINK1) P38->Assay_WB P38->Assay_Via ERstress->Assay_Via Mitophagy->Assay_WB Assay_IF Immunofluorescence (LC3 puncta, AIF) Mitophagy->Assay_IF Parthanatos->Assay_IF

Frequently Asked Questions & Troubleshooting

Q1: My viability assay shows unexpected low cytotoxicity in a cell line reported to be sensitive. What could be wrong?

  • A: Consider the following:
    • Drug Solvent & Stability: this compound is often dissolved in DMSO. Ensure the stock solution is fresh, properly stored (-20°C, protected from light [5]), and that the final DMSO concentration is low (≤0.1%) to avoid solvent toxicity [1].
    • Cell Density & Health: Seeding cells at too high a density can confer resistance to treatment. Ensure cells are in the exponential growth phase and at an optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate) at the start of the experiment [4] [1].
    • Exposure Time: Cytotoxicity can be time-dependent. Extend the treatment duration (e.g., to 48 or 72 hours) if you are only testing at 24 hours [4].

Q2: I am getting inconsistent results in my ROS detection assays. How can I improve reliability?

  • A:
    • Probe Handling: DCF-DA and MitoSOX are light-sensitive. Perform all staining steps in the dark.
    • Loading Time & Concentration: Optimize the concentration and loading time of the fluorescent probe for your specific cell type. Overloading can lead to artifactual oxidation.
    • Include Proper Controls: Always include a positive control (e.g., treated with H₂O₂) to confirm the probe is working and a negative control (untreated) to establish the baseline fluorescence [2] [3].
    • Confirm with Scavenger: Use NAC to pre-treat cells. If the this compound-induced effects (cytotoxicity, ROS signal) are reversed, it confirms the role of ROS in your system [2] [4] [3].

Q3: The cell death mechanism seems mixed (apoptosis, paraptosis, etc.). How can I pinpoint the primary mechanism?

  • A: Use a panel of specific pharmacological inhibitors alongside your viability assay:
    • z-VAD-fmk (pan-caspase inhibitor): If it does not rescue viability, cell death is likely not primarily apoptotic [1] [3].
    • Necrostatin-1 (necroptosis inhibitor): Rules out necroptosis [3].
    • 4-PBA (ER stress inhibitor): If it rescues viability, it implicates ER stress in the death process [3].
    • Cycloheximide (protein synthesis inhibitor): Can inhibit paraptosis, which requires new protein synthesis [3].
    • SB203580 (p38 MAPK inhibitor): If it reduces cytotoxicity, it confirms the involvement of the p38 MAPK pathway [2] [3].

References

cynaropicrin vs other sesquiterpene lactones cytotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Comparison of Sesquiterpene Lactones

Compound Cancer Cell Line / Type IC₅₀ Value Key Mechanism(s) of Action Key Experimental Methods
Cynaropicrin Hepatocellular carcinoma (Hep3B, HepG2) [1] Varies by cell line & time Induces mitophagy via p38 MAPK-ROS pathway; Mitochondrial membrane potential loss [1] MTT assay, Flow Cytometry (JC-1, MitoSOX), Western Blot (LC3, PINK1, Parkin) [1]
Glioblastoma (U-87 MG) [2] ~8-10 µM (at 48-72 h) [2] ROS generation; Induces apoptosis and autophagy; Mitochondrial membrane potential loss; Synergistic with Temozolomide [2] MTT assay, Colony formation, ROS detection (DCFH-DA), Flow Cytometry (JC-1, Annexin V) [2]
Colorectal carcinoma (HCT116, RKO, DLD-1) [3] Varies by cell line Promotes apoptosis; Inhibits LIFR/STAT signaling axis; Reduces STAT3/STAT4 dimer nuclear translocation [3] MTT assay, Colony formation, Flow Cytometry (Annexin V), Western Blot, Immunoprecipitation [3]
Isoliquiritigenin Neuroblastoma (SK-N-BE(2)) [4] ~25 µM [4] Increases cellular ROS; Cytotoxicity blocked by anti-oxidant N-acetylcysteine (NAC) [4] MTT assay, LDH assay, Oxidative stress detection (CellROX dye) [4]
Pheochromocytoma (PC-12) [5] 17.8 ± 1.8 µM [5] ROS-mediated apoptosis via mitochondria-cytochrome-c-caspase pathway; Induces autophagy [5] MTT assay, Flow cytometry, Comet assay, Western Blot (Caspases, Bcl-2, LC3) [5]
β-Amyrin Colorectal adenocarcinoma (Caco-2) [6] 81 µg/mL [6] Induces apoptosis [6] MTT assay, Acridine orange/Ethidium bromide staining [6]
Hepatocellular carcinoma (HepG2) [6] 206 µg/mL [6] Induces apoptosis [6] MTT assay, Acridine orange/Ethidium bromide staining [6]

Key Experimental Methodologies

The data in the table above was generated using standardized laboratory protocols. Here is a deeper look into the key methods cited:

  • MTT Assay: This is a colorimetric assay that measures the activity of mitochondrial enzymes. Viable cells reduce the yellow MTT reagent to purple formazan crystals. The amount of purple formazan produced is directly proportional to the number of viable cells, allowing for the calculation of IC₅₀ values [1] [2] [7].
  • Flow Cytometry for Apoptosis (Annexin V/PI Staining): This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (exposed on the outer membrane of apoptotic cells), while propidium iodide (PI) stains DNA in cells with compromised membrane integrity (late apoptotic and necrotic cells) [2] [3].
  • Detection of Reactive Oxygen Species (ROS): Intracellular ROS levels are commonly measured using fluorescent dyes like DCFH-DA or MitoSOX. These cell-permeable dyes are oxidized by ROS in the cell, producing a fluorescent signal that can be detected by flow cytometry or fluorescence microscopy [1] [2] [4].
  • Measurement of Mitochondrial Membrane Potential (ΔΨm): The fluorescent dye JC-1 is used for this purpose. In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that emit red light. In depolarized mitochondria, JC-1 remains in a monomeric form that emits green light. A decrease in the red/green fluorescence ratio indicates a loss of ΔΨm, a key early event in apoptosis [1] [2].
  • Western Blotting: This technique identifies specific proteins in a sample. It is used to detect changes in the expression or activation (e.g., phosphorylation) of proteins involved in cell death pathways, such as LC3 (autophagy), caspases (apoptosis), and various signaling proteins like p38 MAPK or STAT3 [1] [5] [3].

Mechanisms of Action and Signaling Pathways

The cytotoxic effects of these compounds are mediated through complex but distinct intracellular signaling pathways.

This compound-Induced Mitophagy Pathway

This compound has been shown to trigger a specific type of cell death in hepatocellular carcinoma cells by inducing mitophagy (the selective autophagy of mitochondria) through a well-defined signaling cascade [1].

G Cyn This compound p38 p38 MAPK Activation Cyn->p38 mtROS Mitochondrial ROS Generation p38->mtROS MMP Loss of Mitochondrial Membrane Potential mtROS->MMP PINK1 PINK1/Parkin Activation MMP->PINK1 MitoAuto Mitophagy Induction PINK1->MitoAuto Death Cell Death MitoAuto->Death NAC NAC (ROS Scavenger) NAC->mtROS  Inhibits SB SB203580 (p38 Inhibitor) SB->p38  Inhibits

Comparative Mechanisms of Cytotoxicity

This compound, Isoliquiritigenin, and β-Amyrin can be compared based on their primary mechanisms, although they share some common features like ROS induction.

G cluster_Key Key Shared Shared Mechanism (ROS Induction) Cyn This compound ISL Isoliquiritigenin Mitophagy Mitophagy Cyn->Mitophagy STAT STAT Pathway Inhibition Cyn->STAT Selective Selective for Cancer Cells Cyn->Selective Caspase Caspase Activation ISL->Caspase Autophagy Autophagy ISL->Autophagy Amy β-Amyrin Apoptosis Apoptosis Amy->Apoptosis

Conclusion and Research Implications

  • Potency and Selectivity: this compound exhibits significant cytotoxic potency (low micromolar IC₅₀ values) in multiple cancer cell lines, often with selective toxicity toward cancerous over non-cancerous cells [1] [2].
  • Complex and Coordinated Mechanism: Its effect is not reliant on a single pathway but involves a coordinated process of ROS generation, mitochondrial dysfunction, and induction of mitophagy, often regulated by the p38 MAPK pathway [1].
  • Synergistic Potential: Evidence suggests this compound can work synergistically with existing chemotherapeutic drugs like temozolomide, which could be advantageous for combination therapy strategies [2].

For your work as a researcher, the p38 MAPK-ROS-mitophagy axis identified in hepatocellular carcinoma models and its synergy with standard chemotherapy in glioblastoma models represent particularly compelling avenues for further investigation [1] [2].

References

cynaropicrin STAT3 inhibition compared to standard inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Cynaropicrin's Anticancer Mechanisms and STAT3 Involvement

Cancer Model Observed Effects on STAT3 & Related Pathways Experimental Evidence Citation

| Colorectal Cancer (CRC) | - Inhibits LIFR/STATs signaling axis.

  • Reduces formation of STAT3/STAT4 heterodimers.
  • Blocks nuclear translocation of STAT3/STAT4. | - Western blotting, immunoprecipitation, cell immunofluorescence. Effects observed in RKO, HCT116, DLD-1 cells. | [1] | | Multiple Myeloma (MM) | - Downregulates c-Myc expression and transcriptional activity.
  • Associated with significant downregulation of STAT3, AKT, and ERK1/2. | - Western blotting, cell cycle analysis. Effects observed in AMO1 and eight other MM cell lines. | [2] | | Glioblastoma | - Induces cell death via ROS-mediated apoptosis and autophagy.
  • Synergistic cytotoxicity with Temozolomide. | - MTT assay, ROS detection, mitochondrial membrane potential assay. Effects observed in U-87 MG cells. | [3] | | Hepatocellular Carcinoma (HCC) | - Induces paraptosis (non-apoptotic cell death) via ROS, ER stress, and mitochondrial dysfunction.
  • Not primarily mediated by classic apoptosis. | - Cytotoxicity assays, flow cytometry for ROS/Ca2+, Western blotting for ER stress markers. Effects observed in Hep3B cells. | [4] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

  • Cell Viability and Cytotoxicity Assays:

    • Method: MTT assay or Cell Counting Kit-8 (CCK-8) assay.
    • Procedure: Cells are treated with this compound at various concentrations for 24-72 hours. MTT or CCK-8 reagent is added, and the absorbance is measured to determine the half-maximal inhibitory concentration (IC₅₀). [4] [1] [3]
  • Analysis of Protein Expression and Phosphorylation:

    • Method: Western Blotting (Immunoblotting).
    • Procedure: Treated cells are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies (e.g., against STAT3, p-STAT3, c-Myc, AKT, ERK) and secondary antibodies. Detection is performed via enhanced chemiluminescence (ECL). [4] [1] [2]
  • Investigation of Protein-Protein Interactions:

    • Method: Immunoprecipitation (IP).
    • Procedure: Cell lysates are incubated with an antibody against the target protein (e.g., STAT3). The antibody-protein complex is pulled down using beads, separated by SDS-PAGE, and then analyzed by Western blotting to check for interacting partners (e.g., STAT4). [1]
  • Detection of STAT3/STAT4 Subcellular Localization:

    • Method: Cell Immunofluorescence.
    • Procedure: Treated cells are fixed, permeabilized, and stained with antibodies against STAT3 and STAT4, followed by fluorescently-labeled secondary antibodies. Nuclei are counterstained (e.g., with DAPI). Localization is visualized using a fluorescence or confocal microscope. [1]

Mechanisms of Action: this compound vs. Standard JAK-STAT Inhibitors

The following diagram synthesizes findings from the search results to illustrate the proposed mechanisms by which this compound and standard inhibitors affect the JAK-STAT signaling pathway.

G Cytokine Cytokine (e.g., IL-6, LIF) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinases (e.g., JAK1, JAK2) Receptor->JAK Activates STAT STAT Protein (e.g., STAT3) JAK->STAT Phosphorylates STAT_P Phosphorylated STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates Transcription Target Gene Transcription (e.g., c-Myc) Nucleus->Transcription StandardInhib Standard JAK Inhibitors (e.g., Tofacitinib) StandardInhib->JAK  Binds ATP site Cynaro This compound Cynaro->STAT  Downregulates expression & disrupts dimerization LIFR LIF Receptor Cynaro->LIFR  Inhibits LIFR/STATs axis ROS ROS/Oxidative Stress Cynaro->ROS  Induces ROS OtherDeath Alternative Cell Death (e.g., Parthanatos, Paraptosis) ROS->OtherDeath  Triggers alternative cell death pathways

Key Research Implications

  • Multi-Target Mechanism: this compound appears to be a multi-target agent that influences the STAT3 pathway through various, potentially interconnected, mechanisms. This contrasts with standard JAK-STAT inhibitors that typically directly target kinase activity. [1] [2] [3]
  • Indirect Action: Much of the evidence shows this compound downregulating STAT3 protein levels or disrupting its partnership with other proteins, rather than directly competing for its phosphorylation site. [1] [2]
  • ROS as a Key Mediator: A prominent mechanism across multiple cancer types is the induction of reactive oxygen species, which leads to oxidative stress and can trigger non-apoptotic cell death programs like paraptosis and parthanatos. The STAT3 inhibition may occur within this broader context of cellular stress. [4] [2] [3]

Research Gaps and Future Directions

Current literature lacks direct head-to-head comparisons of this compound and established STAT3 inhibitors concerning potency, specificity, and pharmacokinetic properties. Future research should focus on:

  • Determining specific molecular targets that initiate its multi-faceted effects.
  • Direct comparative studies with known STAT3 inhibitors across the same cell lines.
  • Comprehensive profiling of its kinase inhibition selectivity.

References

cynaropicrin anti-cancer efficacy comparison chemotherapy drugs

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Efficacy of Cynaropicrin Across Cancer Types

Cancer Type Cell Line / Model Key Findings (this compound) Proposed Mechanism of Action Reference
Colorectal Cancer (CRC) HCT116, RKO, DLD-1 cells; mouse xenograft Inhibited cell survival, promoted apoptosis, suppressed tumor growth in vivo [1] [2]. Inhibition of LIFR/STATs signaling axis; reduced STAT3/STAT4 heterodimer formation and nuclear translocation [1] [2].
Colorectal Cancer (CRC) HCT116, HCT116-OxR (Oxaliplatin-resistant) Inhibited growth of resistant cells; induced apoptosis and G2/M cell cycle arrest [3]. Increased ROS; activation of JNK/p38 MAPK pathways [3].
Multiple Myeloma (MM) & Leukemia AMO1 (MM), CCRF-CEM (T-ALL) cells; zebrafish xenograft Potent cytotoxicity (IC50 = 1.8 µM for AMO1); reduced tumor growth in vivo [4]. c-Myc/STAT3 downregulation; tubulin disruption; induction of parthanatos (PARP1-mediated cell death) [4].
Glioblastoma U-87 MG, patient-derived NULU/ZAR cells Significant cytotoxicity; abolished colony formation; synergy with Temozolomide [5]. ROS induction; loss of mitochondrial membrane potential; triggered apoptosis and autophagy [5].
Esophageal Carcinoma KYSE30 cells Selective cytotoxicity; induced apoptosis [6]. Synergized with paclitaxel and 5-Fluorouracil (5-Fu), allowing significant dose reductions [6].

Key Experimental Methodologies

The data in the table above were generated using standard preclinical in vitro and in vivo protocols. Here is a detailed look at the core methodologies employed in these studies.

  • Cell Viability and Cytotoxicity Assays (IC50 Determination)

    • Purpose: To measure the concentration of a compound required to kill 50% of cells in a population (Half-maximal Inhibitory Concentration, IC50), indicating its potency [1] [5] [6].
    • Protocol: Cells are seeded in multi-well plates and treated with a range of this compound concentrations for 24-72 hours. Viability is assessed using reagents like MTT [1] [6] or resazurin [4], which are metabolized by living cells, producing a measurable signal. Data are analyzed with software like GraphPad Prism to calculate IC50 values [1] [5].
  • Apoptosis Analysis

    • Purpose: To quantify programmed cell death, a primary anti-cancer goal [1] [3].
    • Protocol: Cells are treated with this compound, then stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (exposed on the surface of apoptotic cells), while PI stains dead cells with compromised membranes. The population of apoptotic cells is then quantified using flow cytometry [1] [3].
  • Investigation of Mechanism: Reactive Oxygen Species (ROS)

    • Purpose: To determine if this compound's cytotoxicity is mediated by oxidative stress [5] [3].
    • Protocol: Treated cells are incubated with fluorescent ROS-sensitive dyes like CellROX Green or DCFH-DA. Increased fluorescence, measured by flow cytometry or microscopy, indicates elevated ROS levels. The specific role of ROS is confirmed by pre-treating cells with antioxidants like N-acetylcysteine (NAC), which can reverse this compound's cytotoxic effects [5] [3].
  • In Vivo Efficacy Studies

    • Purpose: To evaluate anti-tumor activity in a living organism [1] [4].
    • Protocol: Human cancer cells are implanted into immunodeficient mice or zebrafish to form tumors (xenografts). Animals are then treated with this compound or a control, and tumor volume/growth is monitored over time and compared to the control group to assess efficacy [1] [4].

Mechanisms of Action and Signaling Pathways

Research reveals that this compound fights cancer through multiple pathways, two of which are centrally important.

LIFR/STATs Signaling Axis Inhibition

In colorectal cancer, this compound targets the LIFR/STATs pathway, which is crucial for cancer cell growth and survival [1] [2]. The following diagram illustrates this mechanism.

G LIF LIF LIFR LIFR LIF->LIFR JAK1 JAK1 LIFR->JAK1 STAT3_STAT4 STAT3/STAT4 Heterodimer JAK1->STAT3_STAT4 Nucleus Nucleus STAT3_STAT4->Nucleus Translocates to GeneTranscription GeneTranscription Nucleus->GeneTranscription Cyn This compound Cyn->STAT3_STAT4 Inhibits Formation Cyn->Nucleus Blocks Nuclear Entry

ROS Induction and MAPK/JNK Pathway Activation

A prominent mechanism across cancer types is the induction of oxidative stress. This compound causes a buildup of Reactive Oxygen Species (ROS) within cancer cells [5] [3]. At high levels, ROS trigger multiple downstream death signals.

G Cyn This compound HighROS High ROS Levels Cyn->HighROS JNK_p38 JNK / p38 MAPK Activation HighROS->JNK_p38 MitochondrialDamage MitochondrialDamage HighROS->MitochondrialDamage Apoptosis Apoptosis JNK_p38->Apoptosis G2M_Arrest G2/M Phase Cell Cycle Arrest JNK_p38->G2M_Arrest MitochondrialDamage->Apoptosis NAC N-acetylcysteine (NAC) (ROS Scavenger) NAC->HighROS Reverses Effect

Comparative Potential with Chemotherapy Drugs

This compound shows promise not as a direct replacement for, but as a partner to, existing chemotherapies.

  • Synergistic Combinations: Studies show this compound can enhance the effect of standard chemotherapy drugs.
    • With paclitaxel and 5-fluorouracil (5-Fu) in esophageal cancer, it allowed for 3-fold and 15-fold dose reductions respectively to achieve the same effect, which could lower treatment side effects [6].
    • It synergized with temozolomide in glioblastoma [5].
  • Activity Against Resistant Cancers: this compound demonstrated effectiveness in oxaliplatin-resistant colorectal cancer cells, suggesting potential to overcome some forms of chemotherapy resistance [3].
  • Novel Mechanisms: Unlike many conventional chemotherapies, this compound can induce non-apoptotic cell death like parthanatos in multiple myeloma, providing a potential pathway to kill cells that evade standard treatments [4].

Research Implications and Future Directions

Current evidence strongly supports this compound as a promising multi-targeted anti-cancer agent. Its ability to synergize with chemotherapy and act on resistant cells makes it an excellent candidate for combination therapy regimens, potentially improving outcomes and reducing the required doses of toxic drugs [6] [3].

Key priorities for future research include:

  • Expanding in vivo studies to more complex animal models.
  • Detailed pharmacokinetic and safety profiling to understand how the compound is processed in the body.
  • Further elucidation of its primary molecular target(s) that trigger its diverse downstream effects.

References

cynaropicrin content different artichoke genotypes

Author: Smolecule Technical Support Team. Date: February 2026

Cynaropicrin Content Across Genotypes and Tissues

Genotype / Tissue This compound Content Experimental Context & Notes Citation
Carciofo di Malegno (Leaves) 0.52 ± 0.03 mg/g Residual leaves post-harvest; lower than commercial references. [1]
'Apollo', 'Tema 2000', 'Violet de Provence' (Leaves) Significant variation GA3 treatment increased content in leaves; effect varied by genotype. [2]
F1 Hybrid 'Concerto' (Mature Leaves) Highest measured content Tissue-specific analysis; older leaves accumulated more than young leaves or roots. [3]
Flower Head Order (Tertiary vs. Main) Varies 'Green Queen' tertiary heads had highest phenolic content; polyphenol profile varies by order. [4]

Detailed Experimental Protocols

To ensure experimental reproducibility, below are the key methodologies from the cited studies.

Phytochemical Extraction and HPLC Quantification

This protocol is adapted from studies profiling artichoke leaves and heads [1] [4].

  • Plant Material Preparation: Artichoke leaves or specific flower heads are harvested, immediately frozen in liquid nitrogen, and lyophilized. The dried material is ground into a fine, homogeneous powder.
  • Compound Extraction: The powdered plant material undergoes extraction using a suitable solvent (e.g., methanol, ethanol, or acetone). Extraction is typically performed via maceration or sonication.
  • HPLC Analysis:
    • Instrumentation: High-Performance Liquid Chromatography system coupled with a UV or Mass Spectrometry detector.
    • Standard: A purified this compound standard is used for identification and quantification.
    • Quantification: this compound is identified by comparing its retention time and mass spectrum to the standard. Quantification is achieved by integrating the peak areas and comparing them to a calibration curve constructed from the standard [1] [3].
Localization of this compound via Glandular Trichome Analysis

This method details how to identify the specific site of this compound accumulation within the plant [3].

  • Tissue Fixation and Staining: Fresh leaf samples are fixed, embedded in paraffin and sectioned. Specific dyes can be used to visualize structures.
  • Laser Microdissection: A laser microdissection system is used to precisely isolate individual glandular trichomes from the leaf surface.
  • Liquid Chromatography-Mass Spectrometry: The collected trichomes are subjected to metabolite extraction. The extract is then analyzed using LC-MS to confirm the high concentration of this compound in these specific structures [3].

This compound Biosynthesis and Localization

The biosynthesis and accumulation of this compound are highly specialized processes confined to specific plant tissues. The following diagram illustrates the pathway and key localization.

G FPP Farnesyl Diphosphate (FPP) GermacreneA (+)-Germacrene A FPP->GermacreneA CcGAS Costunolide Costunolide GermacreneA->Costunolide CcGAO, CcCOS This compound This compound Costunolide->this compound Multiple Unknown Steps Trichomes Accumulation in Glandular Trichomes This compound->Trichomes Sequestration

The biosynthesis begins with Farnesyl Diphosphate [3]. The key enzyme germacrene A synthase catalyzes the formation of (+)-Germacrene A [3]. Two cytochrome P450 enzymes, germacrene A oxidase and costunolide synthase, subsequently convert Germacrene A into Costunolide [3]. Costunolide then undergoes several yet-to-be-fully-elucidated reactions to form This compound [5]. Finally, the produced this compound is transported to and stored in specialized structures on the leaf surface called Glandular Trichomes, where it accumulates [3].

Key Insights for Research and Development

  • Genotype Selection is Critical: Choosing the right artichoke variety is the first step toward maximizing this compound yield [1] [2].
  • Prioritize Leaf Biomass: For this compound-focused applications, research should utilize leaf biomass, particularly from mature plants, as it is the most abundant source [1] [3].
  • Explore Agronomic Treatments: Gibberellic acid treatment demonstrates that cultivation practices can be leveraged to enhance the nutraceutical value of artichoke by-products [2].

References

cynaropicrin extraction methods comparison yield

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Cynaropicrin Extraction Methods

Extraction Method Optimal Conditions Maximum Reported Yield Key Advantages Key Disadvantages
Ultrasound-Assisted Extraction (UAE) [1] [2] Solvent: Ethanol; S/L Ratio: 1/27; Amplitude: 67%; Temp: 44°C; Pulsed Mode (25% duty cycle) 23.99 mg/g DW (Yield); 192.23 mg/g (Concentration in extract) High yield & concentration; Lower energy consumption with pulsed mode; Faster extraction Requires specialized UAE equipment
Deep Eutectic Solvents (DES) [3] [4] Solvent: Decanoic Acid:[N4444]Cl (2:1) + 30% water; S/L Ratio: 1:10; Temp: 25°C 6.20 - 8.96 wt% (with solvent/biomass recycling) "Green" & sustainable solvent; Effective with aqueous solutions; Good recovery via anti-solvent Lower yield compared to optimized UAE; Potential challenges in solvent recycling
Ionic Liquids (ILs) [5] [6] Solvent: Aqueous solutions of cationic surface-active ILs 3.73 - 6.47 wt% (with solvent recycling) High efficiency with aqueous solutions; Good recovery via anti-solvent; Tunable properties Higher cost of ionic liquids; Complex recycling processes
Nitrogen Fertilization (Agronomic Control) [7] Agricultural practice: Lower nitrogen fertilization (N0) Increased content (specific yield not provided) Influences content in raw biomass; Integrated agricultural approach Does not directly optimize the extraction process itself

Detailed Experimental Protocols

For researchers looking to implement these methods, here are the detailed protocols from the studies.

Ultrasound-Assisted Extraction (UAE) [1] [2]
  • Raw Material Preparation: Cynara cardunculus leaves were freeze-dried and ground before extraction [2].
  • Equipment: A 20 kHz ultrasound device with a titanium alloy probe was used [2].
  • Optimized Parameters:
    • Solvent: Ethanol
    • Solid/Liquid Ratio: 1/27 (g/mL)
    • Temperature: 44°C
    • Amplitude: 67%
    • Mode: Pulsed ultrasound with a 25% duty cycle is recommended, as it reduced energy consumption per gram of this compound extracted by 45% compared to continuous mode [1] [2].
  • Procedure: The mixture is subjected to ultrasound under the above conditions for a duration sufficient to reach steady-state extraction.
Deep Eutectic Solvents (DES) Extraction [3] [4]
  • DES Selection and Preparation: The most effective DES was Decanoic Acid:Tetrabutylammonium Chloride ([N4444]Cl) in a 2:1 molar ratio. The DES is formed by mixing the two components with gentle heating until a homogeneous liquid forms [3].
  • Optimized Parameters:
    • Solvent: 70 wt% aqueous solution of the DES (i.e., 30% water in the final extraction solution).
    • Solid/Liquid Ratio: 1:10
    • Temperature: 25°C
    • Time: 120 minutes [3].
  • Recovery and Recycling: Up to 73.6% of the extracted this compound can be recovered by adding water as an anti-solvent to the extract, inducing precipitation. Both the aqueous DES and the biomass can be reused in multiple extraction cycles to increase the cumulative yield [3] [4].

Key Practical Considerations

When planning your extraction process, consider these additional factors that influence yield and efficiency.

  • Pulsed vs. Continuous Ultrasound: For UAE, using a pulsed mode (e.g., 25% duty cycle) is highly recommended. It not only achieves a high extraction kinetic rate but also significantly reduces energy consumption and minimizes probe tip erosion [1] [2].
  • Solvent Sustainability: DES and ILs are recognized as greener alternatives to conventional volatile organic solvents (e.g., chloroform, dichloromethane). Their use aligns with the principles of green chemistry and can lead to more sustainable and safer processes [3] [6].
  • Source Biomass and Agronomic Factors: The this compound content in the raw plant material is variable. Studies show that the specific cultivar or landrace of Cynara cardunculus significantly impacts the initial concentration [8]. Furthermore, agronomic practices like reducing nitrogen fertilization can lead to a higher natural accumulation of this compound and phenolic compounds in the leaves, providing a higher quality starting material for extraction [7].

To help summarize the decision-making process, here is a workflow for selecting an extraction method:

G Start Goal: Extract this compound Decision1 Primary Objective? Start->Decision1 Opt1 Maximize Yield Decision1->Opt1 Opt2 Prioritize Green Chemistry Decision1->Opt2 Opt3 Optimize Raw Material (Pre-Extraction) Decision1->Opt3 Method1 Ultrasound-Assisted Extraction (UAE) ↑ Highest Yield Opt1->Method1 Method2 Deep Eutectic Solvents (DES) ↑ Sustainability Opt2->Method2 Method3 Agronomic Control (Low Nitrogen Input) ↑ Content in Biomass Opt3->Method3 Note1 Use pulsed mode to reduce energy use Method1->Note1 Note2 Use aqueous solutions & anti-solvent recovery Method2->Note2 Note3 Can be combined with any method Method3->Note3

  • To maximize yield, Ultrasound-Assisted Extraction (UAE) with ethanol is the best-documented choice [1] [2].
  • To prioritize a green and sustainable process, Deep Eutectic Solvents (DES) offer a promising alternative with good recovery and recyclability [3] [4].
  • For an integrated approach, consider how agronomic practices like nitrogen management can enhance the this compound content in your source material from the start [7].

References

cynaropicrin LIFR/STATs axis inhibition specificity

Author: Smolecule Technical Support Team. Date: February 2026

Cynaropicrin's Specific Mechanisms of Action

The table below summarizes the key experimental findings on how this compound targets the LIFR/STATs axis.

Mechanism of Action Experimental Model Key Findings Citation
Inhibits STAT3/STAT4 Activation & Heterodimerization Human CRC cell lines (RKO, HCT116, DLD-1) Reduced phosphorylation of STAT3 and STAT4; disrupted formation of STAT3/STAT4 heterodimer via immunoprecipitation. [1]
Blocks Nuclear Translocation Human CRC cell lines (RKO, HCT116, DLD-1) Cell immunofluorescence showed this compound blocked STAT3 and STAT4 entry into the nucleus. [1]
Promotes Apoptosis & Inhibits Proliferation Human CRC cell lines; xenotransplantation model in nude mice Induced apoptosis in a dose-dependent manner; suppressed tumor growth in vivo; reduced colony formation. [1]
Downregulates c-Myc & Disrupts Tubulin Multiple Myeloma (MM) cell lines (AMO1); zebrafish xenograft model Dose-dependently reduced c-Myc expression and transcriptional activity; disrupted microtubule network. [2]
Induces Parthanatos (Cell Death) Multiple Myeloma (MM) cell lines (AMO1) Promoted PARP1 hyperactivation, leading to AIF translocation from mitochondria to nucleus, causing a novel form of cell death. [2]

Detailed Experimental Protocols

To ensure reproducibility for researchers, here are the methodologies from the key experiments cited above.

  • Cell Function and Apoptosis Assays (CRC Study [1])
    • Cell Lines: RKO, HCT116, DLD-1 human colorectal cancer cells.
    • Viability/IC50: MTT assay after 48 hours of this compound treatment.
    • Apoptosis: Flow cytometry using FITC Annexin V/PI staining after 24 hours of treatment.
    • Clonogenicity: Colony formation assay; cells treated with this compound for 2-6 hours, then grown in fresh medium for one week.
  • Mechanism Investigation (CRC Study [1])
    • Protein Analysis: Western blotting to detect LIFR, P-STAT3, P-STAT4, and apoptotic proteins.
    • Protein Interaction: Immunoprecipitation to confirm the presence of the LIFR/STAT3/STAT4 complex.
    • Localization: Cell immunofluorescence to observe subcellular localization of STAT3 and STAT4.
  • In Vivo Validation (CRC Study [1])
    • Model: Xenotransplantation model in nude mice.
    • Protocol: Efficacy of this compound was evaluated by measuring tumor growth suppression.
  • Microtubule and Cell Death Mechanism (MM Study [2])
    • Tubulin Disruption: Confocal microscopy in U2OS cells stably expressing α-tubulin-GFP.
    • Parthanatos Assay: AMO1 cells were treated with this compound alone or in combination with PARP inhibitor PJ34 to detect PAR polymer production and AIF translocation.

Comparative Inhibitor Mechanisms

This compound's approach is distinct from other inhibitors targeting the same pathway. The table below compares its mechanism with other compounds.

Compound Primary Molecular Target Key Mechanism in LIFR/STATs Context Citation
This compound Multiple (STAT3/STAT4 heterodimer, Tubulin) Disrupts STAT3/STAT4 dimerization; blocks nuclear translocation; induces parthanatos. [1] [2]
EC359 LIFR Directly binds and inhibits LIFR, blocking downstream JAK/STAT3, MAPK/ERK, and AKT signaling; induces ferroptosis. [3] [4]
Nifuroxazide STAT3 Identified as a STAT3 inhibitor; its effect can be mediated via bioactivation by ALDH1 in some cancer stem cells. [5]
Chalcone-9 JAK1/JAK2 A novel chalcone derivative that inhibits the activation of JAK1 and JAK2, upstream kinases of STATs. [6]

This compound Inhibition Pathway

The following diagram illustrates the key signaling pathway and molecular mechanisms by which this compound exerts its inhibitory effects, based on the experimental findings.

G LIF LIF LIFR_gp130 LIFR/gp130 Complex LIF->LIFR_gp130 JAK JAK Family Kinases LIFR_gp130->JAK Dimerization Dimerization & Phosphorylation JAK->Dimerization Activates STAT3_STAT4 STAT3/STAT4 (Inactive Monomers) STAT3_STAT4->Dimerization P_STAT3_STAT4 p-STAT3/p-STAT4 (Active Heterodimer) NuclearTransloc Nuclear Translocation P_STAT3_STAT4->NuclearTransloc Nucleus Nucleus TargetGenes Target Gene Transcription (e.g., Pro-survival) Nucleus->TargetGenes This compound This compound This compound->Dimerization Inhibits This compound->NuclearTransloc Blocks Dimerization->P_STAT3_STAT4 NuclearTransloc->Nucleus spacer1

Key Insights for Researchers

  • Multi-Target Specificity: this compound's unique value lies in its ability to simultaneously disrupt the STAT3/STAT4 heterodimer and block its nuclear translocation, a mechanism distinct from single-target inhibitors like EC359 (LIFR) or Chalcone-9 (JAK) [1] [3] [6].
  • Context-Dependent Activity: The LIFR/STATs axis can have complex, context-dependent roles in cancer [7]. Thorough validation in your specific experimental model is crucial.
  • Broader Mechanism Portfolio: Beyond the LIFR/STATs axis, this compound induces other forms of cell death like parthanatos and disrupts microtubule networks, suggesting potential for overcoming drug resistance but also warranting careful investigation of its full phenotypic impact [2].

References

Cytotoxic Effects of Cynaropicrin on Cancer vs. Normal Cells

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core findings from key studies on cynaropicrin's effects across different cell types. The data consistently shows that this compound can effectively kill cancer cells through mechanisms involving reactive oxygen species (ROS), while some normal cell types remain viable at comparable concentrations.

Cell Type Cancer/Normal Key Findings Reported IC50/Effective Concentrations Primary Mechanism(s) of Action
Colorectal Cancer (HCT116) [1] Cancer ↓ Cell viability, induced apoptosis, cell cycle arrest (G2/M) Growth inhibition at 0.1-0.4 µg/mL (≈0.3-1.15 µM) for 48h [1] ↑ROS, activation of JNK/p38 MAPK, caspase activation [1]
Glioblastoma (U-87 MG) [2] Cancer ↓ Cell growth, abolished colony formation, induced apoptosis & autophagy IC50 ~4-10 µM (24-72h); Cytotoxicity at 25 µM [2] ↑ROS, mitochondrial membrane potential loss, Cyt c release, ERK dephosphorylation [2]
Hepatocellular Carcinoma (Hep3B) [3] [4] Cancer Induced paraptosis-like death (Hep3B) and mitophagy (Hep3B, HepG2) Cytotoxicity and death mechanisms observed at 5-20 µM [3] [4] ↑ROS, ER stress, mitochondrial dysfunction, Alix downregulation, p38 MAPK activation [3] [4]
Multiple Myeloma (AMO1) [5] Cancer ↓ Cell viability, cell cycle arrest (G2/M), induced parthanatos IC50 = 1.8 ± 0.3 µM (72h) [5] Tubulin disruption, c-Myc/STAT3 downregulation, PARP1 hyperactivation, AIF translocation [5]
T-cell Leukemia (CCRF-CEM) [5] Cancer Potent cytotoxicity IC50 = 2.2 ± 0.4 µM (72h) [5] Not specified in provided context [5]
Human Epidermal Keratinocytes (HEKa) [1] Normal Significantly less toxic compared to cancer cells >70% viability at 0.4 µg/mL (≈1.15 µM) for 48h [1] N/A
Normal Liver Cells (THLE-2) [4] Normal No significant cytotoxicity >90% viability at 20 µM for 24h [4] N/A
Human Peripheral Blood Mononuclear Cells (PBMCs) [5] Normal Less toxic compared to hematological cancer cells IC50 = 6.4 ± 1.2 µM (72h) [5] N/A

Experimental Evidence for Selective Toxicity

The selectivity of this compound is demonstrated through direct comparisons in controlled experiments:

  • In colorectal cancer, treatment with 0.4 µg/mL of this compound for 48 hours effectively induced cell death in HCT116 cancer cells. In contrast, human epidermal keratinocytes (HEKa), which are normal cells, maintained over 70% viability at the same concentration and duration, indicating a favorable therapeutic window [1].
  • In liver cancer models, a concentration of 20 µM this compound for 24 hours triggered significant cell death in Hep3B and HepG2 cancer cells. Under the same conditions, normal immortalized liver cells (THLE-2) retained over 90% viability, further supporting its selective toxicity against cancer cells [4].

Detailed Experimental Protocols

To evaluate the cytotoxicity and mechanisms of this compound, researchers employ a standard set of laboratory techniques. The workflow below outlines the key steps involved in these experiments.

G cluster_cell_prep 1. Cell Preparation & Treatment cluster_viability 2. Viability & Proliferation Assays cluster_mech 3. Mechanism of Action Analysis Start Start: Experimental Workflow A Culture cancer and normal cell lines Start->A B Seed cells in multi-well plates A->B C Treat with this compound (varying doses and times) B->C D Apply inhibitors (e.g., NAC, Z-VAD-FMK) C->D E MTT/Resazurin Assay (Measure metabolic activity) D->E F Colony Formation Assay (Assess long-term proliferation) E->F G Flow Cytometry F->G H Western Blotting (Analyze protein expression and phosphorylation) F->H G1 Annexin V/PI Staining (Apoptosis) G->G1 G2 CellROX/DCFH-DA (ROS detection) G->G2 G3 Propidium Iodide (Cell cycle) G->G3 G4 JC-1 Dye (Mitochondrial potential) G->G4 End Data Analysis & Conclusion G->End I Immunofluorescence (Visualize cellular structures and protein localization) H->I I->End

The key experimental methods include:

  • Cell Viability and Proliferation Assays [1] [2] [5]: These are fundamental for determining the potency of this compound.

    • MTT or Resazurin Assay: Cells are seeded in multi-well plates and treated with a range of this compound concentrations. After incubation, MTT or resazurin reagents are added. Viable cells metabolize these reagents into colored formazan products. The intensity of the color, measured with a microplate reader, is directly proportional to the number of living cells, allowing for the calculation of IC50 values.
    • Colony Formation Assay: Cells are treated with this compound and allowed to grow for 1-2 weeks. The number of resulting colonies is counted. This assay evaluates the long-term, irreversible anti-proliferative effect of the compound [2].
  • Cell Death and Mechanism Analysis [1] [2] [3]: A suite of techniques is used to decipher how this compound kills cells.

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes early apoptotic cells (Annexin V positive) from late apoptotic and necrotic cells (Annexin V and PI positive) [1].
    • ROS Detection: Cell-permeant fluorescent probes like DCFH-DA are used. Inside cells, ROS oxidize the non-fluorescent DCFH-DA into highly fluorescent DCF. The fluorescence intensity, measured by flow cytometry or fluorescence microscopy, indicates ROS levels [1] [2].
    • Cell Cycle Analysis: Cells are fixed and stained with PI, which binds to DNA. The DNA content of cells is then analyzed by flow cytometry. An increase in the sub-G1 population indicates apoptotic cells with fragmented DNA, while arrests in G1 or G2/M phases appear as distinct peaks [1] [5].
    • Western Blotting: This technique detects specific proteins and their post-translational modifications (e.g., phosphorylation). Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against target proteins (e.g., caspases, Bcl-2 family members, MAPKs). It helps confirm the activation of specific cell death pathways [1] [4].
    • Inhibitor Studies: To confirm the role of a specific pathway, cells are pre-treated with a chemical inhibitor before adding this compound. For example, the ROS scavenger N-acetylcysteine (NAC) is widely used to determine if this compound's effects depend on ROS generation [1] [2] [3].

Molecular Mechanisms of Action

This compound induces cancer cell death through multiple interconnected mechanisms, with oxidative stress playing a central role. The pathway below illustrates the key molecular events triggered by this compound.

G cluster_primary Primary Trigger cluster_downstream Downstream Signaling & Organelle Stress cluster_execution Cell Death Execution cluster_other Other Key Actions Cyn This compound ROS ↑ Reactive Oxygen Species (ROS) Cyn->ROS CellCycle Cell Cycle Arrest (G1/S or G2/M Phase) Cyn->CellCycle Oncogene Oncoprotein Downregulation (c-Myc, STAT3) Cyn->Oncogene MAPK MAPK Pathway Activation (p38, JNK) ROS->MAPK ER Endoplasmic Reticulum (ER) Stress ROS->ER Mito Mitochondrial Dysfunction (↓ Membrane Potential, Cytochrome c Release) ROS->Mito Apop Apoptosis (Caspase Activation) MAPK->Apop ParaLike Paraptosis-like Death (Cytoplasmic Vacuolation) ER->ParaLike ER->ParaLike Auto Autophagy/Mitophagy ER->Auto Mito->Apop Para Parthanatos (PARP1 Hyperactivation, AIF Translocation) Mito->Para Mito->ParaLike Mito->Auto Death Cancer Cell Death Apop->Death Para->Death ParaLike->Death Auto->Death

The molecular events can be broken down as follows:

  • Induction of Oxidative Stress: The core mechanism of this compound is the rapid generation of reactive oxygen species (ROS), which disrupts the redox balance within cancer cells [1] [2] [4]. This oxidative stress is a critical trigger for subsequent downstream events.
  • Activation of Stress Signaling Pathways: The surge in ROS activates key stress-responsive kinases, particularly p38 MAPK and JNK. These pathways propagate the death signal [1] [3] [4].
  • Induction of Organelle Stress: The compound directly or indirectly causes severe damage to two key organelles:
    • Mitochondrial Dysfunction: This includes the loss of mitochondrial membrane potential, release of cytochrome c (which activates apoptosis), and the triggering of mitophagy (selective autophagy of damaged mitochondria) [2] [4].
    • Endoplasmic Reticulum (ER) Stress: this compound disrupts calcium homeostasis and protein folding in the ER, leading to a specific type of cell death called paraptosis-like death, characterized by cytoplasmic vacuolation [3].
  • Diverse Cell Death Modalities: Depending on the cellular context, this compound can eliminate cancer cells through various death mechanisms, including apoptosis, paraptosis-like death, autophagy, and parthanatos (a PARP1-dependent form of death) [2] [3] [5].
  • Additional Anti-Cancer Activities: Beyond inducing cell death, this compound also inhibits pro-survival signaling by downregulating oncoproteins like c-Myc and STAT3, and disrupts essential cellular structures like the microtubule network [5].

Interpretation Guide for Researchers

  • Context is Key: The predominant mechanism of action (e.g., apoptosis vs. paraptosis) can vary significantly depending on the cancer cell type and the applied concentration of this compound [2] [3].
  • Validate with Inhibitors: The use of specific inhibitors (e.g., NAC for ROS, Z-VAD-FMK for caspases) is a critical experimental step to confirm the functional role of a proposed pathway in this compound-induced death [1] [3].
  • Assess Selectivity: A compelling aspect of this compound is its demonstrated selective cytotoxicity against cancer cells over certain normal cells, a crucial property for a potential therapeutic agent [1] [4].

References

cynaropicrin anti-HCV activity comparison standard treatments

Author: Smolecule Technical Support Team. Date: February 2026

Cynaropicrin vs. Standard HCV Treatments: A Comparison

Feature This compound Standard of Care (DAA Regimens)
Mechanism of Action Inhibits viral entry into host cells; targets cell-free and cell-cell transmission [1] [2] [3]. Inhibits viral replication by targeting non-structural (NS) proteins like NS3/4A, NS5A, or NS5B [2] [4].
Genotypic Coverage Pan-genotypic (active against genotypes 1a, 1b, 2b, 3a, 4a, 5a, 6a, and 7a) [1] [2]. Pan-genotypic (e.g., Sofosbuvir/Velpatasvir) [5].
Key Experimental Data (In Vitro) EC₅₀ in the low micromolar range [1] [2]. N/A (Clinical outcomes are primary measure)
Key Clinical Data No human trial data reported (preclinical stage) [1]. SVR rates >90% [5] [4].
Development Stage Preclinical research (in vitro and isolation studies) [1] [2]. Approved and widely used in clinical practice [5] [4].
Reported Barriers/Adverse Events No clinical data on human toxicity [1]. Generally well-tolerated; potential for drug interactions, rare relapses, and high cost [2] [4].

Detailed Experimental Data and Protocols

For research and development purposes, the methodologies used to evaluate this compound are crucial.

Key Experimental Workflow for this compound

The following diagram illustrates the core experimental process used to evaluate this compound's anti-HCV activity in the cited studies [2]:

Start Start: Investigation of Wild Egyptian Artichoke (WEA) Step1 Compound Isolation Start->Step1 Step2 In Vitro Anti-HCV Assay Step1->Step2 Step3 Mechanism of Action Study Step2->Step3 Step4 Pan-genotypic Testing Step3->Step4 Result Result: Identification of This compound as Pan-genotypic Entry Inhibitor Step4->Result

Detailed Methodologies
  • Virus and Cell Culture

    • Virus Stocks: Cell-culture-derived HCV (HCVcc) was generated. Huh7.5.1 Cl.2 cells were electroporated with in vitro-transcribed Jc1 HCV RNA, and virus-containing supernatant was harvested after 72 hours [2].
    • Cell Lines: Huh7/Scr cells, Huh7.5.1 Cl.2 cells, and 293T cells were maintained in DMEM complete medium. A co-culture system with Huh7/Scr (donor) and Huh7.5/EGFP-NLS-IPS (acceptor) cells was used to study cell-cell transmission [2].
  • Antiviral Activity Assay

    • Infection Inhibition: Target cells were infected with HCVcc in the presence of varying concentrations of this compound [2].
    • Detection: Infection rates were quantified 3 days post-infection by immunostaining for HCV NS5A protein and counting foci-forming units (FFU) to calculate the EC₅₀ (half-maximal effective concentration) [2].
  • Mechanism of Action Studies

    • Time-of-Addition Assay: this compound was added at different time points pre- and post-infection to pinpoint the stage of inhibition, confirming it acts at an early entry step [2].
    • Cell-to-Cell Transmission Assay: The co-culture system of infected donor cells and uninfected acceptor cells was used. This compound significantly reduced the number of infected acceptor cells, demonstrating inhibition of direct cell-cell spread [2].

Mechanism of Action and Signaling Pathways

This compound and DAAs work at entirely different stages of the HCV lifecycle, as illustrated below.

HCV Lifecycle and Drug Targets

Step1 1. Viral Entry Step2 2. Viral Replication Step1->Step2 Step3 3. Virion Assembly & Release Step2->Step3 Cynaro This compound (Entry Inhibitor) Cynaro->Step1 DAAs DAA Regimens (e.g., NS5B Polymerase, NS5A, NS3/4A Protease Inhibitors) DAAs->Step2

  • This compound's Role: It blocks the initial stage of infection by preventing the virus from entering the human hepatocyte. This includes inhibition of both cell-free virus particles and the direct spread of the virus between adjacent cells, a pathway that may contribute to viral persistence [1] [2].
  • DAA's Role: These drugs act after the virus has entered the cell. They target specific enzymes essential for replicating the viral RNA, such as the NS5B RNA-dependent RNA polymerase (Sofosbuvir), the NS5A protein (Daclatasvir, Ledipasvir), and the NS3/4A protease (Paritaprevir) [2] [4].

Research Gaps and Future Directions

  • Clinical Data: A significant gap exists between promising in vitro results and clinical validation. This compound's efficacy, appropriate dosing, and safety in humans remain unproven [1].
  • Optimization Needs: While the γ-butyrolactone ring is a key pharmacophore, further medicinal chemistry work (hit-to-lead optimization) may be required to improve its drug-like properties or potency [1] [3].
  • Advantage Exploration: Its unique entry inhibition mechanism could be explored for use in specific populations, as a component of combination therapy to prevent cell-cell spread, or in topical microbicides for prevention [2].

References

cynaropicrin bitter potency compared to other lactones

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Bitter Potency of Sesquiterpene Lactones

The data below is derived from cellular assays using HEK293T cells engineered to express the human bitter taste receptor TAS2R46. The effective concentration (EC₅₀) represents the potency required to activate half of the maximum receptor response; a lower EC₅₀ indicates higher potency [1].

Compound EC₅₀ (μM) Receptor Tested Relative Potency (vs. Lactucopicrin)
11β,13-Dihydrolactucopicrin 2.0 ± 0.6 TAS2R46 ~8x more potent
Cynaropicrin Data not explicitly provided* TAS2R46 -
Lactucopicrin 16.6 TAS2R46 (Reference compound)
Lactucin 94.6 TAS2R46 ~6x less potent
11β,13-Dihydrolactucin 173.6 TAS2R46 ~10x less potent

*Note: While a specific EC₅₀ for this compound is not listed, the study confirms it is a known agonist of TAS2R46, and its structural similarity suggests significant bitterness [1].

Detailed Experimental Methodology

The quantitative data in the table above was generated using a standardized cellular calcium imaging protocol, a common method for studying G protein-coupled receptor (GPCR) activity like TAS2R46 [1].

  • Cell Line: HEK293T (human embryonic kidney cells).
  • Receptor Expression: Cells were transiently or stably transfected to express the human bitter taste receptor TAS2R46.
  • Signaling Component: A chimeric G-protein (G16t2) was co-expressed to couple receptor activation to the downstream signaling pathway, leading to a strong and measurable calcium response.
  • Assay Principle: Upon receptor activation by a bitter compound, the intracellular calcium concentration increases. Cells are loaded with a calcium-sensitive fluorescent dye, and receptor activation is measured as an increase in fluorescence upon compound application.
  • Data Analysis: Dose-response curves are generated by applying a range of concentrations for each sesquiterpene lactone. The EC₅₀ value is then calculated from these curves.

Mechanism of Bitter Taste Signaling

The bitterness of sesquiterpene lactones like this compound is initiated when they bind to and activate TAS2R receptors on the tongue. The subsequent intracellular signaling cascade can be summarized as follows, illustrating the pathway investigated in the cited experiments [2]:

G TAS2R Bitter Taste Signaling Pathway BitterCompound Bitter Compound (e.g., Sesquiterpene Lactone) TAS2R TAS2R Receptor BitterCompound->TAS2R Binds to GProtein G Protein (α, βγ) TAS2R->GProtein Activates PLCβ2 Phospholipase Cβ2 (PLCβ2) GProtein->PLCβ2 βγ subunit activates IP3 IP3 Production PLCβ2->IP3 CaRelease Calcium (Ca²⁺) Release from Internal Stores IP3->CaRelease TRPM5 Activation of TRPM5 Channel CaRelease->TRPM5 Depolarization Cell Membrane Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Triggers

Research Implications and Bitterness Modulation

  • Structural Insights: The high potency of 11β,13-dihydrolactucopicrin and lactucopicrin suggests that the presence of a 4-hydroxyphenyl acetic acid ester group in their structure is crucial for strong interaction with the TAS2R46 receptor [1].
  • Bitterness Suppression: Research indicates that lowering the pH of food (making it more acidic) can significantly reduce the response of TAS2R46 to sesquiterpene lactones. This presents a practical method for modulating the bitter taste of vegetables like artichoke and lettuce without losing their beneficial compounds [1].

References

In Vivo and In Vitro Experimental Data on Cynaropicrin's Antitumor Effects

Author: Smolecule Technical Support Team. Date: February 2026

The following table synthesizes key quantitative findings from studies across different cancer models.

Cancer Type / Model Key Findings (In Vitro) Key Findings (In Vivo) Proposed Primary Mechanism(s) of Action

| Colorectal Cancer (CRC) [1] [2] | - Inhibited cell survival (RKO, HCT116, DLD-1 lines).

  • Promoted apoptosis.
  • Inhibited cell migration. | - Suppressed tumor growth in a nude mouse xenograft model. [1] | Inhibition of the LIFR/STATs signaling axis; reduced STAT3/STAT4 heterodimer formation and nuclear translocation. [1] | | Multiple Myeloma (MM) [3] | - Potent cytotoxicity against 9 MM cell lines (AMO1 most sensitive, IC50 = 1.8 µM).
  • Induced G2/M cell cycle arrest.
  • Disrupted microtubule network. | - Significantly reduced tumor growth in a T-ALL xenograft zebrafish model (5, 10 µM). [3] | Downregulation of c-Myc, STAT3, AKT, and ERK1/2; induction of parthanatos via PARP1 hyperactivation and AIF nuclear translocation. [3] | | Glioblastoma (GBM) [4] | - Cytotoxicity in U-87 MG cells (IC50 ~8 µM at 72h).
  • Induced ROS, apoptosis, and autophagy.
  • Synergistic effect with Temozolomide (TMZ). | - Strong cytotoxicity confirmed in patient-derived GBM cell lines (NULU and ZAR). [4] | Oxidative stress induction (ROS), mitochondrial membrane potential loss, Cyt c release; ERK dephosphorylation and reduction of NF-κB. [4] | | Hepatocellular Carcinoma (HCC) [5] [6] | - Induced cytotoxicity and paraptosis-like cell death in Hep3B cells.
  • Induced mitophagy in Hep3B and HepG2 cells.
  • Caused mitochondrial dysfunction and ER stress. | In vivo data for HCC not available in provided results. | p38 MAPK-mediated mitochondrial ROS generation leading to mitophagy; downregulation of anti-paraptotic protein Alix. [5] [6] |

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here is a detailed look at the key methodologies used in the cited research.

  • Cell Viability and Cytotoxicity Assays: Standard assays like MTT [1] [4] and resazurin reduction [3] were commonly used. Cells were seeded in 96-well plates, treated with a concentration gradient of cynaropicrin for 24-72 hours, and the half-maximal inhibitory concentration (IC50) was calculated using software like GraphPad Prism [1] [4].
  • Apoptosis and Cell Death Detection:
    • Flow Cytometry with Annexin V/PI Staining: Used to detect early and late apoptosis. After this compound treatment, cells are stained with fluorescein-labeled Annexin V and propidium iodide (PI) and analyzed by flow cytometry [1].
    • TUNEL Assay: Employed to confirm this compound-induced apoptosis by labeling DNA fragmentation [6].
    • Analysis of Other Cell Death Types: The use of specific inhibitors is crucial. For example, the inability of the pan-caspase inhibitor z-VAD-fmk to prevent cell death helped identify non-apoptotic pathways like paraptosis [5] and parthanatos [3].
  • In Vivo Efficacy Models:
    • Mouse Xenograft Model: Immunodeficient nude mice are subcutaneously inoculated with human cancer cells (e.g., CRC cells). Once tumors are established, mice are treated with this compound or a vehicle control, and tumor volume/weight is monitored over time [1].
    • Zebrafish Xenograft Model: Zebrafish embryos are xenotransplanted with human cancer cells (e.g., T-ALL cells). After engraftment, embryos are treated with this compound, and tumor growth is assessed [3].
  • Mechanistic Investigations:
    • Western Blotting: Used to detect changes in protein expression and phosphorylation (e.g., LIFR, p-STAT3, c-Myc, LC3, PARP cleavage) [1] [3].
    • Immunofluorescence (IF): Used to visualize subcellular events, such as the nuclear translocation of transcription factors (STAT3/STAT4) [1] or AIF [3], and Cyt c release [4].
    • Reactive Oxygen Species (ROS) Measurement: Intracellular and mitochondrial ROS were quantified using fluorescent probes like DCF-DA and MitoSOX, respectively, followed by flow cytometric or microscopic analysis [6] [4]. The specific role of ROS was confirmed using the scavenger N-acetyl-L-cysteine (NAC) [5] [6] [4].
    • Mitochondrial Membrane Potential (MMP) Assessment: MMP loss, an indicator of mitochondrial health, was measured using the fluorescent dye JC-1 [6] [4].

Signaling Pathways of this compound's Action

The diagrams below illustrate the key molecular mechanisms by which this compound exerts its antitumor effects, as revealed by the studies.

G cluster_lifr LIFR/STATs Pathway (Colorectal Cancer) cluster_mito Mitochondrial Pathway (Multiple Cancers) Cyn This compound LIFR LIFR Cyn->LIFR Inhibits Dimer STAT3/STAT4 Heterodimer Cyn->Dimer Reduces Formation Nucleus Nuclear Translocation & Gene Transcription Cyn->Nucleus Blocks Entry p38 p38 MAPK Cyn->p38 Activates STAT3 STAT3 LIFR->STAT3 Activates STAT4 STAT4 LIFR->STAT4 Activates STAT3->Dimer STAT4->Dimer Dimer->Nucleus Promotes mtROS Mitochondrial ROS p38->mtROS Induces MMP Loss of Mitochondrial Membrane Potential mtROS->MMP Causes Outcomes Cell Death Outcomes MMP->Outcomes Outcomes_A Mitophagy (HCC) Outcomes->Outcomes_A Outcomes_B Apoptosis / Autophagy (GBM, Leukemia) Outcomes->Outcomes_B Outcomes_C Parthanatos (MM) Outcomes->Outcomes_C

G Cyn This compound Myc c-Myc Cyn->Myc Downregulates STAT3 STAT3 Cyn->STAT3 Downregulates AKT AKT Cyn->AKT Downregulates ERK ERK1/2 Cyn->ERK Downregulates Micro Microtubule Network Cyn->Micro Disrupts ER_Stress Endoplasmic Reticulum Stress & Ca²⁺ Release Cyn->ER_Stress Induces Alix Alix Protein (Downregulated) Cyn->Alix Downregulates PARP1 PARP1 Hyperactivation Micro->PARP1 ? Contributes to PAR PAR Polymer Accumulation PARP1->PAR AIF AIF Translocation (to Nucleus) PAR->AIF Parthanatos Parthanatos (MM) AIF->Parthanatos Paraptosis Paraptosis-like Cell Death (HCC) ER_Stress->Paraptosis Alix->Paraptosis Promotes (loss of inhibition)

Conclusion and Comparative Perspective

  • Key Strengths: Its multi-target mechanism, involving induction of oxidative stress and disruption of key survival signals (STAT3, c-Myc), may help overcome drug resistance. The observed synergy with standard chemotherapy like TMZ in glioblastoma is particularly noteworthy [4].
  • Comparative Context: While direct head-to-head comparative data with other natural products or standard drugs is limited in the provided results, its efficacy in models of multidrug-resistant leukemia cells suggests potential where other treatments fail [3].
  • Considerations for Researchers: A key area for further investigation is the compound's pharmacokinetic profile and potential toxicity, which require comprehensive evaluation in higher-order animal models to fully assess its therapeutic potential.

References

×

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

346.14163842 Da

Monoisotopic Mass

346.14163842 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M9233789I9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

MeSH Pharmacological Classification

Cytotoxins

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Cynaropicrin

Dates

Last modified: 08-15-2023
1: Zimmermann S, Kaiser M, Brun R, Hamburger M, Adams M. Cynaropicrin: the first plant natural product with in vivo activity against Trypanosoma brucei. Planta Med. 2012 Apr;78(6):553-6. doi: 10.1055/s-0031-1298241. Epub 2012 Feb 13. PubMed PMID: 22331812.
2: Pieri V, Stuppner H. Quantification of cynaropicrin in artichoke leaf extracts by ¹H NMR spectroscopy. Planta Med. 2011 Oct;77(15):1756-8. doi: 10.1055/s-0030-1271083. Epub 2011 May 12. PubMed PMID: 21567361.
3: Sato T, Hara S, Sato M, Ogawa K, Adams M, Usuki T. Synthesis of cynaropicrin-d(4). Bioorg Med Chem Lett. 2015 Dec 1;25(23):5504-7. doi: 10.1016/j.bmcl.2015.10.065. Epub 2015 Oct 23. PubMed PMID: 26520660.
4: Emendörfer F, Emendörfer F, Bellato F, Noldin VF, Cechinel-Filho V, Yunes RA, Delle Monache F, Cardozo AM. Antispasmodic activity of fractions and cynaropicrin from Cynara scolymus on guinea-pig ileum. Biol Pharm Bull. 2005 May;28(5):902-4. PubMed PMID: 15863902.
5: Yamada K, Ishii Y, Takeda T, Kuroki H, Mitoma C, Uchi H, Furue M, Yamada H. [Effect of Cynaropicrin on 2,3,4,7,8-Pentachlorodibenzofuran-induced Wasting Syndrome and Oxidative Stress]. Fukuoka Igaku Zasshi. 2015 May;106(5):169-75. Japanese. PubMed PMID: 26226680.
6: da Silva CF, Batista Dda G, De Araújo JS, Batista MM, Lionel J, de Souza EM, Hammer ER, da Silva PB, De Mieri M, Adams M, Zimmermann S, Hamburger M, Brun R, Schühly W, Soeiro Mde N. Activities of psilostachyin A and cynaropicrin against Trypanosoma cruzi in vitro and in vivo. Antimicrob Agents Chemother. 2013 Nov;57(11):5307-14. doi: 10.1128/AAC.00595-13. Epub 2013 Aug 12. PubMed PMID: 23939901; PubMed Central PMCID: PMC3811247.
7: Elsebai MF, Koutsoudakis G, Saludes V, Pérez-Vilaró G, Turpeinen A, Mattila S, Pirttilä AM, Fontaine-Vive F, Mehiri M, Meyerhans A, Diez J. Pan-genotypic Hepatitis C Virus Inhibition by Natural Products Derived from the Wild Egyptian Artichoke. J Virol. 2015 Dec 9;90(4):1918-30. doi: 10.1128/JVI.02030-15. PubMed PMID: 26656684; PubMed Central PMCID: PMC4734011.
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